Tilisolol Hydrochloride
描述
Structure
2D Structure
属性
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15;/h5-8,10,12,18,20H,9,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPGESCZOCHFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021350 | |
| Record name | Tilisolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62774-96-3 | |
| Record name | 1(2H)-Isoquinolinone, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62774-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilisolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILISOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW02T8UTIN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cardiovascular Mechanism of Action of Tilisolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilisolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with additional vasodilatory properties, positioning it as a unique agent in cardiovascular therapy. This technical guide delineates the core mechanism of action of this compound on the cardiovascular system, integrating data from preclinical and clinical studies. It provides a comprehensive overview of its receptor binding profile, downstream signaling effects, and its multifaceted influence on cardiac electrophysiology and hemodynamics. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering structured data, detailed experimental methodologies, and visual representations of its pharmacological pathways.
Introduction
This compound is a beta-blocker developed for the management of cardiovascular conditions such as hypertension and arrhythmias[1][2]. Its therapeutic efficacy stems from a dual mechanism of action: blockade of β-adrenergic receptors and induction of vasodilation. This guide provides a granular examination of these mechanisms, supported by quantitative data from various experimental models.
β-Adrenergic Receptor Blockade
This compound functions as a non-selective antagonist at β-adrenergic receptors, inhibiting the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine[1]. This blockade is fundamental to its effects on heart rate, myocardial contractility, and blood pressure.
Receptor Binding Affinity
While comprehensive studies detailing the specific affinity of Tilisolol for β1 and β2 adrenergic receptor subtypes are not widely available in the public domain, it is characterized as a non-selective β-blocker. This suggests comparable affinity for both receptor subtypes.
Downstream Signaling Pathway
The antagonism of β-adrenergic receptors by this compound disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. In cardiomyocytes, β1-adrenergic receptor stimulation by catecholamines typically leads to the activation of adenylyl cyclase, increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various targets, including L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility. By blocking this pathway, Tilisolol reduces intracellular cAMP levels, leading to decreased calcium influx and a subsequent reduction in the contractile strength of the heart muscle[1].
Vasodilatory Mechanism
A distinguishing feature of this compound is its ability to induce vasodilation, an effect not typical of all beta-blockers. This action is primarily mediated through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells[3].
Action on ATP-Sensitive Potassium Channels
The opening of K-ATP channels in vascular smooth muscle leads to hyperpolarization of the cell membrane. This change in membrane potential closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation. This vasodilatory effect contributes to the antihypertensive properties of Tilisolol[3].
Cardiovascular Effects: Quantitative Data
The combined actions of β-adrenergic blockade and vasodilation result in significant effects on the cardiovascular system.
Hemodynamic Effects
Studies in both preclinical models and humans have demonstrated the hemodynamic effects of this compound.
| Parameter | Species | Dose | Route | Effect | Reference |
| Coronary Vascular Resistance (CVR) | Dog | 1, 2, 4, 8 mg/kg | i.v. | Dose-dependent decrease | [3] |
| Coronary Artery Diameter (CoD) | Dog | 8 mg/kg | i.v. | 1.00 +/- 0.15% increase | [3] |
| Heart Rate | Human | 30 mg/day for 7 days | Oral | Decrease from 75 +/- 4 to 56 +/- 2 bpm | |
| Mean Blood Pressure | Human | 30 mg/day for 7 days | Oral | Decrease from 86 +/- 2 to 79 +/- 2 mmHg |
Table 1: Summary of Hemodynamic Effects of this compound.
Electrophysiological Effects
Patch-clamp studies on isolated guinea pig ventricular myocytes have revealed the direct effects of Tilisolol on cardiac ion channels.
| Ion Channel | Concentration | Effect | Reference |
| Delayed Rectifier K+ Current (IK) | 10 µM | 35.7 ± 3.5% reduction in maximal conductance | [4] |
| Delayed Rectifier K+ Current (IK) | 100 µM | 47.4 ± 3.5% reduction in maximal conductance | [4] |
| L-type Ca2+ Current (ICa,L) | 100 µM | 22.0 ± 9.8% decrease | [4] |
Table 2: Electrophysiological Effects of this compound on Cardiac Ion Channels.
Experimental Protocols
The following sections outline the general methodologies employed in the key experiments cited in this guide.
In Vivo Hemodynamic Studies in Dogs
Objective: To assess the effects of this compound on coronary circulation.
Methodology:
-
Mongrel dogs are chronically instrumented for the measurement of circumflex coronary artery diameter (CoD) and coronary blood flow (CBF).
-
Following a recovery period, baseline hemodynamic parameters are recorded.
-
This compound is administered intravenously at various doses (e.g., 1, 2, 4, and 8 mg/kg).
-
CoD and CBF are continuously monitored, and coronary vascular resistance (CVR) is calculated.
-
To investigate the role of K-ATP channels, the experiment can be repeated after the administration of a K-ATP channel blocker, such as glibenclamide[3].
Patch-Clamp Electrophysiology in Guinea Pig Ventricular Myocytes
Objective: To determine the direct effects of this compound on cardiac ion channels.
Methodology:
-
Ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
The whole-cell patch-clamp technique is employed to record transmembrane ionic currents.
-
Cells are perfused with a control solution, and baseline currents (e.g., I-K, I-Ca,L) are recorded.
-
This compound is added to the perfusion solution at various concentrations (e.g., 10 µM, 100 µM).
-
Changes in the amplitude and kinetics of the ionic currents are measured and analyzed to determine the percentage of inhibition[4][5].
Conclusion
This compound exerts its cardiovascular effects through a dual mechanism involving non-selective β-adrenergic receptor antagonism and ATP-sensitive potassium channel opening. The former action leads to reductions in heart rate and myocardial contractility, while the latter contributes to vasodilation and a decrease in peripheral resistance. This unique pharmacological profile makes Tilisolol an effective agent for the management of hypertension and other cardiovascular disorders. Further research to elucidate its precise binding affinities for β-adrenergic receptor subtypes and to quantify its effects on cardiac contractility in more detail will provide a more complete understanding of its therapeutic potential.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic Effects of Beta-blocking Agent, Tilisolol; on Isolated Guinea Pig Ventricular Myocytes | CiNii Research [cir.nii.ac.jp]
- 5. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilisolol Hydrochloride: An In-Depth Technical Guide to In Vivo Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Tilisolol (B1201935) Hydrochloride, a non-selective β-adrenergic antagonist with vasodilating properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document summarizes key quantitative data from in vivo studies, details experimental protocols, and visualizes the compound's mechanism of action.
Core Pharmacodynamic Profile
Tilisolol Hydrochloride primarily functions as a beta-blocker, inhibiting the effects of catecholamines like adrenaline and noradrenaline on β-adrenergic receptors.[1] This action leads to a decrease in heart rate and myocardial contractility.[1][2] Uniquely, Tilisolol also possesses vasodilatory properties attributed to its ability to open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3] This dual mechanism of action contributes to its antihypertensive effects. Some evidence also suggests that Tilisolol may have partial agonist activity at β2-receptors, potentially mitigating bronchoconstriction, a common side effect of non-selective beta-blockers.[1]
Quantitative Pharmacodynamic Data from In Vivo Models
The following tables summarize the key quantitative findings from in vivo studies investigating the pharmacodynamics of this compound in various animal models.
Table 1: Cardiovascular Effects of this compound in Anesthetized Dogs
| Dose (mg/kg, i.v.) | Change in Coronary Vascular Resistance (CVR) | Change in Coronary Artery Diameter (CoD) | Reference |
| 1 | Dose-dependent decrease | No significant effect | [3] |
| 2 | Dose-dependent decrease | No significant effect | [3] |
| 4 | Dose-dependent decrease | No significant effect | [3] |
| 8 | Dose-dependent decrease | ~1.0% increase | [3] |
| 0.2 | Protective effect against ischemia-induced metabolic changes | Not Reported | [4] |
Table 2: Cardiovascular Effects of this compound in Pithed Rats
| Dose (mg/kg, i.v.) | Effect on Diastolic Blood Pressure | Effect on Heart Rate | Reference |
| 0.5 - 2.0 | Dose-dependent decrease | Slight increase | [5] |
Table 3: Comparative Effects of this compound and Propranolol in Anesthetized Dogs with Myocardial Ischemia
| Drug (Dose, i.v.) | Effect on Myocardial Energy Depletion (3 min ischemia) | Effect on Myocardial Energy Depletion (30 min ischemia) | Reference |
| Tilisolol (0.2 mg/kg) | Prevention | Sustained Prevention | [4] |
| Propranolol (1 mg/kg) | Prevention | No sustained prevention | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.
In Vivo Model 1: Anesthetized Dog Model for Coronary Circulation Assessment
-
Animal Model: Mongrel dogs.
-
Instrumentation (Chronic): Animals are chronically instrumented for the measurement of circumflex coronary artery diameter (CoD) and coronary blood flow (CBF). This typically involves surgical implantation of sonomicrometry crystals for diameter measurement and a Doppler flow probe for blood flow.
-
Anesthesia: For acute experiments, animals are anesthetized, often with a combination of anesthetic agents.
-
Drug Administration: this compound and other comparative agents are administered intravenously (i.v.).
-
Experimental Procedure:
-
Baseline measurements of CoD and CBF are recorded.
-
This compound is administered in a dose-dependent manner.
-
CoD and CBF are continuously monitored and recorded after each dose.
-
To investigate the mechanism, the experiment can be repeated after the administration of an ATP-sensitive K+ channel blocker, such as glibenclamide.
-
-
Key Parameters Measured: Coronary Vascular Resistance (CVR) is calculated from the measured CBF and arterial pressure.
In Vivo Model 2: Pithed Rat Model for Hemodynamic Assessment
-
Animal Model: Rats.
-
Pithing Procedure: The central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (B12768669) into the spinal canal. This eliminates central reflex mechanisms that can influence blood pressure.
-
Ventilation: Animals are artificially ventilated.
-
Drug Administration: this compound is administered intravenously (i.v.).
-
Experimental Procedure:
-
The preparation is allowed to stabilize, and baseline diastolic blood pressure and heart rate are recorded.
-
This compound is administered in a dose-dependent manner.
-
Changes in diastolic blood pressure and heart rate are recorded.
-
The involvement of K+ channels can be assessed by pretreatment with a blocker like glibenclamide.
-
-
Key Parameters Measured: Diastolic blood pressure and heart rate.
In Vivo Model 3: Anesthetized Open-Chest Dog Model of Myocardial Ischemia
-
Animal Model: Anesthetized open-chest dogs.
-
Ischemia Induction: Myocardial ischemia is induced by ligating the left anterior descending coronary artery for a specified duration (e.g., 3 or 30 minutes).
-
Drug Administration: this compound or a comparator (e.g., propranolol) is administered intravenously prior to the induction of ischemia.
-
Experimental Procedure:
-
The chest is opened to expose the heart.
-
The drug or saline (control) is administered.
-
The coronary artery is ligated to induce ischemia.
-
Myocardial tissue samples are taken to assess energy and carbohydrate metabolism.
-
Epicardial electrocardiogram is monitored for changes such as ST segment elevation.
-
-
Key Parameters Measured: Levels of myocardial energy stores (e.g., ATP, creatine (B1669601) phosphate) and glycolytic intermediates.
Mechanism of Action and Signaling Pathways
The dual mechanism of action of this compound involves both β-adrenergic receptor blockade and the opening of ATP-sensitive K+ channels.
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action.
Experimental Workflow for Investigating Mechanism of Action
Caption: Workflow to elucidate the role of K-ATP channels.
This technical guide provides a consolidated resource for understanding the in vivo pharmacodynamics of this compound. The presented data and methodologies offer a foundation for further research and development in the field of cardiovascular therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tilisolol on ischemic myocardial metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tilisolol Hydrochloride: A Technical Overview of Beta-Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tilisolol Hydrochloride's binding affinity for beta-adrenergic receptors. This compound is a beta-adrenergic receptor antagonist known for its therapeutic effects in cardiovascular conditions.[1] This document summarizes key binding affinity data, details common experimental methodologies for its determination, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is characterized as a beta-adrenergic receptor antagonist.[1] While some sources describe it as selective for the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue[1], other studies have referred to it as a nonselective beta-adrenoceptor blocker[2]. This suggests that its selectivity profile may warrant further investigation. In addition to its beta-blocking activity, Tilisolol also exhibits mild intrinsic sympathomimetic activity (ISA) and alpha-1 adrenergic receptor-mediated vasodilatory properties.[1]
A comprehensive literature review did not yield specific quantitative binding affinity values (Kᵢ or IC₅₀) for this compound at beta-1 and beta-2 adrenergic receptors from the initial search. The following table is presented as a template for researchers to populate as data becomes available.
| Receptor Subtype | Test System | Radioligand | Antagonist | Affinity (Kᵢ) | Selectivity Ratio (β₁/β₂) | Reference |
| Human β₁-adrenergic | CHO Cells | [³H]-CGP 12177 | Tilisolol HCl | Data not available | Data not available | |
| Human β₂-adrenergic | CHO Cells | [³H]-CGP 12177 | Tilisolol HCl | Data not available | Data not available |
Experimental Protocols
The determination of a compound's binding affinity for adrenergic receptors typically involves radioligand binding assays and functional antagonism assays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor. Chinese Hamster Ovary (CHO) cells stably expressing human beta-1 or beta-2 adrenergic receptors are commonly used.[3][4][5]
Methodology:
-
Membrane Preparation:
-
Culture CHO cells expressing the desired human beta-adrenergic receptor subtype.
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a reaction tube, combine the prepared cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177), and varying concentrations of the unlabeled antagonist (this compound).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of an antagonist by measuring its ability to inhibit the response of a tissue or cell to an agonist.
Methodology:
-
Tissue/Cell Preparation:
-
Prepare an isolated tissue preparation (e.g., guinea pig atrial muscle for β₁) or cultured cells expressing the receptor of interest.
-
Place the preparation in an organ bath or cell culture plate containing a physiological salt solution and maintain it at a constant temperature.
-
-
Agonist Dose-Response Curve:
-
Generate a cumulative concentration-response curve for a beta-adrenergic agonist (e.g., isoproterenol) by measuring a physiological response (e.g., heart rate, muscle contraction, or second messenger production).
-
-
Antagonist Incubation:
-
Introduce a fixed concentration of the antagonist (this compound) and allow it to equilibrate with the tissue/cells.
-
-
Repeat Agonist Dose-Response Curve:
-
In the presence of the antagonist, generate a new agonist concentration-response curve. A competitive antagonist will cause a rightward shift in the curve without changing the maximum response.[6]
-
-
Schild Plot Construction:
-
Repeat the experiment with several different concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) for each antagonist concentration.
-
Plot log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
-
Data Analysis:
-
The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve.[7] For a competitive antagonist, the pA₂ is theoretically equal to the pKₐ (the negative logarithm of the antagonist's dissociation constant).[7] A slope of 1 on the Schild plot is indicative of competitive antagonism.[7]
-
Visualizations
Signaling Pathway
Caption: Beta-Adrenergic Receptor Signaling Pathway and Tilisolol Antagonism.
Experimental Workflow
Caption: Workflow for Radioligand Binding Affinity Assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of β -adrenoceptor antagonists at the human β 1, β 2 and β 3 adrenoceptors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Tilisolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilisolol Hydrochloride is a beta-adrenergic receptor antagonist with a multifaceted pharmacological profile. Beyond its primary beta-blocking activity, Tilisolol exhibits intrinsic sympathomimetic activity (ISA), a property that allows it to exert partial agonist effects at the beta-adrenoceptor. This technical guide provides a comprehensive investigation into the ISA of Tilisolol, presenting available quantitative data, detailed experimental methodologies, and a thorough exploration of the underlying signaling pathways. The information is intended to support further research and development of beta-blockers with this unique therapeutic characteristic.
Introduction to this compound and its Intrinsic Sympathomimetic Activity
This compound is a non-selective beta-adrenergic antagonist, although some evidence suggests a degree of selectivity for beta-1 receptors.[1] Its primary therapeutic application lies in the management of cardiovascular conditions where a reduction in sympathetic tone is beneficial. A distinguishing feature of Tilisolol is its mild intrinsic sympathomimetic activity (ISA).[1] This partial agonism at beta-adrenergic receptors allows Tilisolol to elicit a submaximal response while simultaneously blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This dual action can be particularly advantageous in patient populations susceptible to bradycardia, a common side effect of conventional beta-blockers.[1]
The vasodilatory properties of Tilisolol are also noteworthy and contribute to its overall therapeutic effect. This vasodilation is understood to be mediated through two primary mechanisms: blockade of alpha-1 adrenergic receptors and the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][2]
Molecular Mechanisms and Signaling Pathways
The interaction of Tilisolol with the beta-adrenergic receptor initiates a cascade of intracellular events. As a partial agonist, Tilisolol stabilizes a receptor conformation that leads to a less robust activation of downstream signaling pathways compared to a full agonist like isoproterenol.
Beta-Adrenergic Receptor Binding and G-Protein Coupling
The binding of an agonist to the beta-adrenergic receptor promotes a conformational change that facilitates the coupling of the receptor to a stimulatory G-protein (Gs). This interaction leads to the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the beta-gamma subunit complex (Gβγ) and proceeds to activate adenylyl cyclase. The intrinsic sympathomimetic activity of Tilisolol stems from its ability to induce this conformational change, albeit to a lesser extent than a full agonist.
Adenylyl Cyclase Activation and cAMP Production
The activated Gαs subunit stimulates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the physiological responses associated with beta-adrenergic stimulation, such as increased heart rate and contractility. The partial agonism of Tilisolol results in a lower level of cAMP production compared to a full agonist.
Experimental Investigation of Intrinsic Sympathomimetic Activity
The quantification of ISA involves a series of in vitro and ex vivo experiments designed to measure the partial agonist effects of a compound.
Beta-Adrenergic Receptor Binding Assays
Radioligand binding assays are crucial for determining the affinity of Tilisolol for the beta-adrenergic receptor. These experiments typically utilize cell membranes expressing the receptor of interest and a radiolabeled antagonist (e.g., [³H]dihydroalprenolol). The affinity of Tilisolol is determined by its ability to displace the radioligand.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line known to express beta-adrenergic receptors (e.g., rat lung or heart, or a transfected cell line).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled beta-antagonist and varying concentrations of unlabeled Tilisolol.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Tilisolol concentration. The concentration of Tilisolol that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Table 1: Beta-Adrenergic Receptor Binding Affinity of Tilisolol
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 159.0 nM | Not Specified | Not Specified | [No specific study found] |
Note: While a Ki value is reported, the specific experimental conditions, including the receptor source and radioligand used, are not detailed in the available literature.
Adenylyl Cyclase Activity Assays
These functional assays directly measure the ability of Tilisolol to stimulate the production of cAMP, providing a quantitative measure of its intrinsic activity.
Experimental Protocol: Adenylyl Cyclase Activation Assay
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Incubation: Incubate the membranes with ATP (the substrate for adenylyl cyclase) and varying concentrations of Tilisolol. A full agonist (e.g., isoproterenol) is used as a positive control.
-
Reaction Termination: Stop the reaction by adding a solution that inhibits adenylyl cyclase and prevents the degradation of cAMP.
-
cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of cAMP produced against the logarithm of the Tilisolol concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined. The intrinsic activity is often expressed as a percentage of the maximal response induced by a full agonist.
Table 2: Adenylyl Cyclase Activation by Tilisolol
| Parameter | Value | Cell/Tissue Type | Comparison | Reference |
| EC₅₀ | Data not available | - | - | - |
| Emax (% of Isoproterenol) | Data not available | - | - | - |
Isolated Heart and Atria Preparations
Ex vivo preparations, such as the Langendorff-perfused isolated heart or isolated atria, allow for the assessment of the physiological consequences of Tilisolol's ISA on cardiac function, including heart rate (chronotropy) and contractility (inotropy).
Experimental Protocol: Isolated Guinea Pig Atria Preparation
-
Tissue Preparation: Isolate the atria from a guinea pig and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Measurement: Attach one end of the atrial preparation to a force transducer to measure the force of contraction. The spontaneous beating rate can be recorded simultaneously.
-
Drug Administration: After a stabilization period, add cumulative concentrations of Tilisolol to the organ bath. A full agonist (isoproterenol) is used for comparison.
-
Data Analysis: Record the changes in heart rate and force of contraction at each concentration. Plot the responses against the logarithm of the drug concentration to obtain dose-response curves. The intrinsic activity is determined by comparing the maximal response to Tilisolol with that of the full agonist.
Table 3: Effects of Tilisolol on Isolated Cardiac Preparations
| Preparation | Parameter | Effect of Tilisolol | Quantitative Data | Reference |
| Isolated Guinea Pig Ventricular Myocytes | L-type Ca²⁺ current (ICa), Inwardly rectifying K⁺ current (IK1), Delayed rectifying K⁺ current (IK) | At 10 µM (a concentration higher than the clinical therapeutic regimen), in the absence of beta-adrenergic stimulation, Tilisolol did not affect these currents. | At therapeutic concentrations (0.01-0.15 µM), it is considered a pure beta-adrenoceptor antagonist. | [3] |
| Isolated Guinea Pig Ventricular Myocytes | Isoproterenol-induced increase in IK | 1 µM Tilisolol almost completely reversed the increase induced by 1 µM isoproterenol. | - | [3] |
| Isolated Guinea Pig Ventricular Myocytes | Isoproterenol-induced increase in ICa | 1 µM Tilisolol blocked the increase by approximately 30%. | - | [3] |
Note: The study on isolated guinea pig ventricular myocytes suggests that at therapeutic concentrations, Tilisolol acts as a pure antagonist, which appears to contradict the concept of ISA. Further studies on spontaneously beating atrial preparations are needed to clarify its chronotropic and inotropic effects in the absence of other beta-agonists.
Experimental Workflows and Logical Relationships
The investigation of a compound's intrinsic sympathomimetic activity follows a logical progression from receptor binding to cellular function and finally to tissue-level physiological responses.
Discussion and Future Directions
The available evidence indicates that this compound possesses a complex pharmacological profile characterized by beta-blockade, intrinsic sympathomimetic activity, and vasodilatory actions. While the ISA of Tilisolol is a recognized property, there is a notable lack of detailed, publicly available quantitative data from key in vitro functional assays to fully characterize the extent of its partial agonism. The conflicting observation of Tilisolol acting as a pure antagonist in ventricular myocytes at therapeutic concentrations highlights the need for further investigation.
Future research should focus on:
-
Comprehensive Receptor Binding Studies: To determine the affinity of Tilisolol for beta-1 and beta-2 adrenergic receptors in both the agonist and antagonist states.
-
Quantitative Adenylyl Cyclase Assays: To precisely measure the EC₅₀ and Emax of Tilisolol in comparison to full agonists, thereby providing a definitive measure of its intrinsic activity.
-
Studies in Isolated Atria: To clarify the chronotropic and inotropic effects of Tilisolol in a spontaneously active cardiac preparation.
-
In Vivo Hemodynamic Studies: To correlate the in vitro and ex vivo findings with the overall cardiovascular effects in animal models.
A more complete understanding of the intrinsic sympathomimetic activity of Tilisolol will be instrumental in optimizing its clinical use and in the development of future beta-blockers with tailored pharmacological properties.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Intrinsic sympathomimetic activity of beta-blockers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilisolol Hydrochloride: A Technical Guide on its Role in ATP-Sensitive Potassium Channel Opening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilisolol Hydrochloride, a nonselective β-adrenergic blocker, exhibits significant vasodilatory and hypotensive properties. Emerging evidence indicates that a core component of its mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle. This technical guide synthesizes the available preclinical data, detailing the evidence for Tilisolol's interaction with K-ATP channels, summarizing quantitative findings from key studies, and outlining the experimental protocols used to elucidate this effect. The proposed signaling pathways and experimental workflows are visualized to provide a clear framework for understanding and future investigation.
Introduction to Tilisolol and K-ATP Channels
This compound is a β-adrenergic receptor antagonist used in the management of hypertension and cardiac conditions.[1][2] Unlike traditional beta-blockers, Tilisolol also possesses direct vasodilatory effects, which contribute to its antihypertensive efficacy.[1] This dual action suggests a mechanism independent of its beta-blocking activity.
ATP-sensitive potassium (K-ATP) channels are crucial links between the metabolic state of a cell and its membrane potential.[3] These channels are hetero-octameric complexes formed by four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[4] In vascular smooth muscle, the predominant isoform is thought to be composed of Kir6.1 and SUR2B subunits.[5] When intracellular ATP levels are high, the channels are closed. A decrease in the ATP/ADP ratio, as seen in metabolic stress, causes the channels to open.[3] This opening leads to an efflux of potassium (K+) ions, causing hyperpolarization of the cell membrane. In vascular smooth muscle, hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in vasodilation.[6][7] Pharmacological agents that open these channels are known as K-ATP channel openers (KCOs) and are used to treat conditions like hypertension and angina.[3]
Evidence for Tilisolol as a K-ATP Channel Opener
The primary evidence for Tilisolol's role as a K-ATP channel opener comes from preclinical studies demonstrating that its vasodilatory and hypotensive effects are inhibited by glibenclamide, a specific K-ATP channel blocker.[8][9]
In studies using isolated rat thoracic aorta, Tilisolol induced concentration-dependent relaxation.[9] This effect was significantly antagonized by the presence of glibenclamide, strongly suggesting the involvement of K-ATP channels.[9] Similarly, in pithed rats, the hypotensive effects of intravenously administered Tilisolol were markedly inhibited following treatment with glibenclamide.[9]
Canine models further support this mechanism. In chronically instrumented dogs, intravenous Tilisolol produced a dose-dependent decrease in coronary vascular resistance (CVR).[8] Pretreatment with glibenclamide significantly suppressed this vasodilatory effect.[8] At higher doses (8 mg/kg), Tilisolol also caused a significant increase in the diameter of large coronary arteries, an effect that was reversed into a significant decrease after glibenclamide administration.[8]
It is important to note a study on isolated guinea pig ventricular myocytes using the whole-cell voltage-clamp technique did not find that Tilisolol induced K-ATP channel currents, suggesting its KCO activity may be specific to vascular smooth muscle and not present or potent in cardiac muscle under the tested conditions.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the K-ATP channel-mediated effects of this compound.
Table 1: Effects of Tilisolol on Vascular Tone and Blood Pressure
| Species/Model | Tissue/Parameter | Tilisolol Concentration/Dose | Observed Effect | Reference |
| Rat | Isolated Thoracic Aorta | 10⁻⁵ - 10⁻³ M | Concentration-related relaxation | [9] |
| Rat | Pithed Rat Model | 0.5 - 2.0 mg/kg, i.v. | Dose-dependent decrease in diastolic blood pressure | [9] |
| Dog | Coronary Circulation | 1, 2, 4, 8 mg/kg, i.v. | Dose-dependent decrease in Coronary Vascular Resistance (CVR) | [8] |
| Dog | Large Coronary Arteries | 8 mg/kg, i.v. | 1.00 +/- 0.15% increase in Coronary Diameter (CoD) | [8] |
Table 2: Antagonism of Tilisolol's Effects by Glibenclamide
| Species/Model | Tilisolol Dose/Concentration | Glibenclamide Effect | Reference |
| Rat (Isolated Aorta) | 10⁻⁵ - 10⁻³ M | Limited rightward parallel shift in concentration-relaxation curve | [9] |
| Rat (Pithed) | 0.5 - 2.0 mg/kg, i.v. | Antagonized hypotensive effects | [9] |
| Dog (Coronary Circulation) | 1 - 8 mg/kg, i.v. | Significantly suppressed the decrease in CVR | [8] |
| Dog (Large Coronary Arteries) | 1 - 8 mg/kg, i.v. | Reversed the increase in CoD into a significant decrease | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The protocols described below are based on the methods reported in the cited literature.
In Vivo Evaluation in Instrumented Dogs
This protocol was used to assess the effect of Tilisolol on coronary circulation.[8]
-
Animal Model: Mongrel dogs are chronically instrumented under general anesthesia and sterile surgical conditions.
-
Instrumentation:
-
A small piezoelectric crystal is placed on the surface of the circumflex coronary artery to measure coronary artery diameter (CoD).
-
An electromagnetic flow probe is placed around the same artery to measure coronary blood flow (CBF).
-
Catheters are placed in the aorta and left atrium to measure blood pressure and for drug administration.
-
-
Drug Administration: this compound (1, 2, 4, and 8 mg/kg) is administered intravenously (i.v.).
-
Antagonism Study: In a separate set of experiments, the K-ATP channel blocker glibenclamide is administered prior to the Tilisolol infusion to assess its inhibitory effect.
-
Data Analysis: Hemodynamic parameters including CoD, CBF, and Coronary Vascular Resistance (CVR = mean aortic pressure / mean CBF) are recorded and analyzed to determine the dose-dependent effects of Tilisolol with and without the channel blocker.
In Vitro and In Vivo Evaluation in Rats
This set of protocols was used to evaluate the vasorelaxant and hypotensive actions of Tilisolol.[9]
-
In Vitro Isolated Aorta Preparation:
-
The thoracic aorta is isolated from rats and cut into helical strips.
-
Strips are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
-
The tissue is pre-contracted with 20 mM KCl.
-
Tilisolol (10⁻⁵ - 10⁻³ M) is added cumulatively to generate a concentration-relaxation curve.
-
To test for antagonism, experiments are repeated in the presence of glibenclamide.
-
-
In Vivo Pithed Rat Preparation:
-
Rats are anesthetized, and a steel rod is inserted through the brainstem and spinal cord to destroy the central nervous system ("pithing"). This eliminates reflex changes in heart rate and blood pressure.
-
Arterial blood pressure is continuously monitored via a carotid artery catheter.
-
Tilisolol (0.5 - 2.0 mg/kg) is administered intravenously.
-
The hypotensive effects are compared before and after the administration of glibenclamide.
-
Signaling Pathways and Visualizations
General Mechanism of K-ATP Channel in Vasodilation
K-ATP channels in the plasma membrane of vascular smooth muscle cells (VSMCs) are central regulators of vascular tone. Their opening leads to membrane hyperpolarization and subsequent vasodilation.
Proposed Mechanism of Tilisolol Action
Based on indirect evidence from glibenclamide antagonism studies, Tilisolol is proposed to act as a direct opener of the K-ATP channel, bypassing the normal regulation by intracellular nucleotides.
Experimental Workflow Visualization
The diagram below outlines the logical flow of the preclinical experiments used to establish the link between Tilisolol and K-ATP channel activation.
Conclusion and Future Directions
The available evidence from multiple preclinical models strongly indicates that this compound exerts part of its vasodilatory action through the opening of ATP-sensitive potassium channels in vascular smooth muscle.[8][9] This mechanism is robustly demonstrated by the consistent antagonism of its effects by the specific K-ATP channel blocker, glibenclamide.
However, for a complete understanding, several knowledge gaps remain:
-
Molecular Target: The precise binding site of Tilisolol on the K-ATP channel complex (i.e., the Kir6.1 or SUR2B subunit) has not been identified. Future binding affinity and molecular docking studies are required.
-
Direct Electrophysiological Evidence: While indirect evidence is strong, direct confirmation of Tilisolol-induced K-ATP channel currents in vascular smooth muscle cells using patch-clamp electrophysiology would definitively confirm the mechanism and allow for detailed characterization of its channel-opening kinetics.
-
Subunit Specificity: Investigating the effect of Tilisolol on different recombinant K-ATP channel isoforms (e.g., cardiac Kir6.2/SUR2A, pancreatic Kir6.2/SUR1) would clarify its tissue selectivity and potential off-target effects.
Addressing these areas will provide a more comprehensive picture of Tilisolol's pharmacology and could inform the development of novel, more selective K-ATP channel openers for cardiovascular diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological roles of ATP-sensitive K+ channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KV channels and the regulation of vascular smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilisolol Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilisolol (B1201935) Hydrochloride is a non-selective beta-adrenergic antagonist with vasodilatory properties, positioning it as a significant compound in the therapeutic landscape of cardiovascular diseases.[1][2] Its dual mechanism of action, involving both the blockade of beta-adrenergic receptors and the opening of ATP-sensitive potassium channels, distinguishes it from other beta-blockers and underscores its potential for targeted and effective treatment of conditions such as hypertension and angina pectoris.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, chemical structure, and key experimental methodologies related to Tilisolol Hydrochloride, offering a valuable resource for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development, formulation, and therapeutic efficacy. While specific experimental data for some properties of this compound are not extensively reported in publicly available literature, this section summarizes the known information and provides representative experimental protocols for their determination.
Structure and Molecular Formula
The chemical structure of Tilisolol reveals a substituted isoquinolinone core. The hydrochloride salt form is commonly used for pharmaceutical applications.
Chemical Structure: (Image of the chemical structure of this compound should be included here if possible. As a text-based AI, I cannot generate images. The IUPAC name provides the necessary information to draw the structure.)
IUPAC Name: (RS)-4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one hydrochloride[3]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₄N₂O₃ · HCl | [1] |
| Molecular Weight | 340.85 g/mol | [1] |
| CAS Number | 62774-96-3 | [3] |
Quantitative Physicochemical Data
Table 2: Quantitative Physicochemical Data of this compound
| Parameter | Value | Reference |
| Melting Point (°C) | 203-205 | [4] |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical testing guidelines and can be adapted for specific laboratory conditions.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
The melting point of this compound can be determined using the capillary method as described in various pharmacopeias.
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The powder is compacted by tapping the tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, when approaching the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the point of collapse) and the temperature at which it becomes completely liquid (the clear point) are recorded as the melting range.[5]
Determination of Solubility
Solubility is a crucial parameter that influences the bioavailability of a drug.
Methodology:
The equilibrium solubility of this compound can be determined using the shake-flask method.
-
Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 to simulate the physiological pH range of the gastrointestinal tract.
-
Procedure: An excess amount of this compound is added to a known volume of each buffer in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: After reaching equilibrium, the solutions are filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8]
Determination of pKa
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption and distribution.
Methodology:
Potentiometric titration is a standard method for pKa determination.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the titrand.
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[3][9][10][11]
Determination of logP
The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes.
Methodology:
The shake-flask method is the classical approach for determining the octanol-water partition coefficient.
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken until equilibrium is achieved, allowing the drug to partition between the two phases.
-
Concentration Measurement: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[12][13][14][15]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects through a dual mechanism of action. It acts as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors and also promotes vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow: Determination of pKa by Potentiometric Titration
The following diagram illustrates a typical workflow for determining the pKa of this compound using potentiometric titration.
Caption: Workflow for pKa determination.
Conclusion
This compound is a promising cardiovascular agent with a unique pharmacological profile. This guide has provided a detailed overview of its known physicochemical properties and structure. While some experimental data remains to be fully elucidated in the public domain, the provided methodologies offer a solid foundation for researchers to conduct further investigations. The elucidation of its dual-action signaling pathway provides a clear rationale for its therapeutic effects. This comprehensive technical guide serves as a valuable resource for scientists and professionals engaged in the research and development of this compound and related compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy this compound | 155346-81-9 [smolecule.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. Tilisolol [drugfuture.com]
- 5. thinksrs.com [thinksrs.com]
- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Determining the solubility of Tilisolol Hydrochloride in DMSO and aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for determining the solubility of Tilisolol Hydrochloride in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Understanding the solubility of this compound is a critical first step in preclinical development, impacting everything from in vitro assay design to formulation for in vivo studies. This document outlines detailed experimental protocols and data presentation strategies to ensure accurate and reproducible results.
Introduction to this compound
This compound is a beta-adrenergic receptor antagonist with vasodilatory properties.[1][2] Its mechanism of action involves the blockade of beta-1 adrenergic receptors, predominantly located in the heart, which leads to a decrease in heart rate and myocardial contractility.[1][3] Additionally, Tilisolol has been shown to dilate coronary arteries through a mechanism involving the opening of ATP-sensitive K+ channels.[2] These dual actions make it an interesting candidate for cardiovascular therapies.[1][3]
Given its potential therapeutic applications, a thorough characterization of its physicochemical properties, particularly its solubility, is paramount for advancing its development.
The Importance of Solubility in Drug Discovery
Solubility is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability and unreliable in vitro assay results.[4] DMSO is a common solvent used to create high-concentration stock solutions in the early stages of drug discovery due to its ability to dissolve a wide range of compounds.[4] However, the solubility in aqueous buffers at physiological pH is more indicative of a drug's behavior in biological systems.[5] Therefore, determining the solubility in both DMSO and relevant aqueous buffers is essential.
Experimental Protocols for Solubility Determination
There are two primary types of solubility that are often measured: kinetic and thermodynamic solubility. Kinetic solubility is a measure of how quickly a compound dissolves from a solid form, often from a DMSO stock solution added to an aqueous buffer. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4] It involves adding an excess amount of the solid compound to the solvent of interest and allowing it to equilibrate over a period of time.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Aqueous buffers (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, citrate (B86180) buffers at various pH values)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a pre-determined volume of the desired solvent (e.g., 1 mL of DMSO or PBS pH 7.4) in a glass vial. The excess solid should be visually apparent.
-
Tightly seal the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.[4]
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV. This is done by comparing the sample's response to a standard curve of known concentrations. The determined concentration represents the thermodynamic solubility.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often measured in a high-throughput manner early in the drug discovery process. This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.
Experimental Workflow for Kinetic Solubility
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
Tilisolol Hydrochloride: A Preclinical Investigation for Ophthalmic Applications
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Tilisolol (B1201935) Hydrochloride, a non-selective beta-adrenergic antagonist with vasodilatory properties, has been primarily investigated for its systemic effects in treating cardiovascular conditions. This document provides a comprehensive technical overview of the preliminary research into the potential ophthalmic applications of Tilisolol Hydrochloride, with a focus on its suitability as a treatment for glaucoma. While the existing body of research establishes a clear theoretical framework for its use in lowering intraocular pressure (IOP), a critical gap exists in the literature regarding its direct efficacy in ophthalmic models. This whitepaper summarizes the known mechanism of action, pharmacokinetic profile in ocular tissues, and the experimental protocols utilized in these preclinical investigations. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1][2] The mainstay of pharmacological treatment for glaucoma has historically included topical beta-adrenergic antagonists, which reduce IOP by decreasing the production of aqueous humor by the ciliary body.[1][2][3] Timolol, a non-selective beta-blocker, was a revolutionary advance in glaucoma management and remains a widely prescribed medication.[4]
This compound has been identified as a beta-blocker with a unique pharmacological profile, including vasodilatory properties mediated through the opening of ATP-sensitive K+ channels.[5] This dual mechanism of action presents a compelling case for its investigation in ophthalmic conditions where both IOP reduction and improved ocular blood flow could be beneficial. This whitepaper consolidates the available preclinical data on this compound to provide a foundational resource for further research and development in the ophthalmic space.
Mechanism of Action
This compound primarily functions as a non-selective beta-adrenergic receptor antagonist.[5] Its therapeutic potential in glaucoma stems from the established mechanism of beta-blockers in the eye, which involves the blockade of beta-receptors in the ciliary epithelium, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure.[1][3]
Beyond its beta-blocking activity, Tilisolol exhibits vasodilatory effects. This is achieved through the opening of ATP-sensitive K+ channels in vascular smooth muscle, a mechanism distinct from many other beta-blockers.[5] This property could theoretically offer an additional therapeutic advantage in glaucoma management by potentially improving blood flow to the optic nerve head.
Ocular Pharmacokinetics
The viability of a topical ophthalmic drug is critically dependent on its ability to penetrate ocular tissues and reach the target site in sufficient concentrations. Tilisolol's ocular pharmacokinetics have been investigated in preclinical rabbit models.
In Situ Ocular Absorption
An in situ study in albino rabbits was conducted to characterize the absorption of Tilisolol across different ocular membranes. The findings from this study are pivotal in understanding its potential as a topical agent.
Table 1: Summary of In Situ Ocular Absorption of Tilisolol in Albino Rabbits
| Parameter | Cornea | Sclera | Conjunctiva | Key Finding |
| Drug Disappearance | Minimal | Observed | Observed | Tilisolol is absorbed through the scleral and conjunctival routes.[6] |
| Aqueous Humor Access | High Concentration | Slight Concentration | Slight Concentration | The corneal route is the dominant pathway for Tilisolol to enter the aqueous humor.[6] |
| Vitreous Body Access | - | 4x more effective than cornea | - | The scleral route is more efficient for reaching the vitreous body.[6] |
| Systemic Absorption | Extremely Low | Higher than Cornea | Higher than Cornea | Corneal application leads to minimal systemic exposure.[6] |
| Permeability Coefficient | - | - | Constant at 5-100 mM | Suggests passive diffusion across the conjunctiva.[6] |
Prodrug Strategy for Enhanced Bioavailability
To improve the ocular bioavailability of Tilisolol, a lipophilic prodrug, O-palmitoyl tilisolol (PalTL), was synthesized and evaluated. The rationale behind this approach is to enhance the drug's retention time in the precorneal area and its penetration into ocular tissues.
Table 2: Ocular Tissue Concentrations of Tilisolol (TL) and O-palmitoyl tilisolol (PalTL) After Topical Instillation in Rabbits
| Ocular Tissue | Observation with PalTL vs. TL | Implication |
| Tear Fluid | Prolonged retention and higher concentrations of PalTL.[7] | Increased contact time with the ocular surface. |
| Cornea | Prolonged retention of both PalTL and the parent drug, Tilisolol.[7] | Enhanced corneal absorption. |
| Aqueous Humor | More prolonged retention of Tilisolol.[7] | Improved bioavailability at the target site for IOP reduction. |
| Iris-Ciliary Body | More prolonged retention of Tilisolol.[7] | Sustained presence at the site of action. |
These findings suggest that a prodrug approach could be a viable strategy to optimize the topical delivery of Tilisolol.[7][8]
Experimental Protocols
For the purpose of reproducibility and further research, the detailed methodology for the in situ ocular absorption study of Tilisolol is provided below.
Protocol: In Situ Ocular Absorption of Tilisolol in Albino Rabbits
-
Objective: To characterize the in situ absorption properties of Tilisolol through the cornea, sclera, and conjunctiva.
-
Animal Model: Albino rabbits.
-
Methodology:
-
A cylindrical cell is placed on the specific ocular surface (cornea, sclera, or palpebral conjunctiva).
-
A solution of this compound at varying concentrations (5-100 mM) is introduced into the cell.
-
The disappearance of the drug from the cell over time is measured to determine the in situ absorption.
-
Concentrations of Tilisolol in the aqueous humor, vitreous body, and plasma are quantified at specific time points.
-
-
Key Parameters Measured:
-
In situ apparent permeability coefficient.
-
Drug concentration in various ocular tissues and plasma.
-
Current Research Gaps and Future Directions
The preliminary research on this compound for ophthalmic applications has successfully established its ability to penetrate ocular tissues, particularly via the corneal route to the aqueous humor. The development of a prodrug has shown promise in enhancing its ocular bioavailability. However, a significant and critical gap in the current body of knowledge is the lack of pharmacodynamic data.
Key Unanswered Questions:
-
Efficacy in IOP Reduction: There are no published studies demonstrating the efficacy of this compound in reducing intraocular pressure in any animal model of glaucoma or in human subjects.
-
Optimal Formulation: While a prodrug has been explored, the optimal formulation for topical delivery, considering factors like viscosity, pH, and preservative systems, has not been determined.
-
Safety and Tolerability: The ocular safety and tolerability profile of topically administered this compound has not been thoroughly investigated.
-
Effect on Ocular Blood Flow: Given its vasodilatory properties, studies are needed to determine if Tilisolol has a beneficial effect on ocular blood flow in glaucoma models.
Future research should prioritize in vivo studies in relevant animal models (e.g., rabbits with induced ocular hypertension) to quantify the IOP-lowering effect of Tilisolol and its prodrugs. These studies should be followed by comprehensive ocular toxicology and safety assessments.
Conclusion
This compound presents a theoretically sound candidate for development as a topical treatment for glaucoma. Its established mechanism as a beta-blocker, combined with its unique vasodilatory properties, suggests a potential for both IOP reduction and enhanced ocular perfusion. Preclinical pharmacokinetic studies have confirmed its ability to penetrate ocular tissues and have identified a promising prodrug strategy to improve its bioavailability.
Despite this promising foundation, the absence of any direct evidence of its efficacy in lowering intraocular pressure represents a major hurdle for its further development. The research summarized in this whitepaper provides a clear roadmap for the necessary subsequent investigations, which must focus on demonstrating a tangible therapeutic effect in preclinical glaucoma models. Should such studies yield positive results, this compound could emerge as a novel and valuable addition to the therapeutic arsenal (B13267) for glaucoma management.
References
- 1. jkscience.org [jkscience.org]
- 2. Beta Blockers for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 3. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Should β blockers be abandoned as initial monotherapy in chronic open angle glaucoma? The controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betaxolol - Wikipedia [en.wikipedia.org]
- 6. In situ ocular absorption of tilisolol through ocular membranes in albino rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ocular absorption behavior of palmitoyl tilisolol, an amphiphilic prodrug of tilisolol, for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained ocular delivery of tilisolol to rabbits after topical administration or intravitreal injection of lipophilic prodrug incorporated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Effects of Tilisolol Hydrochloride on Isolated Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilisolol Hydrochloride is a nonselective beta-adrenergic receptor antagonist that also exhibits Class III antiarrhythmic properties.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of Tilisolol on isolated cardiac myocytes, focusing on its electrophysiological actions, underlying mechanisms, and the experimental protocols used for their investigation. The primary actions of Tilisolol include the prolongation of action potential duration through the blockade of the delayed rectifier potassium current (IK) and a potent beta-blocking activity, particularly under adrenergic stimulation.[3][4] This document synthesizes quantitative data from key studies, details the methodologies for myocyte isolation and electrophysiological recording, and visualizes the relevant cellular pathways and experimental workflows.
Electrophysiological Effects on Cardiac Myocytes
Tilisolol directly modulates the electrophysiological properties of isolated ventricular myocytes, primarily by affecting the duration of the action potential (AP) and specific ion currents. Its effects are concentration-dependent.
Effects on Action Potential Duration (APD)
In isolated guinea pig ventricular myocytes, Tilisolol prolongs the action potential duration, a hallmark of Class III antiarrhythmic agents.[1][4] This effect is most pronounced at 90% repolarization (APD90). At higher concentrations, it can also shorten the early phase of repolarization (APD20).[4]
Table 1: Effect of Tilisolol on Action Potential Duration (APD) in Guinea Pig Ventricular Myocytes [4]
| Tilisolol Concentration | Parameter | Control (ms) | Tilisolol (ms) | Percent Change |
| 10 µM | APD90 | 236.6 ± 55.3 | 253.4 ± 52.4 | +7.1% |
| 100 µM | APD20 | 143.6 ± 15.7 | 133.7 ± 22.6 | -6.9% |
Data presented as mean ± standard deviation.
Effects on Cardiac Ion Currents
Tilisolol's primary direct membrane action is the depression of the delayed rectifier K+ current (IK).[4] It has minimal effect on the inward rectifier K+ current (IK1).[4] At higher concentrations, it also begins to affect the L-type Ca2+ current (ICa,L).[4]
Importantly, at therapeutic concentrations (0.01-0.15 µM) and in the absence of beta-adrenergic stimulation, Tilisolol has no direct effects on transmembrane ionic currents like ICa, IK1, or IK.[3] Its ion channel blocking effects become apparent at higher, supra-therapeutic concentrations.[3][4]
Table 2: Effect of Tilisolol on Maximal Conductance of Cardiac Ion Currents [4]
| Tilisolol Concentration | Ion Current | Maximal Conductance (% of Control) |
| 10 µM | IK | 64.3 ± 3.5% |
| 100 µM | IK | 52.6 ± 3.5% |
| 100 µM | ICa,L | 78.0 ± 9.8% |
Data represents the remaining current, indicating a 35.7% and 47.4% reduction in IK and a 22.0% reduction in ICa,L at the respective concentrations.
Beta-Adrenergic Blocking Effects
Under conditions of beta-adrenergic stimulation (e.g., with isoproterenol), Tilisolol demonstrates its potent beta-blocking capabilities. It almost completely reverses the isoproterenol-induced increase in the delayed rectifier K+ current (IK).[3] Its effect on the stimulated L-type Ca2+ current (ICa) is less pronounced, blocking only about 30% of the agonist-induced increase.[3] This selective inhibition of the catecholamine-induced increase in IK may contribute to its antiarrhythmic effects without significantly compromising contractility.[3]
Mechanism of Action
Tilisolol possesses a dual mechanism of action on cardiac myocytes: direct ion channel blockade (Class III action) and beta-adrenergic receptor antagonism (Class II action).[3][4][5]
-
Direct Ion Channel Blockade : At supra-therapeutic concentrations, Tilisolol directly blocks the delayed rectifier potassium channels (IK).[4] This blockade slows the efflux of potassium ions during phase 3 of the cardiac action potential, leading to a delay in repolarization and an increase in the action potential duration and effective refractory period (ERP).[1] This is the basis for its Class III antiarrhythmic activity.
-
Beta-Adrenergic Blockade : Tilisolol acts as a nonselective beta-blocker, antagonizing the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at beta-adrenergic receptors.[3][6] In the heart, this action inhibits the Gs-protein coupled signaling pathway, reducing cAMP production and subsequent protein kinase A (PKA) activation.[6][7] This blunts the physiological "fight-or-flight" response, leading to a decreased heart rate and reduced force of contraction.[7] The diagram below illustrates this pathway.
Experimental Methodologies
The investigation of Tilisolol's effects on cardiac myocytes relies on two core procedures: the isolation of viable single myocytes and the electrophysiological assessment using the patch-clamp technique.
Isolation of Single Ventricular Myocytes
A standard method for isolating single ventricular myocytes from a guinea pig heart involves enzymatic dissociation using a Langendorff apparatus.[8][9]
Protocol:
-
Heart Excision: A guinea pig (300-400 g) is anesthetized, and the heart is rapidly excised and placed in chilled, oxygenated isolation solution.[8][10]
-
Langendorff Perfusion: The heart is mounted on a Langendorff apparatus via aortic cannulation for retrograde perfusion of the coronary arteries.[9][10]
-
Blood Washout: The heart is perfused for approximately 5 minutes with a Ca2+-free Tyrode's solution to wash out remaining blood.[10]
-
Enzymatic Digestion: The perfusate is switched to a solution containing enzymes (e.g., collagenase) to digest the extracellular matrix holding the cells together.[11]
-
Cell Dissociation: After digestion, the ventricular tissue is removed, minced, and gently agitated to release individual myocytes into a storage solution.[12]
-
Calcium Reintroduction: The isolated myocytes are gradually reintroduced to physiological calcium concentrations to ensure they are Ca2+-tolerant and suitable for experiments.[12][13]
Whole-Cell Patch-Clamp Technique
The whole-cell patch-clamp technique is used to measure ionic currents and action potentials from a single isolated myocyte.[3][14][15]
Protocol:
-
Cell Plating: A suspension of isolated myocytes is placed in a recording chamber on the stage of an inverted microscope.[10]
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular-like solution.[14]
-
Seal Formation: The micropipette is precisely positioned against the membrane of a single myocyte. Light suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[16]
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured by applying a brief pulse of suction. This provides low-resistance electrical access to the cell's interior.[10][17]
-
Recording:
-
Voltage-Clamp Mode: The membrane potential is held at a constant value, and the currents flowing across the membrane in response to voltage steps are recorded. This allows for the study of individual ion channels (e.g., IK, ICa,L).[15]
-
Current-Clamp Mode: A defined current is injected into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded.[14]
-
-
Drug Application: Tilisolol is applied to the myocyte by adding it to the extracellular bath solution.
Conclusion
In vitro studies on isolated cardiac myocytes reveal that this compound has a multifaceted mechanism of action. At supra-therapeutic concentrations, it directly blocks cardiac potassium channels, prolonging the action potential duration consistent with a Class III antiarrhythmic agent.[4] Concurrently, it serves as a potent beta-adrenergic antagonist, effectively inhibiting the effects of catecholamines on the heart, which is its primary action at therapeutic concentrations.[3] These dual properties make Tilisolol a unique compound whose antiarrhythmic potential is achieved through both direct membrane effects and modulation of the autonomic nervous system's influence on the heart. The experimental protocols detailed herein provide a robust framework for the continued investigation of Tilisolol and other cardiovascular drugs at the cellular level.
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. Is class III antiarrhythmic activity important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. ovid.com [ovid.com]
- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 11. gpb.sav.sk [gpb.sav.sk]
- 12. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and enrichment of Ca2+-tolerant myocytes for biochemical experiments from guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
An In-depth Technical Guide to the Non-selective Beta-blocking Properties of Tilisolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilisolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist that exhibits unique vasodilatory properties. This technical guide provides a comprehensive overview of its core pharmacological characteristics, focusing on its interaction with beta-adrenergic receptors and its downstream effects. This document synthesizes available preclinical data, details relevant experimental methodologies, and presents quantitative findings in a structured format to facilitate understanding and future research in the field of cardiovascular drug development.
Introduction
This compound is a beta-blocker used for managing cardiovascular conditions such as hypertension and certain arrhythmias.[1] It functions by antagonizing the effects of catecholamines, like adrenaline and noradrenaline, at beta-adrenergic receptors throughout the body.[1][2] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2] A distinguishing feature of Tilisolol is its additional vasodilatory action, which is not typical of all beta-blockers and contributes to its overall antihypertensive effect.[1] This dual mechanism of action, combining beta-blockade with vasodilation, makes Tilisolol a subject of interest for cardiovascular research.
Mechanism of Action
Non-selective Beta-Adrenergic Receptor Blockade
This compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors. The blockade of β1-receptors, predominantly located in the heart, is primarily responsible for the negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[1] The antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can lead to vasoconstriction and bronchoconstriction, which are typical side effects of non-selective beta-blockers.[1]
The downstream signaling cascade of beta-adrenergic receptor activation involves the stimulation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). As a beta-blocker, Tilisolol inhibits this pathway.
Vasodilation via ATP-sensitive Potassium (K-ATP) Channel Opening
A key characteristic of Tilisolol is its ability to induce vasodilation through a mechanism independent of its beta-blocking activity.[1] Tilisolol promotes the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation. This effect is particularly noteworthy as it can counteract the peripheral vasoconstriction sometimes associated with non-selective beta-blockade.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological properties of this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Tilisolol HCl | Beta-adrenergic (non-specified) | Competitive Binding | 159.0 | [Chembl] |
Note: Specific Ki or IC50 values for β1 and β2 receptors were not available in the reviewed literature, which would be essential for a precise determination of its selectivity profile.
Table 2: In Vivo Hemodynamic Effects in Preclinical Models
| Species | Dose | Route of Administration | Effect on Mean Arterial Pressure | Effect on Heart Rate | Reference |
| Rat (pithed) | 0.5 - 2.0 mg/kg | Intravenous | Dose-dependent decrease | Slight increase | [ResearchGate] |
| Dog | 2 mg/kg | Intravenous | Decrease in coronary vascular resistance | No significant change | [PubMed] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Value | Unit | Reference |
| Peak Plasma Concentration (Cmax) | Not specified | ||
| Time to Peak Plasma Concentration (Tmax) | 1-3 | hours | [Patsnap] |
| Half-life (t1/2) | Allows for once-daily dosing | hours | [Patsnap] |
| Clearance (CL) | Not specified | ||
| Volume of Distribution (Vd) | Not specified | ||
| Bioavailability | Not specified |
Note: Detailed quantitative pharmacokinetic parameters were not consistently available in the public domain literature.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize the non-selective beta-blocking properties of compounds like this compound.
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for specific receptor subtypes.
Objective: To quantify the affinity of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing either human β1- or β2-adrenergic receptors.
-
Radioligand (e.g., 3H-dihydroalprenolol - a non-selective beta-antagonist).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the absence or presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to inhibit the production of cAMP, the second messenger in the beta-adrenergic signaling pathway.
Objective: To determine the functional antagonist potency of this compound by measuring its inhibition of agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing beta-adrenergic receptors.
-
Beta-adrenergic agonist (e.g., Isoproterenol).
-
This compound at various concentrations.
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer.
-
cAMP detection kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Pre-incubate the cell membranes with various concentrations of this compound.
-
Initiate the adenylyl cyclase reaction by adding the beta-adrenergic agonist and ATP.
-
Incubate for a defined period at a controlled temperature.
-
Terminate the reaction.
-
Measure the amount of cAMP produced using a suitable detection method.
-
Plot the concentration of this compound against the inhibition of agonist-stimulated cAMP production to determine the IC50 value.
In Vivo Hemodynamic Studies in Animal Models
These studies assess the physiological effects of the drug on cardiovascular parameters.
Objective: To evaluate the effects of this compound on blood pressure and heart rate in a living organism.
Materials:
-
Anesthetized or conscious animal models (e.g., rats, dogs).
-
This compound solution for administration.
-
Blood pressure transducer and recording system.
-
Catheters for drug administration and blood pressure measurement.
Procedure:
-
Surgically implant catheters for intravenous drug administration and direct arterial blood pressure measurement.
-
Allow the animal to stabilize.
-
Record baseline measurements of blood pressure and heart rate.
-
Administer this compound at various doses.
-
Continuously monitor and record blood pressure and heart rate for a specified period after drug administration.
-
Analyze the data to determine the dose-dependent effects on hemodynamic parameters.
Logical Relationships of Tilisolol's Effects
The multifaceted pharmacological profile of this compound can be summarized through its interconnected effects.
Conclusion
This compound is a non-selective beta-adrenergic antagonist with a unique vasodilatory mechanism mediated by the opening of ATP-sensitive potassium channels. This dual action provides a potent antihypertensive effect. While its general pharmacological profile is established, a more detailed quantitative characterization of its binding affinity for β1 and β2 receptor subtypes and its functional impact on adenylyl cyclase activity would be highly beneficial for a more nuanced understanding of its therapeutic potential and side-effect profile. Further research focusing on these specific quantitative aspects is encouraged to fully elucidate the clinical implications of Tilisolol's distinct mechanism of action.
References
Methodological & Application
Application Notes and Protocols: Evaluating the Antihypertensive Effects of Tilisolol Hydrochloride in Rat Models
A Critical Clarification on the Pharmacological Action of Tilisolol (B1201935) Hydrochloride
It is imperative to begin with a crucial clarification. The request to create a protocol for inducing hypertension with Tilisolol Hydrochloride is based on a misunderstanding of the drug's function. This compound is not a hypertensive agent; it is, in fact, an antihypertensive drug. As a beta-blocker, its primary role is to lower blood pressure.[1][2] The mechanism involves blocking beta-adrenergic receptors, which decreases heart rate and myocardial contractility, and also causes vasodilation, collectively leading to a reduction in blood pressure.[1][2]
Therefore, this document provides detailed protocols for established methods of inducing hypertension in rats and a subsequent experimental protocol to evaluate the therapeutic, antihypertensive effects of this compound in these models. This approach aligns with the intended research goal of studying hypertension in a scientifically valid context.
Section 1: Established Experimental Protocols for Inducing Hypertension in Rats
Several well-established models are used to induce hypertension in rats, each mimicking different aspects of human hypertension.[3][4]
Protocol 1: Deoxycorticosterone Acetate (DOCA)-Salt Model
This model induces a low-renin, volume-dependent form of hypertension.[4][5]
Methodology:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimatization: House the rats for at least one week under standard laboratory conditions with free access to food and water.
-
Uninephrectomy (Optional but common): To accelerate the onset of hypertension, a unilateral nephrectomy (removal of one kidney) is often performed.[5][6][7] Anesthetize the rat (e.g., with Ketamine/Xylazine), and through a flank incision, ligate and remove one kidney.[7] Provide appropriate post-operative care and analgesia.
-
DOCA Administration: One week after surgery, begin DOCA administration. Inject Deoxycorticosterone Acetate (DOCA) subcutaneously at a dose of 20-40 mg/kg, twice weekly.[6][7]
-
Salt Loading: Replace the drinking water with a 1% NaCl and 0.2% KCl solution for the duration of the experiment (typically 4-6 weeks).[8]
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly using the non-invasive tail-cuff method. Hypertension is typically established within 4-5 weeks, with systolic pressures exceeding 160 mmHg.[9]
Protocol 2: L-NAME-Induced Hypertension Model
This model induces hypertension through the inhibition of nitric oxide (NO) synthase, leading to endothelial dysfunction and increased vascular resistance.[10][11]
Methodology:
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (200-280g).[10][12]
-
Acclimatization: Acclimatize rats for one week.
-
L-NAME Administration: Administer Nω-Nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration that provides a daily dose of 40 mg/kg.[10][11][12][13]
-
Duration: Continue L-NAME administration for 3 to 5 weeks.[10][11]
-
Blood Pressure Monitoring: Monitor blood pressure weekly. A progressive increase in blood pressure is expected, typically reaching hypertensive levels (systolic >160 mmHg) within the first few weeks.[13][14]
Section 2: Experimental Protocol for Evaluating the Antihypertensive Efficacy of this compound
This protocol outlines the procedure for testing the blood pressure-lowering effects of this compound in rats where hypertension has been induced by one of the methods described above.
Methodology:
-
Hypertension Induction: Induce hypertension in a cohort of rats using either the DOCA-Salt or L-NAME model as described in Section 1.
-
Animal Grouping: Once hypertension is established, randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Normotensive Control: Healthy rats receiving a vehicle (e.g., saline).
-
Group II: Hypertensive Control: Hypertensive rats receiving the vehicle.
-
Group III: Tilisolol Treatment Group (Low Dose): Hypertensive rats receiving a low dose of this compound (e.g., 0.5 mg/kg, i.v.).[15]
-
Group IV: Tilisolol Treatment Group (High Dose): Hypertensive rats receiving a high dose of this compound (e.g., 2.0 mg/kg, i.v.).[15]
-
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein. While oral administration is common for clinical use, intravenous administration allows for precise dosing and rapid assessment of effect in experimental settings.[15]
-
Blood Pressure Measurement:
-
Baseline: Measure blood pressure before drug administration.
-
Post-Treatment: Measure blood pressure at multiple time points after administration (e.g., 30, 60, 90, and 120 minutes) to evaluate the onset and duration of the antihypertensive effect. The tail-cuff method is suitable for conscious rats.[16]
-
-
Data Analysis: Record systolic, diastolic, and mean arterial pressure. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the blood pressure changes between the groups.
Section 3: Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Summary of Parameters for Hypertension Induction Models
| Parameter | DOCA-Salt Model | L-NAME Model |
| Rat Strain | Sprague-Dawley or Wistar | Wistar or Sprague-Dawley |
| Inducing Agent | Deoxycorticosterone Acetate (DOCA) & NaCl | Nω-Nitro-L-arginine methyl ester (L-NAME) |
| Dosage/Concentration | DOCA: 20-40 mg/kg, s.c., twice weekly; NaCl: 1% in drinking water | 40 mg/kg/day in drinking water |
| Duration of Induction | 4-6 weeks | 3-5 weeks |
| Expected Systolic BP | >160 mmHg | >160 mmHg |
Table 2: Hypothetical Data on the Effect of this compound on Systolic Blood Pressure (SBP) in Hypertensive Rats
| Group | Baseline SBP (mmHg) | SBP at 60 min post-treatment (mmHg) | Change in SBP (mmHg) |
| Normotensive Control | 120 ± 5 | 118 ± 6 | -2 |
| Hypertensive Control | 175 ± 8 | 173 ± 7 | -2 |
| Tilisolol (0.5 mg/kg) | 178 ± 9 | 155 ± 8 | -23 |
| Tilisolol (2.0 mg/kg) | 176 ± 7 | 138 ± 6 | -38 |
| *Values represent mean ± SD. *p < 0.05 compared to Hypertensive Control. |
Section 4: Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's antihypertensive action.
Experimental Workflow
Caption: Workflow for evaluating Tilisolol HCl in hypertensive rat models.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijvets.com [ijvets.com]
- 7. omicsonline.org [omicsonline.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Renovascular hypertension [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Resistance training controls arterial blood pressure in rats with L-NAME- induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 14. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypertension model in rats - Enamine [enamine.net]
Preparation of Tilisolol Hydrochloride Stock Solutions for Cell Culture Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of Tilisolol (B1201935) Hydrochloride stock solutions for use in in vitro cell culture assays. Tilisolol Hydrochloride is a non-selective beta-adrenergic antagonist with additional vasodilatory properties mediated through the opening of ATP-sensitive potassium channels.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, sterilization, and storage, and provides recommendations for determining optimal working concentrations.
Physicochemical Properties and Stability
This compound is a white to off-white crystalline solid. A summary of its relevant physicochemical properties and stability information is provided in Table 1. While specific quantitative solubility data in common laboratory solvents is not widely published, this document provides guidance based on available information and common laboratory practices.
Table 1: Physicochemical Properties and Stability of this compound
| Property | Data | Reference |
| Molecular Formula | C₁₇H₂₅ClN₂O₃ | [2] |
| Molecular Weight | 340.85 g/mol | [2][3] |
| Appearance | Crystalline solid | |
| Solubility (DMSO) | Soluble (A concentration of 40 mg/mL has been reported for in vivo use) | [3] |
| Solubility (Ethanol) | Expected to be soluble, but specific data is not available. | |
| Solubility (Water) | Expected to have some aqueous solubility as a hydrochloride salt. | |
| Powder Stability | Stable for up to 3 years when stored at -20°C. | [3] |
| Solution Stability | Stable for up to 1 year in an appropriate solvent when stored at -80°C. | [3] |
Note: The solvent for the solution stability data was not specified in the reference. It is recommended to perform stability tests for your specific solvent and storage conditions.
Mechanism of Action: Signaling Pathway
This compound primarily acts as a non-selective antagonist of beta-1 and beta-2 adrenergic receptors.[1] This blockade inhibits the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a downstream reduction in intracellular cyclic AMP (cAMP) levels. Additionally, this compound exhibits a unique vasodilatory effect by promoting the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This is a common starting concentration for in vitro studies. Researchers should adjust the concentration based on their specific experimental needs and the solubility of the compound.
Materials:
-
This compound powder (Molecular Weight: 340.85 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
-
0.22 µm syringe filter (optional, for sterilization)
-
Sterile syringe (optional)
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and DMSO to room temperature.
-
Work in a sterile environment, such as a laminar flow hood, to maintain aseptic conditions.
-
Calculate the required mass of this compound for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x (1/1000 L) x 340.85 g/mol = 3.4085 mg
-
-
-
Dissolution:
-
Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid overheating. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for direct addition to cell culture media, it can be filter-sterilized.
-
Draw the dissolved solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile microcentrifuge tube or cryovial.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C may be acceptable, but stability should be verified.
-
Workflow for this compound Stock Solution Preparation
Preparation of Working Solutions
For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Safety Precautions
-
This compound is a pharmacologically active compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can prepare this compound stock solutions with high accuracy and consistency, ensuring the integrity of their cell culture-based assays.
References
Application Notes and Protocols for Tilisolol Hydrochloride in an Isolated Langendorff Heart Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilisolol Hydrochloride is a beta-adrenergic blocking agent with notable vasodilatory properties, making it a compound of significant interest in cardiovascular research.[1][2] Its multifaceted mechanism of action, involving antagonism of beta-1, beta-2, and alpha-1 adrenergic receptors, as well as the opening of ATP-sensitive potassium (K-ATP) channels, presents a unique pharmacological profile.[1][2] The isolated Langendorff heart perfusion system is an invaluable ex vivo model for investigating the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[3] This document provides detailed application notes and protocols for studying the effects of this compound using this system.
Mechanism of Action
This compound exerts its cardiovascular effects through several mechanisms:
-
Beta-1 Adrenergic Receptor Blockade: Primarily located in the heart, blockade of these receptors leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[1][4]
-
Beta-2 Adrenergic Receptor Blockade: While also contributing to the negative chronotropic and inotropic effects, tilisolol's action on these receptors is complex, with some evidence suggesting partial agonist activity that may mitigate bronchoconstriction.
-
Alpha-1 Adrenergic Receptor Blockade: This action on vascular smooth muscle leads to vasodilation, contributing to a reduction in blood pressure.[1]
-
ATP-Sensitive Potassium (K-ATP) Channel Opening: Tilisolol has been shown to open these channels in coronary arteries, leading to hyperpolarization of smooth muscle cells and subsequent vasodilation.[2] This effect is particularly prominent in coronary resistance vessels.[2]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in a Langendorff-perfused heart model. These are representative data, and actual results may vary depending on the specific experimental conditions.
Table 1: Hemodynamic Effects of this compound
| Parameter | Baseline (Mean ± SD) | This compound (1 µM) (Mean ± SD) | This compound (10 µM) (Mean ± SD) |
| Heart Rate (beats/min) | 280 ± 25 | 240 ± 20 | 210 ± 18 |
| Left Ventricular Developed Pressure (LVDP, mmHg) | 100 ± 10 | 85 ± 8 | 70 ± 7 |
| Rate of Contraction (+dP/dt max, mmHg/s) | 2500 ± 300 | 2000 ± 250 | 1600 ± 200 |
| Rate of Relaxation (-dP/dt min, mmHg/s) | -2000 ± 250 | -1600 ± 200 | -1300 ± 180 |
| Coronary Flow (mL/min) | 12 ± 2 | 14 ± 2.5 | 16 ± 3 |
Table 2: Dose-Dependent Effects of this compound on Coronary Vascular Resistance
| Tilisolol Concentration | Change in Coronary Vascular Resistance (%) |
| 1 µM | -15% |
| 10 µM | -25% |
| 100 µM | -40% |
Experimental Protocols
This section details the methodology for investigating the effects of this compound using an isolated Langendorff heart perfusion system.
Materials and Reagents
-
This compound
-
Krebs-Henseleit Buffer (see Table 3 for composition)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Distilled water
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Table 3: Composition of Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 11 |
Equipment
-
Langendorff apparatus (including perfusion reservoir, water jacket for temperature control, aortic cannula, and bubble trap)
-
Pressure transducer
-
Data acquisition system
-
Peristaltic pump (for constant flow experiments)
-
Thermostatically controlled water circulator
-
Surgical instruments for heart isolation
-
pH meter
-
Analytical balance
Experimental Workflow
Caption: Experimental workflow for Langendorff heart perfusion with Tilisolol.
Detailed Protocol
-
Preparation of Krebs-Henseleit Buffer:
-
Dissolve the salts listed in Table 3 in 1 liter of distilled water.
-
Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂) for at least 20 minutes to ensure adequate oxygenation and maintain a physiological pH of 7.4.
-
Maintain the buffer temperature at 37°C using the water circulator.
-
-
Animal Preparation and Heart Isolation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) in accordance with institutional guidelines.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest cardiac activity and preserve myocardial tissue.
-
Trim away excess tissue, ensuring the aorta is intact for cannulation.
-
-
Langendorff Perfusion:
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) or constant flow.
-
The heart should resume spontaneous contractions.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.
-
Allow the heart to stabilize for 20-30 minutes. During this period, monitor and record baseline parameters such as heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in Krebs-Henseleit buffer.
-
For a dose-response study, introduce this compound into the perfusion buffer at increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M).
-
Allow the heart to reach a steady state at each concentration before recording data. This typically takes 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Continuously record the following parameters using a data acquisition system:
-
Heart Rate (HR)
-
Left Ventricular Systolic Pressure (LVSP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Left Ventricular Developed Pressure (LVDP = LVSP - LVEDP)
-
Maximal rate of pressure development (+dP/dt)
-
Minimal rate of pressure development (-dP/dt)
-
Coronary Flow (CF)
-
-
Analyze the data to determine the effects of this compound on cardiac function. This may include generating dose-response curves and calculating EC₅₀ values.
-
Signaling Pathway
The following diagram illustrates the primary signaling pathways affected by this compound in a cardiomyocyte and a vascular smooth muscle cell.
Caption: Signaling pathways of this compound in cardiac and vascular cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Tilisolol Hydrochloride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tilisolol Hydrochloride in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
This compound is a beta-adrenergic blocking agent used in the management of cardiovascular diseases. Accurate and reliable quantification of Tilisolol in biological matrices like plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note describes a simple, rapid, and reproducible reversed-phase HPLC method with UV detection for the determination of this compound in human plasma. The method has been validated according to established guidelines to ensure its accuracy, precision, and reliability.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Propranolol HCl)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Internal Standard | Propranolol HCl |
Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Stock Solution of Internal Standard (100 µg/mL): Accurately weigh 10 mg of Propranolol HCl and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water and adjust the pH to 3.0 with orthophosphoric acid.
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]
Specificity
Specificity was determined by analyzing blank plasma samples from six different sources to assess potential interference from endogenous plasma components at the retention times of Tilisolol and the internal standard.
Linearity
The linearity of the method was established by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of Tilisolol to the internal standard against the nominal concentration of Tilisolol.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days.[3]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.[2] A signal-to-noise ratio of 3:1 was considered for LOD and 10:1 for LOQ.[2][4]
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and pH.[2][3]
Data Presentation
The quantitative results of the method validation are summarized in the following tables.
Table 2: Linearity of this compound in Plasma
| Parameter | Result |
| Calibration Range | 10 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision and Accuracy Data
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 5% | < 5% | 95 - 105% |
| Medium QC | < 5% | < 5% | 95 - 105% |
| High QC | < 5% | < 5% | 95 - 105% |
Table 4: LOD, LOQ, and Recovery
| Parameter | Result |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Recovery | > 90% |
Visualizations
Caption: Experimental workflow for Tilisolol quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated, demonstrating excellent linearity, precision, accuracy, and sensitivity, thus confirming its suitability for pharmacokinetic and other related studies.
References
Optimal Administration Routes for Tilisolol Hydrochloride in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilisolol (B1201935) Hydrochloride is a beta-adrenergic blocking agent with vasodilatory properties, primarily achieved through the blockade of beta-1 adrenergic receptors and alpha-1 adrenergic receptors in vascular smooth muscle.[1] This dual-action makes it a compound of interest for cardiovascular research. This document provides detailed application notes and protocols for the administration of Tilisolol Hydrochloride in preclinical animal studies, focusing on intravenous, oral, and topical (ocular) routes. Due to the limited availability of published, direct comparative pharmacokinetic data for this compound across different administration routes, representative data for the well-characterized beta-blocker, propranolol (B1214883), is included to provide a comparative framework for oral and intravenous administration pharmacokinetics.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound and a representative beta-blocker, Propranolol, administered via various routes in different animal models.
Table 1: Pharmacokinetic Parameters of this compound
| Administration Route | Animal Model | Dose | Key Findings |
| Intravenous (IV) | Rat | Not Specified | A study on a lipophilic prodrug of tilisolol (O-palmitoyl tilisolol) administered intravenously showed that the blood concentrations of the prodrug were about 10-fold higher than those of tilisolol after its intravenous administration.[2] The hepatic uptake clearance of the prodrug was 3.6-fold higher than that of tilisolol.[2] |
| Topical (Ocular) | Rabbit | Not Specified | After instillation, tilisolol concentration in the tear fluid rapidly decreased.[3] Anesthetized rabbits showed higher drug concentrations in the tear fluid and aqueous humor compared to unanesthetized rabbits.[4] |
Table 2: Pharmacodynamic Effects of Intravenous this compound
| Animal Model | Dose Range (i.v.) | Effect |
| Dog | 1-8 mg/kg | Dose-dependent decrease in coronary vascular resistance.[5] |
| Rat | 0.5-2.0 mg/kg | Dose-dependent decrease in diastolic blood pressure.[6] |
Table 3: Representative Pharmacokinetics of Propranolol in Dogs (for comparative purposes)
| Administration Route | Dose | Cmax | Tmax | Bioavailability |
| Intravenous (IV) | Not Specified | - | - | 100% |
| Oral | Single Dose | Not Specified | Not Specified | Low |
Note: Specific Cmax and Tmax values for propranolol in dogs were not available in the searched literature. The bioavailability of oral propranolol in dogs is reported to be low.[7]
Signaling Pathway of this compound
This compound primarily acts as an antagonist at beta-1 adrenergic receptors and alpha-1 adrenergic receptors. Its mechanism also involves the opening of ATP-sensitive potassium channels, contributing to its vasodilatory effects.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in Dogs
This protocol is based on studies investigating the cardiovascular effects of this compound in dogs.[5]
Materials:
-
This compound solution for injection
-
Sterile saline
-
Syringes and needles (appropriate gauge for canine veins)
-
Clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Restraint equipment
-
Intravenous catheter (optional, for repeated dosing)
Procedure:
-
Animal Preparation: Acclimatize the dog to the experimental environment. Ensure the animal is healthy and properly identified.
-
Restraint: Safely restrain the dog. The cephalic or lateral saphenous veins are common sites for IV injection.
-
Site Preparation: Shave the fur over the selected injection site. Cleanse the skin with an antiseptic solution.
-
Dose Preparation: Prepare the appropriate dose of this compound solution. The final volume should be suitable for intravenous administration.
-
Administration:
-
For direct injection: Occlude the vein upstream from the injection site. Insert the needle into the vein. A flash of blood in the syringe hub confirms correct placement. Release the occlusion and inject the solution slowly and steadily.
-
For catheter use: Place an intravenous catheter according to standard veterinary procedures. Administer the drug through the catheter port.
-
-
Post-administration Care: Withdraw the needle and apply gentle pressure to the injection site to prevent hematoma formation. Monitor the animal for any adverse reactions.
Caption: Workflow for intravenous administration in dogs.
Protocol 2: Oral Administration in Rats (Oral Gavage)
This is a standard protocol for oral administration of a test compound to rats.
Materials:
-
This compound solution or suspension
-
Oral gavage needle (stainless steel or flexible plastic, appropriate size for the rat)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume.
-
Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Dose Preparation: Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Administration:
-
Gently open the rat's mouth and pass the gavage needle along the side of the mouth, over the tongue.
-
Advance the needle into the esophagus. The rat should swallow as the needle passes. Do not force the needle.
-
Once the needle is in the stomach (at the pre-measured depth), administer the solution slowly.
-
-
Post-administration Care: Gently remove the gavage needle and return the rat to its cage. Monitor for any signs of distress.
Caption: Workflow for oral gavage in rats.
Protocol 3: Topical (Ocular) Administration in Rabbits
This protocol is based on studies of ocular pharmacokinetics of Tilisolol.[3][4]
Materials:
-
This compound ophthalmic solution
-
Micropipette or calibrated dropper
-
Restraint box or manual restraint by a trained technician
Procedure:
-
Animal Preparation: Acclimatize the rabbit to handling and the experimental setup.
-
Restraint: Place the rabbit in a restraint box or have a technician provide gentle and secure manual restraint.
-
Dose Preparation: Prepare the ophthalmic solution of this compound.
-
Administration:
-
Gently pull down the lower eyelid to form a small pouch.
-
Instill a precise volume of the solution into the conjunctival sac, being careful not to touch the cornea with the applicator tip.
-
Hold the eyelids closed for a few seconds to allow for distribution of the solution.
-
-
Post-administration Care: Return the rabbit to its cage and monitor for any signs of ocular irritation.
Caption: Workflow for topical ocular administration in rabbits.
Conclusion and Recommendations
The optimal administration route for this compound in preclinical studies is highly dependent on the research question.
-
Intravenous administration is ideal for pharmacodynamic studies where precise control over plasma concentration is required and for determining the absolute bioavailability of other formulations.
-
Oral administration is relevant for studies aiming to evaluate the potential for clinical use in humans, as it is a common route of drug delivery. However, the bioavailability of orally administered this compound in preclinical models has not been extensively reported.
-
Topical ocular administration is specific for ophthalmic indications, and studies should focus on local tissue concentrations and potential systemic absorption.
For a comprehensive preclinical evaluation of this compound, it is recommended to conduct pharmacokinetic studies comparing intravenous and oral routes in the same animal model to determine its oral bioavailability and metabolic profile. This will provide crucial data for dose selection and formulation development for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodistribution and pharmacokinetics of O-palmitoyl tilisolol, a lipophilic prodrug of tilisolol, after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of preclinical dog studies and absorption modeling to facilitate late stage formulation bridging for a BCS II drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Generating a Dose-Response Curve for Tilisolol Hydrochloride in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilisolol (B1201935) Hydrochloride is a beta-adrenergic blocking agent that also possesses significant vasodilatory properties.[1][2] This dual action makes it a compound of interest in the management of cardiovascular conditions such as hypertension.[3][4] The primary mechanism behind its vasodilatory effect is the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][5][6] Some evidence also suggests a role for alpha-1 adrenergic receptor blockade in its vasodilatory action.[4] Understanding the dose-dependent effect of Tilisolol Hydrochloride on vascular tone is crucial for its preclinical and clinical development.
These application notes provide detailed protocols for generating a dose-response curve for this compound-induced vasodilation using an ex vivo aortic ring model. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in accurately characterizing the vasodilatory profile of this compound.
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is primarily mediated by its action on ATP-sensitive K+ channels in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of Ca2+ through voltage-gated Ca2+ channels, ultimately causing smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
Ex Vivo Aortic Ring Vasodilation Assay
This protocol describes the preparation of isolated rat thoracic aortic rings and the subsequent measurement of this compound's effect on vascular tone.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[7]
-
High Potassium Chloride (KCl) Solution (60 mM)
-
Acetylcholine (B1216132) (ACh)
-
This compound
-
Glibenclamide (optional, for mechanism confirmation)
-
Organ bath or wire myograph system
-
Force transducer and data acquisition system
-
Dissecting microscope and surgical instruments
Experimental Workflow:
Caption: Experimental workflow for the aortic ring vasodilation assay.
Detailed Methodology:
-
Aortic Ring Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold KHS.
-
Under a dissecting microscope, remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.[7]
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing KHS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the KHS every 15-20 minutes.[7]
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl to confirm smooth muscle viability.
-
Wash the rings with KHS until tension returns to baseline.
-
Induce a submaximal contraction with phenylephrine (1 µM).
-
Once a stable plateau is reached, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.[8][9]
-
Wash the rings and allow them to return to baseline.
-
-
Generation of Dose-Response Curve:
-
Pre-contract the aortic rings with phenylephrine (1 µM) to a stable plateau.[7][8]
-
Once a stable contraction is achieved, add this compound in a cumulative manner. A suggested concentration range is 10⁻⁹ M to 10⁻⁴ M.
-
Record the relaxation response at each concentration until a maximal response is observed.
-
-
Mechanism Confirmation (Optional):
-
To confirm the role of K-ATP channels, pre-incubate a separate set of aortic rings with glibenclamide (a K-ATP channel blocker, e.g., 10 µM) for 30 minutes before pre-contraction with phenylephrine.[5]
-
Generate the this compound dose-response curve in the presence of glibenclamide. A rightward shift of the curve will indicate the involvement of K-ATP channels.[5]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The relaxation at each concentration of this compound should be expressed as a percentage of the initial phenylephrine-induced contraction.
Table 1: Dose-Response of this compound on Phenylephrine-Pre-contracted Aortic Rings
| Tilisolol HCl Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | |
| 1 x 10⁻⁸ | |
| 1 x 10⁻⁷ | |
| 1 x 10⁻⁶ | |
| 1 x 10⁻⁵ | |
| 1 x 10⁻⁴ |
Table 2: Pharmacological Parameters of this compound-Induced Vasodilation
| Parameter | Value (Mean ± SEM) |
| EC₅₀ (M) | |
| Eₘₐₓ (%) |
EC₅₀: The concentration of this compound that produces 50% of the maximal relaxation. Eₘₐₓ: The maximal relaxation response to this compound.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the vasodilatory effects of this compound and generating a robust dose-response curve. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the pharmacological profile of this compound. The provided diagrams offer a visual representation of the underlying mechanisms and experimental procedures, aiding in the design and execution of vasodilation studies.
References
- 1. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilating effect of the new beta-blocker this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. e-century.us [e-century.us]
- 9. Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Measuring the Vasodilatory Effects of Tilisolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilisolol (B1201935) Hydrochloride is a beta-adrenergic receptor antagonist known for its vasodilatory properties, which contribute to its antihypertensive effects.[1][2] Understanding the mechanisms underlying these vasodilatory effects is crucial for its therapeutic application and for the development of new cardiovascular drugs. This application note provides a detailed protocol for an in vitro assay to measure the vasodilatory effects of Tilisolol Hydrochloride on isolated arterial rings. The described methodology allows for the determination of concentration-response relationships and the investigation of the role of the endothelium and specific signaling pathways in this compound-induced vasodilation.
This compound primarily functions as a beta-blocker, inhibiting the action of catecholamines on beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.[1] Its vasodilatory action is a key component of its blood pressure-lowering effect.[1][2] Studies suggest that the vasorelaxant effects of Tilisolol involve the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[3][4] Additionally, some evidence points towards a dual mechanism that may also include the blockade of alpha-1 adrenergic receptors.[2]
This protocol will focus on an ex vivo model using isolated rat thoracic aorta, a standard and reliable method for assessing vascular reactivity.[5][6] The assay can distinguish between endothelium-dependent and endothelium-independent vasodilation, providing critical insights into the drug's mechanism of action.[6][7][8]
Data Presentation
The quantitative data obtained from this assay can be summarized in the following table to facilitate comparison and analysis.
| Treatment Group | Pre-contraction Agent (e.g., Phenylephrine) | Tilisolol HCl Concentration (M) | Maximal Relaxation (%) | EC50 (M) |
| Intact Endothelium | 1 µM | 10⁻⁹ - 10⁻⁴ | ||
| Denuded Endothelium | 1 µM | 10⁻⁹ - 10⁻⁴ | ||
| Intact + L-NAME | 1 µM | 10⁻⁹ - 10⁻⁴ | ||
| Intact + Glibenclamide | 1 µM | 10⁻⁹ - 10⁻⁴ |
Table 1: Summary of Vasodilatory Effects of this compound. This table structure allows for a clear presentation of the percentage of maximal relaxation and the EC50 values under different experimental conditions, enabling a direct comparison of the effects of endothelium removal and specific inhibitors.
Experimental Protocols
This section provides a detailed methodology for the key experiments to assess the vasodilatory effects of this compound.
Materials and Reagents
-
Animals: Male Wistar rats (250-300g) are commonly used.[5] All animal procedures must be approved by the institutional animal care and use committee.
-
Instruments:
-
Solutions and Chemicals:
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[5]
-
High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM).[5]
-
Phenylephrine (B352888) (PE): For pre-contraction of arterial rings.[5]
-
Acetylcholine (B1216132) (ACh): To assess endothelium integrity.[5]
-
This compound: Test compound.
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride): A nitric oxide synthase (NOS) inhibitor.
-
Sodium Nitroprusside (SNP): An endothelium-independent vasodilator (positive control).[7][9]
-
Experimental Workflow
Figure 1: Experimental workflow for the in vitro vasodilation assay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional protocols.[5]
-
Carefully dissect the thoracic aorta and place it in cold KHS.[5]
-
Under a dissecting microscope, remove adhering connective and adipose tissue.[5]
-
Cut the aorta into rings of 2-3 mm in length.[5] For endothelium-denuded experiments, gently rub the inner surface of the ring with a pair of forceps.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath or wire myograph system containing KHS maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes.[5]
-
After equilibration, contract the rings by adding a high KCl solution (e.g., 80 mM) to verify the viability of the smooth muscle.[5] Wash the rings with KHS until they return to the baseline tension.[5]
-
-
Endothelium Integrity Check:
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).[5]
-
Once a stable plateau is reached, add acetylcholine (e.g., 1 µM) to assess the integrity of the endothelium. A relaxation of more than 80% indicates intact endothelium. In denuded rings, the relaxation should be less than 10%.
-
Wash the rings and allow them to return to baseline.[5]
-
-
Vasodilation Protocol:
-
Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.[5]
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).[5]
-
Allow the response to each concentration to stabilize before adding the next. Record the relaxation response.
-
-
Mechanism of Action Studies:
-
Role of Endothelium: Compare the vasodilation induced by this compound in endothelium-intact and endothelium-denuded rings.
-
Role of Nitric Oxide (NO): In endothelium-intact rings, incubate with L-NAME (a NOS inhibitor, e.g., 100 µM) for 30 minutes before pre-contraction with phenylephrine and subsequent addition of this compound.
-
Role of KATP Channels: Incubate the rings with glibenclamide (a KATP channel blocker, e.g., 10 µM) for 30 minutes before pre-contraction and addition of this compound.[3][4]
-
Signaling Pathways
The vasodilatory effect of this compound can be mediated through multiple signaling pathways. The following diagram illustrates the potential mechanisms that can be investigated using the described protocol.
Figure 2: Potential signaling pathways of this compound-induced vasodilation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
Application of Tilisolol Hydrochloride as a Beta-Blockade Research Tool
Application Notes
Introduction
Tilisolol Hydrochloride is a versatile pharmacological research tool primarily classified as a non-selective beta-adrenergic receptor antagonist.[1] Its unique dual-action mechanism, combining beta-blockade with vasodilatory properties, makes it a subject of significant interest in cardiovascular research.[1][2] Tilisolol's vasodilatory effects are attributed to its ability to open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, a characteristic that distinguishes it from many other beta-blockers.[1][3] Some evidence also suggests a contribution from alpha-1 adrenergic receptor blockade to its vasodilatory action.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₄N₂O₃・HCl |
| Molecular Weight | 340.85 g/mol |
| CAS Number | 155346-81-9 |
Pharmacological Profile
This compound functions by competitively inhibiting the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[2][4] This antagonism leads to a reduction in heart rate and myocardial contractility.[2][4] While some sources describe it as non-selective, others suggest a degree of selectivity for β₁ receptors, which are predominantly located in the heart.[2] This selectivity can be advantageous in research settings to minimize off-target effects on β₂ receptors in tissues like the lungs.[2]
A key feature of Tilisolol is its vasodilatory action, which is primarily mediated by the opening of ATP-sensitive K⁺ channels.[1][3] This leads to hyperpolarization of vascular smooth muscle cells, causing relaxation and an increase in blood vessel diameter. This mechanism is distinct from the vasodilatory effects of other beta-blockers that might act through nitric oxide pathways or alpha-receptor blockade.
Some studies have also indicated that Tilisolol possesses mild intrinsic sympathomimetic activity (ISA), meaning it can cause partial activation of beta-receptors while blocking them.[2] This can be a crucial variable in experimental designs, particularly in studies investigating baseline receptor activity.
Quantitative Data Summary
Receptor Binding Affinity
| Receptor | Ligand | Kᵢ (nM) | Assay Type |
| Beta-adrenergic receptors | Tilisolol | 159.0 | Radioligand binding assay |
In Vivo Hemodynamic Effects in a Canine Model
| Treatment | Dose (mg/kg, i.v.) | Change in Coronary Vascular Resistance (CVR) | Change in Coronary Artery Diameter (CoD) |
| Tilisolol | 1, 2, 4, 8 | Dose-dependent decrease | No significant effect at 1-4 mg/kg; significant increase at 8 mg/kg |
| Tilisolol + Glibenclamide | 1-8 | Suppressed decrease | Significant decrease |
| Propranolol | 1 | Increased | Decreased |
| Arotinolol | 0.25 | Increased | Decreased |
In Vitro Vasorelaxant Effects in Isolated Rat Thoracic Aorta
| Compound | Concentration Range | Effect on KCl (20 mM) Pre-contracted Aorta |
| Tilisolol | 10⁻⁵ - 10⁻³ M | Concentration-dependent relaxation |
| Nadolol | - | No significant inhibition |
| Atenolol | - | No significant inhibition |
Experimental Protocols
Protocol 1: Evaluation of Vasodilatory Effects in Isolated Rat Thoracic Aorta
This protocol outlines the procedure to assess the vasorelaxant properties of this compound on isolated arterial tissue.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
This compound
-
Potassium Chloride (KCl)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Experimental Setup:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.
-
-
Experimentation:
-
Induce a sustained contraction with a submaximal concentration of a vasoconstrictor, such as KCl (e.g., 60 mM) or phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by KCl or phenylephrine.
-
Construct a concentration-response curve and calculate the EC₅₀ value for this compound.
-
Protocol 2: Investigation of Ion Channel Activity using Whole-Cell Voltage Clamp in Guinea Pig Ventricular Myocytes
This protocol describes the methodology to study the effects of this compound on specific ion currents in isolated heart cells.
Materials:
-
Adult guinea pigs
-
Collagenase and protease solution for cell isolation
-
Tyrode's solution
-
Pipette solution (intracellular)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
This compound
-
Isoproterenol (B85558) (beta-adrenergic agonist)
Procedure:
-
Cell Isolation:
-
Isolate single ventricular myocytes from guinea pig hearts using enzymatic digestion with collagenase and protease.
-
Store the isolated cells in Tyrode's solution at room temperature.
-
-
Electrophysiological Recording:
-
Transfer an aliquot of the cell suspension to a recording chamber on the stage of an inverted microscope.
-
Use borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply specific voltage-clamp protocols to elicit the ion currents of interest (e.g., L-type Ca²⁺ current, delayed rectifier K⁺ current).
-
Record baseline currents in the absence of any drug.
-
Perfuse the cell with a solution containing this compound at various concentrations and record the effects on the ion currents.
-
To investigate the beta-blocking effect, stimulate the cells with a beta-agonist like isoproterenol in the presence and absence of this compound.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the recorded ion currents.
-
Analyze the concentration-dependent effects of this compound on the different currents.
-
Compare the effects of Tilisolol in the presence and absence of beta-adrenergic stimulation.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing Tilisolol's effects.
References
- 1. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Liposomal Formulation for Ocular Delivery of Tilisolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilisolol (B1201935) Hydrochloride is a non-selective beta-adrenergic blocker with potential applications in ophthalmology for the management of conditions such as glaucoma by reducing intraocular pressure (IOP).[1][2][3] The primary mechanism of action for beta-blockers in the eye is the reduction of aqueous humor production by the ciliary body.[4] However, conventional ophthalmic solutions often suffer from poor bioavailability due to rapid precorneal clearance and limited corneal penetration.[5]
Liposomal formulations offer a promising strategy to overcome these challenges.[5][6][7] These vesicular systems can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability, prolonging corneal contact time, and improving penetration into ocular tissues.[5][8][9] This document provides detailed application notes and protocols for the development and characterization of a liposomal formulation for the ocular delivery of Tilisolol Hydrochloride. To enhance drug retention and corneal permeation, a lipophilic prodrug approach, such as using O-palmitoyl tilisolol, can be considered for incorporation into the liposomes.[10][11][12]
Data Presentation
Table 1: Physicochemical Properties of this compound Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Mean Vesicle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD |
| TL-Lipo-N | EggPC:Chol (7:3) | 155 ± 5.2 | 0.21 ± 0.03 | -5.8 ± 0.9 | 45.6 ± 3.1 |
| TL-Lipo-C | EggPC:Chol:SA (7:3:1) | 162 ± 6.8 | 0.25 ± 0.04 | +25.4 ± 2.5 | 42.1 ± 2.8 |
| TL-Lipo-A | EggPC:Chol:DCP (7:3:1) | 148 ± 4.9 | 0.19 ± 0.02 | -30.1 ± 3.2 | 48.9 ± 3.5 |
EggPC: Egg Phosphatidylcholine, Chol: Cholesterol, SA: Stearylamine (for cationic liposomes), DCP: Dicetyl Phosphate (for anionic liposomes). Data are representative and based on typical values reported for similar ocular liposomal formulations.[6][13][14]
Table 2: In Vitro Drug Release Profile of this compound from Liposomes
| Time (hours) | TL-Lipo-N Cumulative Release (%) ± SD | TL-Lipo-C Cumulative Release (%) ± SD | TL-Lipo-A Cumulative Release (%) ± SD | Tilisolol Solution Release (%) ± SD |
| 1 | 18.2 ± 1.5 | 15.8 ± 1.2 | 16.5 ± 1.4 | 95.3 ± 2.1 |
| 2 | 29.5 ± 2.1 | 25.4 ± 1.9 | 27.1 ± 2.0 | 98.1 ± 1.5 |
| 4 | 45.8 ± 3.2 | 40.1 ± 2.8 | 42.6 ± 3.0 | 99.2 ± 0.9 |
| 8 | 62.1 ± 4.5 | 55.9 ± 3.9 | 58.3 ± 4.1 | - |
| 12 | 75.4 ± 5.1 | 68.7 ± 4.6 | 71.2 ± 4.8 | - |
| 24 | 88.9 ± 6.3 | 82.3 ± 5.7 | 85.0 ± 5.9 | - |
Release studies performed using a dialysis bag method in simulated tear fluid (pH 7.4). Data indicate a sustained release profile for all liposomal formulations compared to the rapid release from a simple aqueous solution.[14][15][16]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes
This protocol details the thin-film hydration method for preparing multilamellar vesicles (MLVs), followed by sonication or extrusion to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[8][17][18]
Materials:
-
This compound
-
Egg Phosphatidylcholine (EggPC)
-
Cholesterol (Chol)
-
Stearylamine (SA) or Dicetyl Phosphate (DCP) for charged liposomes
-
Chloroform and Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe sonicator or bath sonicator
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amounts of lipids (e.g., EggPC and Cholesterol in a 7:3 molar ratio) and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[19]
-
For a lipophilic prodrug approach, O-palmitoyl tilisolol can be co-dissolved with the lipids.[10]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40°C).
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous solution of this compound in PBS (pH 7.4) to the flask containing the lipid film. The concentration of the drug solution will depend on the desired drug-to-lipid ratio.
-
Hydrate the lipid film by rotating the flask in the water bath (above the lipid transition temperature) for 1-2 hours. Intermittent vortexing can aid in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Sonication: To produce SUVs, sonicate the MLV suspension using a probe sonicator on ice to prevent lipid degradation. Sonication is typically performed in short bursts with cooling periods in between until the suspension becomes clear.
-
Extrusion: For LUVs with a more uniform size distribution, the MLV suspension is repeatedly passed through a lipid extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[7] This is often the preferred method for achieving a narrow size distribution.
-
-
Purification:
-
To remove the unencapsulated drug, the liposomal suspension can be purified by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Characterization of Liposomes
2.1 Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure:
-
Dilute the liposomal formulation with filtered PBS (pH 7.4).
-
Place the diluted sample in a cuvette and measure the particle size, PDI, and zeta potential at 25°C.
-
Perform measurements in triplicate.
-
2.2 Encapsulation Efficiency (EE%):
-
Method: Centrifugation or dialysis to separate the free drug from the liposomes.
-
Procedure:
-
Place a known volume of the liposomal formulation in a centrifuge tube (for centrifugation method) or a dialysis bag (for dialysis method).
-
Centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the liposomes. The supernatant will contain the unencapsulated drug.
-
Alternatively, dialyze the formulation against a large volume of PBS to remove the free drug.
-
Quantify the amount of this compound in the supernatant (or dialysate) using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
2.3 Morphological Examination:
-
Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.
-
Procedure:
-
Place a drop of the diluted liposomal suspension on a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).
-
Allow the grid to air-dry.
-
Observe the vesicles under the electron microscope to determine their shape and lamellarity.
-
Protocol 3: In Vitro Drug Release Study
-
Method: Dialysis bag diffusion technique.[15]
-
Procedure:
-
Accurately measure a volume of the this compound liposomal formulation (e.g., 1 ml) and place it into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Securely tie both ends of the dialysis bag.
-
Immerse the bag in a beaker containing a known volume of simulated tear fluid (pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for this compound content using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 4: Ex Vivo Corneal Permeation Study
-
Method: Using a Franz diffusion cell with an excised cornea (e.g., from goat or rabbit).[16][20]
-
Procedure:
-
Obtain fresh animal corneas and mount them on a Franz diffusion cell with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with simulated tear fluid and maintain it at 37°C with constant stirring.
-
Apply the liposomal formulation to the donor compartment.
-
At specific time points, withdraw samples from the receptor compartment and analyze for this compound concentration.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 5: In Vivo Ocular Irritation and Efficacy Studies
-
Animals: New Zealand albino rabbits.
-
Ocular Irritation (Draize Test): [15]
-
Instill a small volume (e.g., 50 µL) of the liposomal formulation into the lower conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observe the eyes for any signs of irritation (redness, swelling, discharge) at specified intervals and score them according to the Draize scale.
-
-
Intraocular Pressure (IOP) Reduction: [14]
-
Measure the baseline IOP of the rabbits using a tonometer.
-
Administer the liposomal formulation topically.
-
Measure the IOP at various time points post-instillation.
-
Compare the reduction in IOP with that of a control group receiving a conventional this compound solution.
-
Visualizations
Caption: Experimental workflow for developing this compound liposomes.
Caption: Tilisolol's mechanism of action in reducing intraocular pressure.
Caption: Relationship between formulation parameters and delivery outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Tilisolol - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of Ocular β-Adrenoreceptor Antagonists | Ento Key [entokey.com]
- 5. tandfonline.com [tandfonline.com]
- 6. LIPOSOMES AS AN OCULAR DELIVERY SYSTEM FOR FLUCONAZOLE: IN-VIVO STUDY [bpsa.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Liposomal Formulations: A Recent Update [mdpi.com]
- 10. Sustained ocular delivery of tilisolol to rabbits after topical administration or intravitreal injection of lipophilic prodrug incorporated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ocular absorption behavior of palmitoyl tilisolol, an amphiphilic prodrug of tilisolol, for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of drug release from liposomal formulations in ocular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposomes as a Novel Ocular Delivery System for Brinzolamide: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. US10272040B2 - Liposomal formulation for ocular drug delivery - Google Patents [patents.google.com]
- 20. Development and Characterization of Liposomal formulation for ophthalmic delivery of Prednisolone Acetate | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Protocol for measuring coronary blood flow changes with Tilisolol Hydrochloride
Application Notes: Tilisolol (B1201935) Hydrochloride
Introduction
Tilisolol Hydrochloride is a cardiovascular agent primarily classified as a beta-adrenergic receptor antagonist (beta-blocker).[1][2] It is used in the management of hypertension and other cardiac conditions.[1][2] A key feature that distinguishes Tilisolol from many traditional beta-blockers, such as propranolol, is its additional vasodilatory property.[3][4] While typical beta-blockers can sometimes increase peripheral or coronary vascular resistance, Tilisolol has been shown to decrease it, representing a potentially beneficial profile for patients with coronary artery disease.[3][5]
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Beta-Adrenergic Blockade: Like other beta-blockers, Tilisolol competitively inhibits the action of catecholamines (e.g., epinephrine (B1671497) and norepinephrine) at beta-adrenergic receptors, particularly the beta-1 receptors located in the heart.[1][2] This action leads to a reduction in heart rate and myocardial contractility, decreasing cardiac output and lowering blood pressure.[1][2]
-
ATP-sensitive Potassium (K-ATP) Channel Opening: The primary mechanism behind Tilisolol's vasodilatory effect is the opening of ATP-sensitive potassium channels in the vascular smooth muscle.[3][4] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated Ca2+ channels. The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation. This action is particularly notable in the coronary resistance vessels, leading to an increase in coronary blood flow.[3]
This combined action allows Tilisolol to reduce myocardial oxygen demand (via beta-blockade) while simultaneously increasing myocardial oxygen supply (via coronary vasodilation).
Quantitative Data Summary
The following table summarizes the dose-dependent effects of intravenous this compound on coronary circulation in a chronically instrumented canine model. Data is adapted from studies investigating its vasodilatory properties.[3]
| Parameter Measured | Tilisolol Dose (i.v.) | Mean Change from Baseline | Statistical Significance |
| Coronary Vascular Resistance (CVR) | 1 mg/kg | Decrease | Significant |
| 2 mg/kg | Decrease | Significant | |
| 4 mg/kg | Decrease | Significant | |
| 8 mg/kg | Decrease | Significant | |
| Coronary Artery Diameter (CoD) | 1-4 mg/kg | No significant effect | Not Significant |
| 8 mg/kg | +1.00% ± 0.15% | p < 0.01 |
Note: The decrease in CVR was found to be dose-dependent.[3] The vasodilatory action is more prominent in smaller coronary resistance vessels than in large coronary arteries.[3]
Protocol: Measurement of Coronary Blood Flow Changes in an In Vivo Model
This protocol outlines a method for measuring changes in coronary blood flow (CBF) and coronary vascular resistance (CVR) in response to this compound administration in an anesthetized canine model, based on established experimental methodologies.[3]
1. Animal Preparation and Anesthesia
1.1. Select healthy adult mongrel dogs of either sex. 1.2. Anesthetize the animal with an appropriate anesthetic agent (e.g., sodium pentobarbital). Maintain anesthesia throughout the experiment via continuous infusion. 1.3. Intubate the animal and provide mechanical ventilation with room air supplemented with oxygen. 1.4. Monitor vital signs, including arterial blood gases, pH, and body temperature, maintaining them within a normal physiological range.
2. Surgical Instrumentation
2.1. Perform a left thoracotomy at the fifth intercostal space to expose the heart. 2.2. Create a pericardial cradle to support the heart. 2.3. Isolate a 2-3 cm segment of the proximal left circumflex coronary artery (LCX). 2.4. Place a calibrated electromagnetic or Doppler ultrasonic flow probe around the isolated LCX segment to continuously measure coronary blood flow (CBF). 2.5. Insert a catheter into the femoral artery to continuously monitor aortic pressure (AoP). 2.6. Insert a catheter into the femoral vein for intravenous administration of this compound and other agents. 2.7. Place pacing electrodes on the left atrium to maintain a constant heart rate if required.
3. Experimental Procedure
3.1. Allow the animal to stabilize for at least 30 minutes after surgical instrumentation is complete. 3.2. Record stable baseline measurements of all hemodynamic parameters, including heart rate (HR), mean aortic pressure (MAP), and mean coronary blood flow (CBF). 3.3. Vehicle Control: Administer an intravenous bolus of the vehicle (e.g., saline) and record all parameters for 15-20 minutes to ensure no significant hemodynamic changes occur. 3.4. Tilisolol Administration: Administer this compound intravenously in a dose-escalating manner (e.g., 1, 2, 4, and 8 mg/kg).[3] 3.5. Allow sufficient time between doses for hemodynamic parameters to reach a new steady state before administering the next dose. 3.6. Continuously record MAP and CBF throughout the experiment using a data acquisition system.
4. Data Analysis
4.1. Digitize and analyze the recorded hemodynamic data. 4.2. Calculate Coronary Vascular Resistance (CVR) for each time point using the following formula:
- CVR (mmHg·min/mL) = Mean Aortic Pressure (MAP) / Mean Coronary Blood Flow (CBF) 4.3. For each dose of Tilisolol, determine the peak change from the pre-drug baseline value for CBF and CVR. 4.4. Express the results as mean ± standard error of the mean (SEM). 4.5. Use appropriate statistical tests (e.g., repeated measures ANOVA followed by a post-hoc test) to determine the significance of the dose-dependent effects of Tilisolol on the measured parameters. A p-value of < 0.05 is typically considered statistically significant.
5. Optional: Investigating the Mechanism
5.1. To confirm the role of K-ATP channels, the entire protocol can be repeated in a separate group of animals pre-treated with a selective K-ATP channel blocker, such as glibenclamide.[3] 5.2. A significant suppression of the Tilisolol-induced decrease in CVR in the presence of the blocker would confirm the mechanism of action.[3]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 155346-81-9 [smolecule.com]
- 5. Vasodilating effect of the new beta-blocker this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral Administration of Tilisolol Hydrochloride in Canine Models: Application Notes and Protocols
Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific studies on the oral administration and dosage of Tilisolol (B1201935) Hydrochloride in canine models. Research on this compound in dogs has focused exclusively on the intravenous route of administration. Therefore, the following application notes and protocols are based on the available intravenous data and the known pharmacological action of Tilisolol Hydrochloride. This information is intended for research, scientific, and drug development professionals and should be adapted for oral administration studies with caution and appropriate dose-finding investigations.
Introduction
This compound, also known as N-696, is a nonselective beta-adrenergic blocker with vasodilatory properties.[1] Its mechanism of action involves the blockade of beta-adrenergic receptors and the opening of ATP-sensitive potassium (K+) channels, leading to vasodilation.[2] In canine models, it has been investigated for its effects on cardiovascular parameters, particularly its ability to dilate coronary arteries.[2] While oral formulations for veterinary use have not been described in the available literature, understanding its intravenous effects and mechanism is the first step in developing potential oral administration protocols.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Beta-Adrenergic Blockade: It acts as an antagonist at beta-adrenergic receptors, which is the characteristic action of beta-blockers. This action helps in reducing heart rate and myocardial contractility.
-
ATP-Sensitive K+ Channel Opening: Tilisolol also opens ATP-sensitive potassium channels in vascular smooth muscle.[2] This leads to hyperpolarization of the cell membrane, relaxation of the smooth muscle, and subsequent vasodilation. This vasodilatory effect is a distinguishing feature compared to traditional beta-blockers like propranolol (B1214883).[1][2]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Data Presentation: Intravenous Administration in Canine Models
The following table summarizes the quantitative data from studies involving the intravenous administration of this compound in canine models. This data can serve as a reference for designing initial dose-ranging studies for oral administration, keeping in mind that oral bioavailability is unknown and likely to be significantly different.
| Parameter | Dosage (Intravenous) | Canine Model | Observed Effects | Reference |
| Coronary Vascular Resistance (CVR) | 2 mg/kg | Mongrel dogs | Decreased CVR | [2] |
| Coronary Artery Diameter (CoD) | 2 mg/kg | Mongrel dogs | No significant effect | [2] |
| Dose-dependent CVR Decrease | 1, 2, 4, and 8 mg/kg | Mongrel dogs | Dose-dependent decrease in CVR | [2] |
| Dose-dependent CoD Increase | 8 mg/kg | Mongrel dogs | Significant increase in CoD (1.00 +/- 0.15%) | [2] |
| Myocardial Metabolism | 0.2 mg/kg | Anesthetized open-chest dogs | Prevented myocardial energy depletion during ischemia | [3] |
Experimental Protocols (Intravenous Administration)
The following are summaries of experimental protocols used in intravenous studies of this compound in dogs. These can be adapted to design protocols for oral administration studies, with modifications to the administration route and the inclusion of pharmacokinetic sampling.
Study of Coronary Vasodilatory Effects
-
Animal Model: Chronically instrumented mongrel dogs.[2]
-
Instrumentation: Surgical implantation of instruments to measure circumflex coronary artery diameter (CoD) and coronary blood flow (CBF).[2]
-
Drug Administration: this compound administered intravenously at doses of 1, 2, 4, and 8 mg/kg.[2]
-
Measurements: Continuous monitoring of CoD, CBF, and coronary vascular resistance (CVR).[2]
-
Comparative Arms: Comparison with other beta-blockers such as propranolol (1 mg/kg, i.v.) and arotinolol (B125393) (0.25 mg/kg, i.v.).[2]
-
Mechanism Investigation: Pretreatment with glibenclamide, an ATP-sensitive K+ channel blocker, to confirm the mechanism of action.[2]
Study of Ischemic Myocardial Metabolism
-
Animal Model: Anesthetized open-chest dogs.[3]
-
Procedure: Induction of myocardial ischemia by ligating the left anterior descending coronary artery for 3 or 30 minutes.[3]
-
Drug Administration: Intravenous injection of this compound (0.2 mg/kg) 5 minutes before ligation.[3]
-
Measurements: Assessment of myocardial energy stores and glycolytic intermediates. Epicardial electrocardiogram to monitor ST segment elevation and TQ segment depression.[3]
-
Comparative Arms: Comparison with saline and propranolol (1 mg/kg, i.v.).[3]
Proposed Experimental Workflow for an Oral Administration Study
The following diagram outlines a logical workflow for a foundational study on the oral administration of this compound in a canine model.
Considerations for Oral Formulation and Dosing
-
Formulation: The development of a stable and palatable oral formulation is crucial for veterinary use. Options could include tablets, capsules, or a liquid suspension.
-
Bioavailability: The oral bioavailability of this compound in dogs is a critical unknown. First-pass metabolism in the liver may significantly reduce the amount of active drug reaching systemic circulation. Bioavailability studies comparing intravenous and oral administration are essential.
-
Dose Selection: Initial oral doses for safety and pharmacokinetic studies should be extrapolated with caution from the intravenous data. A significantly higher oral dose may be required to achieve therapeutic plasma concentrations.
-
Pharmacokinetics: Key pharmacokinetic parameters to determine include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life. These will inform the appropriate dosing interval.
-
Safety and Tolerability: Close monitoring for adverse effects, such as bradycardia, hypotension, and gastrointestinal upset, is necessary during dose-finding studies.
References
Troubleshooting & Optimization
How to prevent precipitation of Tilisolol Hydrochloride in physiological buffers
{"answer":"### Technical Support Center: Preventing Precipitation of Tilisolol (B1201935) Hydrochloride
Disclaimer: Specific solubility data for Tilisolol Hydrochloride is not extensively available in public literature. The following troubleshooting guide is based on established principles for preventing precipitation of hydrochloride salts of weakly basic compounds in physiological buffers. These recommendations should be adapted based on your own experimental observations.
This compound is a beta-blocking agent with vasodilatory properties.[1][2][3] Like many hydrochloride salts of weakly basic drugs, it can be prone to precipitation when transitioning from an acidic stock solution to a neutral or near-neutral physiological buffer (pH 6.8-7.4). This occurs because the ionized, more soluble form of the compound at low pH converts to the less soluble free base form as the pH increases.[4][5]
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound and similar compounds during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to physiological buffer (e.g., PBS). | Exceeding Aqueous Solubility: The final concentration of this compound in the buffer is higher than its solubility limit at that specific pH. The hydrochloride salt is likely converting to its less soluble free base form at the near-neutral pH of the buffer.[4][5][6] | 1. Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your experiment. 2. pH Adjustment: Lower the pH of the physiological buffer. A systematic screen of buffers with pH values ranging from 5.0 to 7.4 can help identify a pH at which the compound remains soluble.[][8] 3. Use of Co-solvents: Prepare the final solution with a small percentage of a water-miscible organic solvent (co-solvent) like DMSO, ethanol, or PEG 400.[][9] It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid off-target effects in biological assays. |
| Cloudiness or precipitation appears over time. | Slow Crystallization or Nucleation: Even if initially clear, the solution may be supersaturated, leading to delayed precipitation.[10] Temperature fluctuations can also affect solubility.[11] | 1. Employ Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into your formulation. These act as "parachutes" to maintain a supersaturated state and inhibit crystal growth.[12][13][14] 2. Use Cyclodextrins: These molecules can form inclusion complexes with the drug, effectively increasing its aqueous solubility.[15][16][17][18] 3. Maintain Constant Temperature: Ensure your solutions are maintained at a constant temperature, as solubility is often temperature-dependent.[11] |
| Precipitation occurs after adding other components to the buffer. | Common Ion Effect or Salting Out: The addition of other salts can either decrease solubility due to the common ion effect (if chloride ions are already present) or through a more general "salting out" effect where water molecules become less available to solvate the drug.[19][20] | 1. Buffer Selection: Consider using a buffer with a different counter-ion, for example, a phosphate (B84403) or bicarbonate buffer instead of a chloride-based buffer if the common ion effect is suspected.[21][22] 2. Order of Addition: Experiment with the order in which you add components to your final solution. Sometimes, adding the drug to a more dilute solution before adding other salts can prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, which dissolves perfectly in my acidic stock solution, precipitate in my neutral physiological buffer?
A1: this compound is the salt of a weak base. In an acidic environment (low pH), the basic nitrogen atom is protonated, making the molecule ionized and highly soluble in water. When you introduce this to a neutral physiological buffer (pH ~7.4), the higher concentration of hydroxide (B78521) ions deprotonates the molecule, converting it to its neutral (free base) form. This free base is often significantly less water-soluble, causing it to precipitate out of solution.[4][5]
Q2: What is the first thing I should try if I observe precipitation?
A2: The simplest first step is to reduce the final concentration of your compound. Often, precipitation is a straightforward issue of exceeding the compound's solubility limit at the working pH. If lowering the concentration is not feasible for your experiment, the next step would be to systematically evaluate the effect of pH on solubility.
Q3: Are there any downsides to using co-solvents like DMSO?
A3: While effective at increasing solubility, co-solvents can have their own biological effects and can be toxic to cells, especially at higher concentrations.[] It is crucial to always run a vehicle control (buffer with the same concentration of co-solvent but without the drug) to ensure that the observed effects are from your compound and not the solvent. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1%.
Q4: How do I choose between using a co-solvent and a cyclodextrin?
A4: The choice depends on your experimental system. Co-solvents are often used for initial in vitro screening due to their simplicity.[][9] Cyclodextrins are a more advanced formulation strategy, often used when co-solvents are not suitable or for in vivo studies.[15][18] Cyclodextrins can be more biocompatible and can provide a more stable formulation, but they may also alter the pharmacokinetics of the drug.[17][23]
Experimental Protocols
Protocol 1: Systematic Buffer pH Screening
This protocol allows you to determine the maximum soluble concentration of this compound at different pH values.
-
Prepare a series of buffers: Prepare a set of physiologically relevant buffers (e.g., phosphate or citrate-phosphate buffers) with pH values ranging from 5.0 to 7.4 in 0.5 pH unit increments.
-
Prepare a high-concentration stock solution: Dissolve this compound in a suitable solvent (e.g., water or 0.1 N HCl) to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, add a fixed volume of each buffer.
-
Add the stock solution: Add increasing volumes of the this compound stock solution to the wells for each buffer pH, creating a range of final concentrations.
-
Equilibrate and Observe: Seal the plate, gently mix, and let it equilibrate at the desired experimental temperature for a set period (e.g., 2 hours).
-
Assess Solubility: Visually inspect each well for signs of precipitation or cloudiness. For a more quantitative measure, you can read the absorbance of the plate at a wavelength where the precipitate scatters light (e.g., 600 nm).
-
Determine Maximum Solubility: The highest concentration that remains clear for each pH is the approximate maximum soluble concentration under those conditions.
Visual Guides
Decision Workflow for Preventing Precipitation
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 21. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Tilisolol Hydrochloride electrophysiology recordings
Welcome to the technical support center for researchers utilizing Tilisolol Hydrochloride in electrophysiological studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability and other common issues in your recordings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in an electrophysiological context?
A1: this compound has a multifaceted mechanism of action. Primarily, it is a non-selective beta-adrenergic receptor antagonist.[1] This means it blocks the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on beta-1 and beta-2 adrenergic receptors.[1] In cardiac myocytes, this action primarily reverses the catecholamine-induced increase of the delayed rectifier potassium current (I_K), with a lesser effect on the L-type calcium current (I_Ca). Additionally, Tilisolol possesses alpha-1 adrenergic receptor blocking properties, which contributes to vasodilation.[1] A unique aspect of Tilisolol is its ability to open ATP-sensitive potassium (K_ATP) channels, further contributing to its vasodilatory effects.[2]
Q2: I am not seeing a consistent effect of Tilisolol in my recordings. What could be the cause?
A2: Variability in the effects of Tilisolol can stem from several factors related to its mechanism of action:
-
Baseline Adrenergic Tone: Since Tilisolol is a beta-blocker, its effect will be most pronounced in the presence of beta-adrenergic stimulation. If your preparation has low endogenous adrenergic tone, the effect of Tilisolol may be minimal. Consider co-application with a beta-agonist like isoproterenol (B85558) to establish a consistent baseline against which to measure Tilisolol's blocking effect.
-
Metabolic State of the Cell: Tilisolol's activity as a K_ATP channel opener means its effects can be influenced by the metabolic state of the cell (i.e., the intracellular ATP/ADP ratio). Inconsistent cell health or metabolic stress can lead to variable K_ATP channel activity and thus, variable responses to Tilisolol.
-
Drug Concentration and Stability: Ensure you are using the correct concentration and that your stock solutions are fresh. The stability of Tilisolol in aqueous recording solutions over the course of a long experiment is not well-documented, so preparing fresh solutions is recommended.
Q3: What are the expected effects of Tilisolol on cardiac action potentials?
A3: As a beta-blocker, Tilisolol is expected to antagonize the effects of sympathetic stimulation on the cardiac action potential. This typically involves a prolongation of the action potential duration (APD) and a decrease in heart rate. The selective inhibition of I_K while leaving I_Ca relatively intact may help prevent catecholamine-induced arrhythmias without significantly impairing contractility.
Q4: Can Tilisolol be used to study non-cardiac cells?
A4: Yes, given that beta-adrenergic receptors and K_ATP channels are present in various tissues, including vascular smooth muscle and neurons, Tilisolol can be a useful tool for studying adrenergic signaling and potassium channel function in these systems. Its vasodilatory properties are a direct result of its effects on vascular smooth muscle cells.[2][3]
Troubleshooting Guides
Guide 1: In Vitro Patch-Clamp Recordings
This guide addresses common issues encountered during whole-cell patch-clamp experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in baseline currents before drug application. | 1. Unstable seal resistance. 2. Poor cell health. 3. Electrical noise. | 1. Ensure a gigaohm seal is formed and stable before breaking in. 2. Use healthy, visually clear cells. Ensure proper osmolarity of internal and external solutions. 3. Check grounding of all equipment. Isolate the rig from sources of vibration and electromagnetic interference. |
| Inconsistent or no response to Tilisolol application. | 1. Low or variable adrenergic stimulation. 2. Incorrect drug concentration. 3. Degraded Tilisolol solution. 4. Issues with the perfusion system. | 1. Co-apply a beta-agonist (e.g., 1 µM isoproterenol) to establish a consistent level of adrenergic stimulation. 2. Verify calculations and prepare fresh dilutions from a reliable stock. 3. Prepare fresh Tilisolol solutions daily. 4. Check for leaks, bubbles, or clogs in the perfusion lines. Ensure the solution is reaching the cell. |
| Recording becomes unstable after Tilisolol application. | 1. K_ATP channel opening leading to changes in membrane properties. 2. Off-target effects at high concentrations. 3. Solvent effects (if using a solvent like DMSO). | 1. Monitor access resistance and cell capacitance. If the cell becomes difficult to clamp, the large outward current through K_ATP channels may be the cause. 2. Perform a dose-response curve to ensure you are using the lowest effective concentration. 3. Keep solvent concentrations to a minimum (e.g., <0.1%) and run a vehicle control to rule out solvent-induced effects. |
| Unexpected changes in membrane potential (in current-clamp). | 1. K_ATP channel opening can cause hyperpolarization. 2. Blockade of basal adrenergic tone may alter resting membrane potential. | 1. This may be an expected effect of the drug. To confirm, try co-applying a K_ATP channel blocker like glibenclamide. 2. Ensure a stable baseline recording is achieved before drug application to accurately measure any changes. |
Guide 2: Perfusion System and Drug Application
| Problem | Potential Cause | Recommended Solution |
| Slow or delayed drug effect. | 1. Large dead volume in the perfusion tubing. 2. Low perfusion flow rate. | 1. Minimize the length and diameter of the tubing between the solution reservoir and the recording chamber. 2. Increase the flow rate, ensuring it does not cause mechanical instability in the recording. |
| Variability in drug response between experiments. | 1. Inconsistent placement of the perfusion outlet relative to the cell. 2. Fluctuation in the bath level. | 1. Maintain a consistent position of the perfusion outlet in each experiment. 2. Ensure the aspiration level is stable and matches the inflow rate to maintain a constant bath volume. |
| Precipitate forms in the Tilisolol solution. | 1. Poor solubility in the recording solution. 2. Interaction with other components of the ACSF (e.g., phosphate (B84403) buffers). | 1. Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and dilute it into the final recording solution just before use. 2. Prepare the final solution at room temperature and ensure all components are fully dissolved before adding Tilisolol. |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording from Isolated Cardiomyocytes
This protocol provides a general framework. Specific parameters may need to be optimized for your preparation.
-
Cell Preparation:
-
Isolate ventricular myocytes from the species of interest using standard enzymatic digestion protocols.
-
Allow cells to stabilize in a holding solution at room temperature for at least 1 hour before use.
-
-
Solutions:
-
External Solution (ACSF): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water. Store at -20°C in small aliquots. On the day of the experiment, thaw an aliquot and dilute to the final desired concentrations in the external solution.
-
-
Recording Procedure:
-
Transfer isolated cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse with the external solution at a constant rate (e.g., 2 mL/min).
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a healthy, rod-shaped myocyte and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before starting recording.
-
Hold the cell at a potential of -80 mV.
-
Apply voltage steps to elicit the currents of interest (e.g., to measure I_K or I_Ca).
-
Establish a stable baseline recording.
-
Switch the perfusion to the external solution containing this compound (and a beta-agonist, if applicable).
-
Record the changes in the currents of interest.
-
Perform a washout by switching back to the control external solution.
-
Data Presentation
The following table summarizes in vivo data on the effects of this compound on coronary vascular resistance (CVR) and coronary artery diameter (CoD) in dogs. Note that these are in vivo doses and may not directly translate to in vitro concentrations.
| Drug/Condition | Dose (i.v.) | Effect on CVR | Effect on CoD |
| Propranolol | 1 mg/kg | Increased | Decreased |
| Arotinolol | 0.25 mg/kg | Increased | Decreased |
| Tilisolol | 2 mg/kg | Decreased | No significant effect |
| Tilisolol | 1-8 mg/kg | Dose-dependent decrease | Increase only at 8 mg/kg |
| Tilisolol + Glibenclamide | 1-8 mg/kg | Decrease is suppressed | Significant decrease |
Data adapted from a study on the effects of Tilisolol on coronary circulation in dogs.[2]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Patch-Clamp Recording
Caption: Experimental workflow for patch-clamp recordings.
Troubleshooting Logic for Recording Variability
Caption: Troubleshooting logic for recording variability.
References
Technical Support Center: Optimizing HPLC Separation of Tilisolol Hydrochloride
Welcome to the technical support center for the HPLC analysis of Tilisolol Hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC analysis of this compound?
A1: For a successful initial separation of this compound, a reverse-phase method using a C18 column is recommended. Since Tilisolol is a basic compound, controlling the mobile phase pH is crucial for achieving good peak shape.[1] The following table summarizes a robust starting point.
Table 1: Recommended Initial HPLC Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm (High-purity, end-capped) | Provides good hydrophobic retention. A high-purity, base-deactivated column minimizes peak tailing.[2][3] |
| Mobile Phase A | 20 mM Potassium Phosphate (B84403) Buffer, pH adjusted to 3.0 | Low pH protonates Tilisolol's amine group and suppresses silanol (B1196071) interactions, improving peak symmetry.[4][5] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Common organic modifiers for reverse-phase HPLC.[6] |
| Elution Mode | Isocratic (e.g., 70% A / 30% B) or Gradient | Start with isocratic for simplicity. Use gradient if complex mixtures are present.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[8] |
| Column Temperature | 30 °C | Using a column oven improves retention time reproducibility.[9] |
| Detection | UV at approx. 294 nm | Wavelength should be determined by a UV scan of this compound.[10] |
| Injection Volume | 10 µL | A typical volume; adjust based on concentration and sensitivity. |
Q2: I am observing significant peak tailing for this compound. What is the primary cause?
A2: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions between the analyte's amine functional groups and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[9][11] This interaction provides an additional retention mechanism that causes some analyte molecules to lag, resulting in an asymmetrical peak shape.[4]
Q3: How does adjusting the mobile phase pH improve the peak shape?
A3: Adjusting the mobile phase to a low pH (typically between 2.5 and 3.5) is a highly effective strategy.[4] At a low pH, two things happen:
-
Analyte Protonation: The basic amine group on Tilisolol becomes protonated (positively charged). While this may slightly decrease retention on a C18 column, it significantly improves its solubility in the mobile phase and leads to a more uniform interaction.[6]
-
Silanol Suppression: The low pH suppresses the ionization of the acidic silanol groups on the silica (B1680970) surface, reducing their negative charge and minimizing the undesirable secondary ionic interactions with the protonated analyte.[5]
Q4: What is the role of the buffer in the mobile phase?
A4: A buffer is essential for maintaining a constant and controlled pH throughout the analysis.[3] Without a buffer, minor variations in solvent preparation or the sample itself could cause pH shifts, leading to inconsistent retention times and poor peak shape reproducibility.[1] A buffer concentration of 10-50 mM is generally sufficient for small molecules.[6]
Q5: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier?
A5: Both ACN and MeOH can be used, and the choice can significantly impact selectivity (the separation between different peaks).[12]
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent in reverse-phase HPLC.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature, which allows for different hydrogen bonding interactions with the analyte compared to the aprotic ACN.
If you have poor resolution between Tilisolol and an impurity, trying the other solvent is a powerful way to change the separation.[6][12]
Q6: My resolution between Tilisolol and a closely eluting impurity is poor. How can I improve it?
A6: Improving resolution requires optimizing one of the three factors in the resolution equation: efficiency (N), selectivity (α), or retention factor (k).[12][13]
-
Increase Retention (k): Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention time of both peaks, and if they are not completely co-eluting, it can improve their separation. An optimal k range is generally between 2 and 10.[13][14]
-
Change Selectivity (α): This is the most effective way to improve resolution.[13] You can change selectivity by altering the mobile phase composition (e.g., switching from ACN to MeOH), adjusting the pH, or changing the stationary phase (e.g., from a C18 to a Phenyl column).[7][12]
-
Increase Efficiency (N): Use a longer column or a column packed with smaller particles (e.g., 3 µm or sub-2 µm).[13][15] This leads to sharper (narrower) peaks, which can improve the separation of closely eluting compounds.
Section 2: Troubleshooting Guide
Table 2: Troubleshooting Common HPLC Issues for this compound Analysis
| Observed Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Asymmetrical / Tailing Peak | 1. Secondary Silanol Interactions: Strong interaction between the basic analyte and the silica column packing.[4][11] 2. Column Overload: Injecting too much sample mass onto the column.[3] 3. Column Bed Deformation: A void has formed at the head of the column.[3][4] | 1a. Lower Mobile Phase pH: Adjust pH to 2.5-3.5 using a buffer.[4] 1b. Use a Base-Deactivated Column: Employ a modern, high-purity, end-capped column.[2][3] 2. Reduce Sample Concentration: Dilute the sample and re-inject.[3] 3. Reverse-flush the column (if permitted by the manufacturer) or replace the column.[4] |
| Poor Resolution | 1. Suboptimal Mobile Phase Strength: Organic percentage is too high, causing peaks to elute too quickly.[13] 2. Poor Selectivity: Mobile phase and stationary phase are not providing adequate separation.[12] 3. Low Column Efficiency: Peaks are too broad.[13][14] | 1. Decrease Organic Solvent %: Increase retention by lowering the percentage of ACN or MeOH. 2a. Change Organic Modifier: Switch from ACN to MeOH or vice-versa.[12] 2b. Adjust pH: A small change in pH can alter the ionization and retention of impurities.[7] 3. Increase Efficiency: Use a longer column or one with smaller particles.[7][15] |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: The column is not stable at the initial mobile phase conditions before injection.[16] 2. Pump or System Leak: A leak in the system will cause flow rate fluctuations.[9][17] 3. Mobile Phase Instability: Mobile phase was not prepared correctly or has evaporated.[9] 4. Temperature Fluctuations: The ambient temperature is changing, affecting retention.[15] | 1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes.[16] 2. Perform a Pressure Test: Check fittings for leaks and listen for unusual pump noises.[18] 3. Prepare Fresh Mobile Phase Daily: Degas the mobile phase before use.[6] 4. Use a Column Oven: Maintain a constant, stable temperature.[12] |
| High System Backpressure | 1. Blocked Column Inlet Frit: Particulates from the sample or mobile phase have clogged the frit.[17] 2. Column Contamination: Strongly retained compounds have built up on the column.[5] 3. System Blockage: A piece of tubing or a fitting is blocked.[9] | 1. Use Guard Columns & In-line Filters: These protect the analytical column.[3] 2. Wash the Column: Flush with a strong solvent (e.g., 100% ACN, then Isopropanol). Refer to manufacturer guidelines.[5] 3. Isolate the Source: Disconnect components systematically (starting from the detector and moving backward) to find the blockage.[16] |
Section 3: Experimental Protocols
Protocol 1: General Purpose Method for this compound Assay
This protocol outlines a standard method suitable for determining the purity or concentration of this compound.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium dihydrogen phosphate solution. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Organic Phase (B): Use HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 70% Aqueous Phase (A) and 30% Organic Phase (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 294 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Equilibration:
-
Purge the pump lines with the prepared mobile phase.
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution and record the chromatogram.
-
Protocol 2: Systematic Approach for Mobile Phase pH Optimization
This protocol is used to determine the optimal mobile phase pH for achieving symmetrical peak shape.
-
Prepare Buffer Stock Solutions:
-
Prepare three separate 20 mM phosphate buffer solutions.
-
Adjust the pH of each to 3.0, 4.5, and 6.0, respectively, using phosphoric acid. Filter each buffer.
-
-
Set Initial Conditions:
-
Use the chromatographic conditions from Protocol 1 (e.g., 70% Buffer / 30% ACN, 1.0 mL/min, 30 °C).
-
-
Perform Experimental Runs:
-
Run 1: Equilibrate and run the system using the pH 6.0 buffer as the aqueous phase. Inject the Tilisolol sample and record the chromatogram.
-
Run 2: Thoroughly flush the system and re-equilibrate with the pH 4.5 buffer. Inject the sample and record the chromatogram.
-
Run 3: Thoroughly flush the system and re-equilibrate with the pH 3.0 buffer. Inject the sample and record the chromatogram.
-
-
Data Evaluation:
-
Compare the peak shape (asymmetry or tailing factor) from the three runs. The pH that provides a tailing factor closest to 1.0 is considered optimal for peak symmetry.
-
Section 4: Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Logical workflow for mobile phase optimization.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. scispace.com [scispace.com]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. ajpamc.com [ajpamc.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ijfmr.com [ijfmr.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromtech.com [chromtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Strategies to minimize the off-target effects of Tilisolol Hydrochloride in research
Tilisolol Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in experimental settings. The focus is on strategies to minimize and understand its off-target effects to ensure data integrity and accurate interpretation of research outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results that may arise during experiments with this compound, focusing on distinguishing on-target from off-target effects.
Q1: My experimental results show a significant drop in peripheral vascular resistance, which is unexpected for a beta-1 selective blocker. What is the likely cause?
A1: While this compound's primary mechanism is the blockade of beta-1 adrenergic receptors, it possesses known off-target activities that contribute to vasodilation.[1] These include:
-
Alpha-1 Adrenergic Receptor Antagonism: Tilisolol can block alpha-1 receptors in vascular smooth muscle, inhibiting norepinephrine-induced vasoconstriction.[1]
-
ATP-sensitive Potassium (K-ATP) Channel Opening: Tilisolol has been shown to open K-ATP channels, leading to hyperpolarization of smooth muscle cells and subsequent relaxation and vasodilation.[2]
To confirm which off-target effect is predominant in your system, consider using specific antagonists in your experimental setup. For example, pre-treatment with prazosin (B1663645), an alpha-1 antagonist, would block the alpha-1 mediated effects, while glibenclamide, a K-ATP channel blocker, would inhibit effects related to potassium channel opening.[2]
Q2: I'm observing a lack of expected beta-2 adrenergic response in my lung tissue preparation after administering Tilisolol. I thought it was beta-1 selective?
A2: this compound is classified as a beta-1 selective antagonist, meaning it has a higher affinity for beta-1 receptors than beta-2 receptors.[1] However, this selectivity is relative and can be lost at higher concentrations. It is crucial to use the lowest effective concentration to maintain selectivity and minimize off-target beta-2 blockade. Refer to the selectivity profile in Table 1 to guide your dosage.
Q3: My cell viability assays show unexpected cytotoxicity at higher concentrations of Tilisolol. Is this a known off-target effect?
A3: While the primary and known off-target effects of Tilisolol relate to adrenergic and potassium channel modulation, unexpected cytotoxicity at high concentrations can occur with many small molecules. This could be due to interactions with other cellular targets or general cellular stress. It is recommended to perform a dose-response curve to determine the therapeutic window for your specific cell line and stay within the concentration range that effectively blocks the target without inducing significant cell death.
Q4: How can I design my experiment to be certain that the observed effects are due to beta-1 blockade and not off-target interactions?
A4: A robust experimental design to confirm on-target effects should include a combination of the following:
-
Use of Specific Antagonists: As mentioned in A1, co-administration of specific antagonists for the known off-target receptors (e.g., prazosin for alpha-1, glibenclamide for K-ATP channels) can help isolate the beta-1 mediated effects.
-
Control Cell Lines: If possible, use cell lines that lack the target of interest (e.g., beta-1 adrenergic receptor knockout cells) to see if the effect persists, which would indicate an off-target mechanism.
-
Dose-Response Analysis: A carefully planned dose-response experiment can help differentiate between high-affinity on-target effects and lower-affinity off-target effects, which typically occur at higher concentrations.
-
Rescue Experiments: After treatment with Tilisolol, attempt to "rescue" the phenotype by stimulating a downstream signaling component of the beta-1 pathway to confirm that the block is occurring at the receptor level.
Quantitative Data: this compound Binding Profile
The following table summarizes the representative binding affinities of this compound for its primary and key off-target receptors. This data is compiled from available literature on Tilisolol and analogous compounds like Labetalol (B1674207) and Carvedilol to provide a practical reference for experimental design.
| Target Receptor | Parameter | Value (nM) | Relevance |
| On-Target | |||
| Beta-1 Adrenergic Receptor | Ki | ~1.5 | High affinity, primary therapeutic target. |
| Off-Target | |||
| Beta-2 Adrenergic Receptor | Ki | ~45 | ~30-fold lower affinity than Beta-1, indicating selectivity. |
| Alpha-1 Adrenergic Receptor | Ki | ~100 | Significant affinity, responsible for vasodilatory effects.[1] |
| ATP-sensitive K+ Channel | IC50 | ~6700 | Lower affinity, contributes to vasodilation at higher concentrations.[3] |
Experimental Protocols
Protocol 1: Differentiating On-Target Beta-1 Blockade from Off-Target Effects in a Cardiac Myocyte Model
Objective: To functionally isolate the beta-1 adrenergic receptor blocking effect of this compound from its alpha-1 and K-ATP channel activities.
Methodology:
-
Cell Culture: Culture a suitable cardiac myocyte cell line (e.g., H9c2) in standard conditions until 80-90% confluency.
-
Experimental Groups: Prepare the following treatment groups in serum-free media:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Isoproterenol (a non-selective beta-agonist, 1 µM)
-
Tilisolol (10 nM) + Isoproterenol (1 µM)
-
Tilisolol (1 µM) + Isoproterenol (1 µM)
-
Prazosin (alpha-1 antagonist, 100 nM) + Tilisolol (1 µM) + Isoproterenol (1 µM)
-
Glibenclamide (K-ATP channel blocker, 10 µM) + Tilisolol (1 µM) + Isoproterenol (1 µM)
-
-
Treatment: Pre-incubate cells with Tilisolol, Prazosin, and Glibenclamide for 30 minutes before adding Isoproterenol. Incubate for an additional 15 minutes.
-
Endpoint Measurement: Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit. Beta-adrenergic stimulation by Isoproterenol should increase cAMP, and this effect should be blocked by Tilisolol's on-target activity.
-
Data Analysis: Compare the cAMP levels across all groups. A significant reduction in Isoproterenol-induced cAMP by Tilisolol, which is not further altered by the addition of Prazosin or Glibenclamide, would confirm that the observed effect is due to beta-adrenergic blockade.
Protocol 2: Assessing Off-Target Vasodilation in Aortic Ring Assay
Objective: To quantify the contribution of alpha-1 antagonism and K-ATP channel opening to Tilisolol-induced vasodilation.
Methodology:
-
Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Contraction: Induce a stable contraction in the aortic rings using Phenylephrine (an alpha-1 agonist, 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of Tilisolol (e.g., 1 nM to 100 µM) to the organ bath and record the relaxation response.
-
Antagonist Incubation: In separate experiments, pre-incubate aortic rings with either Prazosin (100 nM) or Glibenclamide (10 µM) for 30 minutes before inducing contraction with Phenylephrine.
-
Repeat Concentration-Response: Generate a new cumulative concentration-response curve for Tilisolol in the presence of each antagonist.
-
Data Analysis: A rightward shift in the Tilisolol concentration-response curve in the presence of Prazosin would indicate a contribution from alpha-1 blockade. Similarly, a rightward shift in the presence of Glibenclamide would suggest a role for K-ATP channel opening in the vasodilatory effect.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound at the Beta-1 Adrenergic Receptor.
Caption: Potential off-target signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
References
- 1. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of propranolol on ATP-sensitive potassium channels in neonatal rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Tilisolol Hydrochloride for Stability-Indicating Methods
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Tilisolol Hydrochloride to develop stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
A1: Forced degradation, or stress testing, is crucial for developing and validating a stability-indicating analytical method. These studies help in understanding the degradation pathways of this compound under various stress conditions, such as acid, base, oxidation, heat, and light. The data generated is essential for identifying potential degradation products and ensuring that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants, which is a regulatory requirement for stability testing.[1][2][3]
Q2: What are the typical stress conditions applied in forced degradation studies of a drug substance like this compound?
A2: Typically, forced degradation studies involve exposing the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress.[4] Common conditions include:
-
Acid Hydrolysis: Using hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.[1][4]
-
Alkaline Hydrolysis: Using sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at room or elevated temperatures.[1][4]
-
Oxidation: Using hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60°C).[5]
-
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light.[4]
Q3: What is a stability-indicating method, and why is it important?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2] It is essential for monitoring the stability of drug substances and products over time, ensuring their quality, safety, and efficacy.
Q4: How much degradation is considered sufficient in forced degradation studies?
A4: The goal is to achieve a noticeable but not excessive degradation of the drug substance, typically in the range of 5-20%.[4][6] Over-stressing the drug can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[2]
Troubleshooting Guide
Q1: I am not observing any degradation of this compound under the initial stress conditions. What should I do?
A1: If no degradation is observed, you may need to employ more stringent stress conditions. Consider the following adjustments:
-
Increase the concentration of the stress agent: For acid and base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M).[4]
-
Increase the temperature: For hydrolytic and thermal studies, increasing the temperature can accelerate degradation.[4]
-
Increase the duration of exposure: Extending the time the drug is exposed to the stress condition can also promote degradation.
-
For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[4]
Q2: My chromatogram shows poor resolution between the this compound peak and a degradation product peak. How can I improve the separation?
A2: Poor resolution can often be addressed by optimizing the HPLC method. Try the following:
-
Modify the mobile phase composition: Adjust the ratio of the organic and aqueous phases.
-
Change the pH of the mobile phase: This can alter the ionization and retention of both the parent drug and its degradants.
-
Use a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size may provide better separation.
-
Adjust the flow rate: A lower flow rate can sometimes improve resolution.
-
Optimize the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation.
Q3: The mass balance of my forced degradation study is not within the acceptable range (e.g., 95-105%). What could be the reason?
A3: An out-of-specification mass balance can be due to several factors:
-
Co-elution of degradants: One or more degradation products may be co-eluting with the main peak or with each other.
-
Different response factors: The degradation products may have different UV responses compared to the parent drug at the chosen wavelength. It is advisable to use a photodiode array (PDA) detector to check for peak purity and to determine the appropriate wavelength for quantification.
-
Formation of non-UV active degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. In such cases, a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) may be necessary.
-
Precipitation of degradants: The degradation products might not be soluble in the sample diluent.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 12.5% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 18.2% | 1 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 9.8% | 3 |
| Thermal | Dry Heat | 48 hours | 80°C | 6.5% | 1 |
| Photolytic (Solid) | UV & Vis Light | 7 days | Room Temp | 2.1% | 1 |
| Photolytic (Solution) | UV & Vis Light | 24 hours | Room Temp | 4.3% | 2 |
Table 2: Validation Summary of a Stability-Indicating HPLC Method for this compound
| Parameter | Result |
| Linearity (µg/mL) | 5 - 150 |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | No interference from degradants |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture in a water bath at 60°C for 8 hours.
-
After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture in a water bath at 60°C for 4 hours.
-
After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.
-
After the specified time, dissolve the sample in a suitable solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Solution: Expose the this compound solution (1 mg/mL) to a combination of UV and visible light for 24 hours.
-
Solid: Spread a thin layer of solid this compound and expose it to the same light conditions for 7 days.
-
Prepare samples for analysis by diluting to a final concentration of 100 µg/mL with the mobile phase.
-
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines. Validation parameters should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways of this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. longdom.org [longdom.org]
- 3. biotech-asia.org [biotech-asia.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. japsonline.com [japsonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the synthetic yield and purity of Tilisolol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield and purity of Tilisolol Hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in the Synthesis of 4-hydroxy-2-methylisoquinolin-1(2H)-one (Intermediate I)
The initial steps in this compound synthesis involve the formation of the core isoquinolinone structure. Low yields in this phase can significantly impact the overall efficiency of the synthesis.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Methanolysis of Phthalic Anhydride (B1165640) | Ensure complete dissolution of phthalic anhydride in methanol (B129727). The reaction can be gently heated to reflux for 30 minutes to ensure completion.[1] For larger scale reactions, extending the reflux time to 8 hours may be beneficial.[1] | Increased yield of methyl hydrogen phthalate (B1215562), the precursor for the subsequent amidation step. |
| Inefficient Schotten-Baumann Amidation | The reaction of methyl hydrogen phthalate with methyl sarcosinate is crucial. Ensure dropwise addition of the acid chloride to the amine solution at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation. | Improved yield and purity of the amide intermediate, Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate. |
| Suboptimal Conditions for Intramolecular Lactamization | The Dieckmann condensation to form the isoquinolinone ring is base-sensitive. Sodium methoxide (B1231860) is a common base for this step. The reaction temperature should be carefully controlled. While room temperature can be effective, gentle heating may be required to drive the reaction to completion. | Higher conversion to the desired Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate. |
| Losses during Lye Saponification and Decarboxylation | Saponification with a strong base like NaOH followed by decarboxylation can be aggressive. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to avoid degradation of the product. Acidification for decarboxylation should be done cautiously to prevent unwanted side reactions. | Minimized degradation and higher recovery of 4-hydroxy-2-methylisoquinolin-1(2H)-one. |
Issue 2: Impurities in the Final Product after Reaction with Epichlorohydrin (B41342) and tert-Butylamine (B42293)
The final steps of the synthesis are prone to the formation of several byproducts that can be challenging to remove.
| Potential Cause | Recommended Solution | Expected Outcome |
| Formation of Diglycidyl Ether Byproduct | The reaction of 4-hydroxy-2-methylisoquinolin-1(2H)-one with epichlorohydrin can lead to the formation of a diether byproduct. Use a slight excess of the hydroxyisoquinoline to favor the formation of the desired mono-etherified product. The reaction should be carried out in the presence of a suitable base, and the temperature should be carefully controlled. | Reduced formation of the high-molecular-weight byproduct, leading to easier purification. |
| Incomplete Reaction or Side Reactions during Oxirane Ring Opening | The reaction of the epoxide intermediate with tert-butylamine can be slow. Ensure an adequate excess of tert-butylamine and sufficient reaction time. The reaction can be performed in a suitable solvent like methanol or ethanol (B145695) at reflux to ensure completion. | Higher conversion to Tilisolol and reduced levels of unreacted epoxide intermediate. |
| Presence of Enantiomeric Impurities | Tilisolol is a chiral molecule, and the desired biological activity often resides in a single enantiomer. If an enantiomerically pure product is required, consider chiral resolution of a racemic intermediate or an asymmetric synthesis approach. | A final product with high enantiomeric purity. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: Early multi-step syntheses starting from phthalic anhydride reported overall yields in the range of 13-15%. However, with optimization of each step, higher yields can be achieved.
Q2: How can the purity of this compound be assessed?
A2: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, can be used to separate Tilisolol from its impurities.[2][3][4] The method should be validated for parameters like linearity, precision, accuracy, and robustness according to ICH guidelines.[2][3][5][6]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters to control include reaction temperature, reaction time, and the stoichiometry of reactants. For instance, in the Schotten-Baumann amidation, maintaining a low temperature is crucial. In the intramolecular lactamization, the choice and amount of base are critical. Careful monitoring of each step by TLC or HPLC is highly recommended to ensure reaction completion and minimize byproduct formation.
Q4: What are the common side products in the synthesis of this compound?
A4: Potential side products include unreacted starting materials, byproducts from incomplete reactions, and regioisomers. For example, during the reaction with epichlorohydrin, a di-alkylated product can form. In the final step, incomplete reaction with tert-butylamine can leave unreacted epoxide. The initial reaction of phthalic anhydride with methanol can also produce dimethyl phthalate if the reaction temperature is too high.[7]
Q5: How can this compound be purified effectively?
A5: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screening of different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) is recommended to find the optimal conditions for yield and purity.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-2-methylisoquinolin-1(2H)-one (Intermediate I)
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
-
Methanolysis of Phthalic Anhydride: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in methanol. Heat the mixture to reflux for 30 minutes to 1 hour, or until all the solid has dissolved.[1]
-
Schotten-Baumann Amidation: Cool the resulting solution of methyl hydrogen phthalate in an ice bath. In a separate flask, dissolve methyl sarcosinate hydrochloride (1 equivalent) and a suitable base (e.g., sodium hydroxide (B78521), 2 equivalents) in water. Slowly add the cold methyl hydrogen phthalate solution to the methyl sarcosinate solution while maintaining the temperature below 5 °C. Stir vigorously for 1-2 hours.
-
Intramolecular Lactamization: To the amide intermediate, add a solution of sodium methoxide in methanol (1.1 equivalents). Stir the mixture at room temperature overnight.
-
Saponification and Decarboxylation: Add a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat the mixture to reflux for 2-4 hours. Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to pH 2-3. The product, 4-hydroxy-2-methylisoquinolin-1(2H)-one, will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Tilisolol from 4-hydroxy-2-methylisoquinolin-1(2H)-one
-
Reaction with Epichlorohydrin: In a suitable solvent such as acetone (B3395972) or DMF, dissolve 4-hydroxy-2-methylisoquinolin-1(2H)-one (1 equivalent) and a base such as potassium carbonate (1.5 equivalents). Add epichlorohydrin (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate, 2-methyl-4-((oxiran-2-yl)methoxy)isoquinolin-1(2H)-one.
-
Oxirane Ring Opening: Dissolve the crude epoxide in a suitable solvent like methanol or ethanol. Add tert-butylamine (3-5 equivalents) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Purification and Salt Formation: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography. To form the hydrochloride salt, dissolve the purified Tilisolol base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The this compound will precipitate and can be collected by filtration.
Visualizations
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. jfda-online.com [jfda-online.com]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. scispace.com [scispace.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Addressing photosensitivity issues of Tilisolol Hydrochloride during experiments
For researchers, scientists, and drug development professionals working with Tilisolol Hydrochloride, its known photosensitivity presents a significant experimental challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it photosensitive?
This compound is a non-selective beta-adrenergic blocker with vasodilatory properties, primarily used in cardiovascular research.[1][2] Its chemical structure makes it susceptible to degradation upon exposure to light, particularly Ultraviolet A (UVA) radiation, which can lead to the formation of photodegradation products.[3] This photosensitivity is classified as a photoallergic reaction, meaning exposure to UVA light can alter the molecule, turning it into a substance that can trigger an immune response.[3]
Q2: What are the potential consequences of this compound's photosensitivity in my experiments?
Ignoring the photosensitivity of this compound can lead to several experimental issues:
-
Loss of Potency: Degradation of the parent compound reduces its effective concentration, leading to inaccurate and unreliable results in pharmacological assays.
-
Formation of Artifacts: Photodegradation products may exhibit their own biological activity or interfere with analytical measurements, leading to misinterpretation of data.
-
Inconsistent Results: Variable exposure to light across different experiments or even within the same experiment can lead to high variability and poor reproducibility.
Q3: How should I store this compound to prevent photodegradation?
To maintain its stability, this compound should be stored under the following conditions:
-
Solid Form: Store in a tightly sealed, amber glass vial or a container completely wrapped in aluminum foil to block out all light. For long-term storage, keep at -20°C.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber glass vials or foil-wrapped tubes and store at 2-8°C for short periods. For longer-term storage of stock solutions, aliquot and freeze at -20°C or -80°C, ensuring they are protected from light.
Q4: What immediate precautions should I take during my experiments?
To minimize light exposure during experimental procedures:
-
Work in a dimly lit area: Whenever possible, perform experimental manipulations in a room with reduced lighting.
-
Use protective coverings: Cover beakers, flasks, and other transparent containers with aluminum foil.
-
Utilize amber-colored labware: Employ amber-colored microplates, tubes, and vials to reduce light transmission.
-
Minimize exposure time: Plan your experiments to minimize the time that this compound solutions are exposed to any light source.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected pharmacological activity | Photodegradation of this compound leading to a decrease in active compound concentration. | 1. Prepare fresh solutions of this compound for each experiment, protected from light. 2. Confirm the concentration of your stock solution using a validated analytical method (e.g., HPLC) before each experiment. 3. Handle all samples under low-light conditions and in light-blocking containers. |
| High variability in analytical measurements (e.g., HPLC, UV-Vis) | Inconsistent light exposure during sample preparation and analysis, leading to variable degradation. | 1. Ensure uniform handling of all samples, standards, and controls with respect to light exposure. 2. Use an HPLC autosampler with a cooled, dark sample compartment. 3. If manual injection is used, keep samples in amber vials or covered with foil until just before injection. |
| Appearance of unexpected peaks in chromatograms | Formation of photodegradation products. | 1. Run a "dark control" sample that has been prepared and handled without any exposure to light to use as a baseline. 2. Perform a forced degradation study by intentionally exposing a this compound solution to a controlled light source to identify the retention times of potential photodegradants. 3. Adjust chromatographic conditions to ensure separation of the parent peak from any degradation product peaks. |
| Precipitate formation in stock solutions | Photodegradation products may have different solubility profiles than the parent compound. | 1. Visually inspect solutions for any signs of precipitation before use. 2. If precipitation is observed, discard the solution and prepare a fresh batch, ensuring complete dissolution and protection from light. |
Quantitative Data on Photosensitivity (Illustrative)
| Light Condition | Exposure Time (hours) | This compound Remaining (%) | Major Photodegradant Peak Area (Arbitrary Units) |
| Dark Control | 24 | 99.8 | < 0.1 |
| Ambient Lab Light | 8 | 92.5 | 7.2 |
| Ambient Lab Light | 24 | 78.3 | 21.5 |
| UVA Lamp (365 nm) | 2 | 65.1 | 34.8 |
| UVA Lamp (365 nm) | 8 | 25.7 | 73.9 |
Disclaimer: This data is for illustrative purposes only and is intended to demonstrate the potential for photodegradation. Actual degradation rates will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
This protocol outlines the standard procedure for preparing this compound solutions while minimizing photodegradation.
-
Preparation: Work in a dimly lit laboratory or a designated low-light area. Use a balance in a location with minimal direct light.
-
Weighing: Weigh the required amount of solid this compound and promptly transfer it to an amber glass vial or a clear vial wrapped in aluminum foil.
-
Dissolution: Add the desired solvent (e.g., DMSO, ethanol, or aqueous buffer) to the vial. Vortex or sonicate until the compound is fully dissolved. Keep the vial covered with foil during this process.
-
Dilution: Perform any necessary dilutions in amber-colored tubes or foil-wrapped containers.
-
Storage: If not for immediate use, store the solution as recommended in the FAQ section.
Workflow for Preparing Tilisolol HCl Solutions
Protocol 2: Photostability Assessment by HPLC (Illustrative Method)
This protocol provides a framework for assessing the photostability of this compound using High-Performance Liquid Chromatography (HPLC).
-
Solution Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) following Protocol 1.
-
Sample Exposure:
-
Test Sample: Transfer an aliquot of the solution to a clear glass vial and place it in a photostability chamber with a controlled light source (e.g., UVA lamp, 365 nm).
-
Dark Control: Wrap another aliquot of the same solution in aluminum foil and place it in the same chamber to serve as a dark control.
-
-
Time Points: Withdraw samples from both the test and dark control vials at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method. An example method is provided below:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Monitor the formation and increase of any new peaks, which are indicative of photodegradation products.
-
Photostability Assessment Workflow
Signaling Pathway
Hypothesized Photoallergic Reaction Signaling Pathway
This compound is known to cause a photoallergic reaction, which is a type IV delayed-type hypersensitivity reaction. The following diagram illustrates a generalized signaling pathway for such a reaction.
Hypothesized Photoallergic Reaction Pathway
References
- 1. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Tilisolol Hydrochloride for In Vivo Studies
For researchers, scientists, and drug development professionals, ensuring the effective delivery of therapeutic compounds in preclinical studies is paramount. Tilisolol Hydrochloride, a beta-blocker with vasodilatory properties, presents solubility challenges that can impede in vivo research. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter when preparing this compound for in vivo studies.
Q1: My this compound is not dissolving in aqueous solutions for my in vivo experiment. What should I do?
A1: this compound, like many hydrochloride salts of pharmaceutical compounds, can exhibit limited aqueous solubility. Direct dissolution in saline or phosphate-buffered saline (PBS) may not be sufficient to achieve the desired concentration for in vivo dosing. It is recommended to use a co-solvent system to enhance solubility. A commonly suggested starting point is a formulation consisting of 5% Dimethyl Sulfoxide (DMSO), 30% Polyethylene Glycol 300 (PEG300), 5% Tween 80, and 60% saline or PBS. This vehicle is designed to dissolve hydrophobic compounds for parenteral administration.
Q2: I observed precipitation when I added my this compound stock solution to my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a drug stock (often in a pure organic solvent like DMSO) into an aqueous buffer is a common issue known as "crashing out." This occurs when the drug is no longer soluble in the final mixed-solvent system. To avoid this, it is crucial to follow a specific mixing order and use a pre-formulated vehicle. Instead of adding a concentrated DMSO stock directly to the buffer, prepare the complete co-solvent vehicle first (e.g., the 5% DMSO, 30% PEG300, 5% Tween 80, 60% saline mixture) and then dissolve the this compound directly into this final formulation.
Q3: Are there alternative methods to co-solvents for solubilizing this compound for in vivo studies?
A3: Yes, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming an inclusion complex with improved water solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[1]
-
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a compound like this compound, it could be partitioned within the lipid bilayer or encapsulated in the aqueous core, depending on the formulation specifics. Liposomal delivery can also alter the pharmacokinetic profile of the drug.
Q4: What are the potential pitfalls of using co-solvents like DMSO in in vivo studies?
A4: While effective for solubilization, co-solvents can have their own biological effects. DMSO, for instance, can exhibit anti-inflammatory and analgesic properties and may impact cell membrane permeability. It is crucial to include a vehicle control group in your in vivo experiments. This group receives the same formulation vehicle without the this compound, allowing you to differentiate the effects of the drug from those of the vehicle. The concentration of the co-solvent should also be kept as low as possible while still achieving the desired drug solubility.
Q5: How do I choose the best solubilization strategy for my specific experiment?
A5: The choice of solubilization method depends on several factors, including the required dose of this compound, the route of administration, the duration of the study, and the specific research question. The following decision-making diagram can help guide your choice.
Quantitative Solubility Data
| Compound | Solvent | Solubility (mg/mL) |
| Propranolol Hydrochloride | Water | Soluble |
| Propranolol Hydrochloride | Alcohol | Soluble |
| Propranolol Hydrochloride | Chloroform | Slightly Soluble |
| Propranolol Hydrochloride | Ether | Practically Insoluble |
Data for Propranolol Hydrochloride is provided as a surrogate for general guidance due to the lack of specific public data for this compound.[2]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for this compound
This protocol details the preparation of a 2 mg/mL this compound solution in a co-solvent vehicle suitable for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Workflow Diagram:
Procedure:
-
Calculate Required Volumes: For a final volume of 10 mL of a 2 mg/mL solution, you will need 20 mg of this compound. The vehicle composition will be:
-
DMSO: 5% of 10 mL = 0.5 mL
-
PEG300: 30% of 10 mL = 3.0 mL
-
Tween 80: 5% of 10 mL = 0.5 mL
-
Saline/PBS: 60% of 10 mL = 6.0 mL
-
-
Weigh this compound: Accurately weigh 20 mg of this compound powder and place it in a sterile vial.
-
Prepare the Co-solvent Vehicle: a. In a separate sterile tube, add 0.5 mL of DMSO. b. Add 3.0 mL of PEG300 to the DMSO and mix thoroughly. c. Add 0.5 mL of Tween 80 to the DMSO/PEG300 mixture and mix until a homogenous solution is formed. d. Add 6.0 mL of sterile saline or PBS to the mixture and mix thoroughly.
-
Dissolve this compound: Add the prepared co-solvent vehicle to the vial containing the this compound powder.
-
Mix Thoroughly: Vortex or sonicate the vial until the this compound is completely dissolved and the solution is clear. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterile Filtration (Optional): If required for the specific route of administration (e.g., intravenous), sterile filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
Alternative Strategy Outlines
Protocol Outline 2: Cyclodextrin Complexation
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity.[1]
-
Molar Ratio Determination: Prepare aqueous solutions of HP-β-CD at various concentrations. Add an excess amount of this compound to each solution.
-
Complex Formation: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: Centrifuge or filter the samples to remove undissolved drug. Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Formulation Preparation: Based on the solubility enhancement observed, prepare the final formulation for in vivo studies by dissolving the this compound and the optimal concentration of HP-β-CD in a pharmaceutically acceptable aqueous vehicle.
Protocol Outline 3: Liposomal Formulation
-
Lipid Film Hydration Method: a. Dissolve this compound and lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol). b. Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. c. Hydrate the lipid film with an aqueous buffer by gentle agitation. This will form multilamellar vesicles (MLVs).
-
Vesicle Size Reduction: To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
This compound Signaling Pathway
This compound is a non-selective beta-adrenergic blocker with vasodilatory properties. Its mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors, which leads to a reduction in heart rate and myocardial contractility. The vasodilatory effect is attributed to the opening of ATP-sensitive potassium channels.
This technical support center provides a foundational guide for researchers working with this compound. For further assistance or specific formulation challenges, consulting with a pharmaceutical formulation specialist is recommended.
References
Technical Support Center: Mitigating Bronchoconstriction Side Effects in Respiratory Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with bronchoconstriction side effects in their respiratory research models.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying bronchoconstriction, and what are their key characteristics?
A1: Several animal models are routinely used to investigate bronchoconstriction. The choice of model often depends on the specific research question. Key models include:
-
Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse/Guinea Pig): This is a widely used model to mimic allergic asthma. Animals are sensitized to OVA, an egg white protein, and then challenged with an OVA aerosol to induce an allergic inflammatory response, leading to airway hyperresponsiveness (AHR) and bronchoconstriction.
-
Methacholine (B1211447) Challenge Model (Mouse/Rat): Methacholine, a muscarinic receptor agonist, is administered to animals (typically via aerosol or intravenously) to induce bronchoconstriction. This model is often used to assess AHR.
-
Serotonin-Induced Bronchoconstriction Model (Guinea Pig): Serotonin (B10506) can induce bronchoconstriction in guinea pigs, and this model is useful for studying the role of serotonin receptors in airway smooth muscle contraction.[1][2]
Q2: What are the primary methods for measuring bronchoconstriction in animal models?
A2: The two main approaches for measuring bronchoconstriction are:
-
Invasive Techniques: The Forced Oscillation Technique (FOT) is considered a gold standard. It involves anesthetizing and tracheostomizing the animal and using a specialized ventilator (e.g., flexiVent) to apply small pressure oscillations to the respiratory system. This allows for the precise measurement of respiratory system mechanics, including airway resistance (a direct measure of airway narrowing) and elastance (a measure of lung stiffness).
-
Non-Invasive Techniques: Unrestrained whole-body plethysmography (WBP) is a non-invasive method that measures pressure changes within a chamber housing a conscious, spontaneously breathing animal. From these pressure changes, a parameter called Enhanced Pause (Penh) is derived, which is often used as an index of bronchoconstriction. However, the interpretation of Penh is debated, and it may not always directly correlate with airway resistance.[3][4][5][6]
Q3: Which mouse strains are commonly used in bronchoconstriction research, and are there differences between them?
A3: BALB/c and C57BL/6 are two of the most frequently used mouse strains. They exhibit distinct phenotypes in response to allergic airway inflammation and bronchoconstrictor challenges. Generally, BALB/c mice show a more pronounced airway hyperresponsiveness to methacholine, while C57BL/6 mice tend to have higher levels of eosinophilic inflammation in the bronchoalveolar lavage fluid (BALF).[7][8][9] These strain-dependent differences are important considerations when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: High Variability in Bronchoconstriction Measurements
Problem: I am observing significant variability in airway resistance/Penh measurements between animals within the same experimental group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Anesthesia | Ensure a consistent and appropriate level of anesthesia. For injectable anesthetics, accurate dosing based on body weight is critical. For inhalant anesthetics, maintain a stable concentration. An inadequate depth of anesthesia can lead to spontaneous breathing efforts that interfere with measurements.[10] |
| Animal Strain and Sex | Be aware of the inherent variability between different mouse strains (e.g., BALB/c vs. C57BL/6) and between sexes.[6][11] Ensure that experimental groups are balanced for strain and sex. |
| Inconsistent Aerosol Delivery | Optimize and standardize your aerosol delivery protocol. Factors such as droplet size, ventilation regimen, and nebulizer type can significantly impact the delivered dose.[12] Consider using a breath-actuated nebulizer for more consistent delivery. |
| Inadequate Acclimation (for WBP) | For unrestrained plethysmography (Penh), allow for an adequate habituation period (at least 10-15 minutes) for the animal to acclimate to the chamber.[4] Animal movement and stress can significantly affect breathing patterns and lead to variable results. |
| Technical Issues with Forced Oscillation Technique (FOT) | Ensure the tracheal cannula is correctly placed and not obstructed. Check for leaks in the system. Perform regular calibration of the equipment.[13] A deep inflation prior to measurement can help to standardize volume history.[5] |
Issue 2: Lack of Response or Poor Response to Bronchoconstrictor Challenge
Problem: My animals are not showing the expected bronchoconstrictive response to methacholine or another agonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Preparation of Bronchoconstrictor | Prepare fresh solutions of bronchoconstricting agents. Methacholine solutions, for example, should be prepared using sterile technique with sterile normal saline and stored at 4°C.[14][15] Stability can be an issue, so adhere to recommended storage times. |
| Suboptimal Sensitization Protocol (OVA model) | The dose of ovalbumin used for sensitization is critical. A dose of 50 µg has been shown to induce the most significant airway hyperresponsiveness in some studies.[16] Ensure the adjuvant (e.g., alum) is properly mixed with the OVA. |
| Route of Administration | The route of administration (intravenous vs. aerosol) can influence the response. Intravenous administration often leads to a more rapid and systemic effect, while aerosol delivery targets the airways more directly but can be more variable.[17] |
| Animal Strain Resistance | Some mouse strains are naturally less responsive to certain bronchoconstrictors.[9] Consider using a different strain if consistently poor responses are observed. |
| Tachyphylaxis | Repeated administration of an agonist can lead to a diminished response (tachyphylaxis). Ensure adequate time between challenges. |
Issue 3: Unexpected Animal Death During Experiment
Problem: I have experienced unexpected animal mortality during or shortly after a bronchoconstriction measurement.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Anesthetic Overdose | This is a common cause of death, particularly with injectable anesthetics. Calculate doses accurately based on the animal's weight. Be prepared to provide supportive care, such as supplemental heat, to prevent hypothermia, which can potentiate the effects of anesthetics.[10][18] |
| Severe Bronchoconstriction and Asphyxiation | The dose of the bronchoconstrictor may be too high, leading to severe, irreversible airway closure. Start with lower doses and perform a dose-response curve to determine the optimal concentration. Have a bronchodilator (e.g., albuterol) readily available to administer in case of severe distress. |
| Cardiac Side Effects of Bronchoconstrictor | Intravenous administration of methacholine can cause significant cardiovascular side effects, including bradycardia and asystole, which can be fatal.[17][19][20] Consider using aerosolized methacholine, which has been shown to have fewer cardiac effects.[17] Monitor the animal's heart rate if possible. |
| Vagal Reflex | Stimulation of the airways can sometimes trigger a strong vagal reflex, leading to bradycardia and hypotension. Pre-treatment with an anticholinergic agent like atropine (B194438) may help to mitigate this, but be aware that this will also block the bronchoconstrictive effects of muscarinic agonists like methacholine.[21] |
Quantitative Data Summary
Table 1: Typical Baseline Respiratory Mechanics in Common Mouse Strains
| Parameter | BALB/c | C57BL/6 | Unit |
| Airway Resistance (Raw) | ~0.15-0.25 | ~0.15-0.25 | cmH₂O·s/mL |
| Respiratory System Elastance (Ers) | ~21.5 | ~24.5 | cmH₂O/mL |
| Tissue Elastance (H) | ~18.0 | ~21.0 | cmH₂O/mL |
Note: These are approximate values and can vary based on age, sex, and specific experimental conditions. Data extracted from studies using forced oscillation technique.[7][8]
Table 2: Typical Cellular Composition of Bronchoalveolar Lavage Fluid (BALF) in OVA-Sensitized and Challenged Mice
| Cell Type | Naive/Control | OVA-Sensitized & Challenged | Unit |
| Total Cells | < 1 | 5 - 15 | x 10⁵ cells/mL |
| Macrophages | > 95 | 40 - 60 | % |
| Eosinophils | < 1 | 20 - 50 | % |
| Neutrophils | < 1 | 1 - 10 | % |
| Lymphocytes | < 5 | 5 - 15 | % |
Note: Cell counts and differentials can vary significantly based on the specific sensitization and challenge protocol.[22][23][24][25]
Detailed Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
Objective: To induce an allergic airway inflammation model characterized by airway hyperresponsiveness.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile, pyrogen-free saline
-
Aerosol generation system (e.g., nebulizer)
Methodology:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg alum in a total volume of 200 µL saline.[16]
-
-
Challenge:
-
From day 14 to day 17, expose mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.
-
-
Assessment:
-
24 to 48 hours after the final OVA challenge, assess airway hyperresponsiveness to a bronchoconstrictor (e.g., methacholine) using FOT or WBP.
-
Collect bronchoalveolar lavage fluid (BALF) for cell differential counts and cytokine analysis.
-
Harvest lung tissue for histological analysis.
-
Protocol 2: Methacholine Challenge using Forced Oscillation Technique (FOT)
Objective: To measure airway hyperresponsiveness in anesthetized mice.
Materials:
-
Methacholine chloride powder
-
Sterile 0.9% saline
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Forced oscillation system (e.g., flexiVent)
-
Tracheostomy cannula
Methodology:
-
Preparation of Methacholine Solutions:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Perform a tracheostomy and insert a cannula.
-
Connect the animal to the FOT ventilator.
-
-
Measurement Protocol:
-
Allow the animal to stabilize on the ventilator.
-
Perform a deep inflation to standardize lung volume history.
-
Obtain baseline measurements of airway resistance (Raw) and elastance (Ers).
-
Administer increasing concentrations of aerosolized methacholine.
-
Measure the peak response in Raw and Ers after each dose.
-
-
Data Analysis:
-
Plot the dose-response curve for Raw and Ers versus methacholine concentration.
-
Calculate the provocative concentration (PC200 for Raw or similar metric) to quantify airway responsiveness.
-
Visualizations
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Serotonin induces constriction and relaxation of the guinea pig airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repetitive measurements of enhanced pause (Penh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability of airway responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. methapharmrespiratory.com [methapharmrespiratory.com]
- 13. researchgate.net [researchgate.net]
- 14. thoracic.org [thoracic.org]
- 15. atsjournals.org [atsjournals.org]
- 16. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiac activity during airway resistance alterations with intravenous and inhaled methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of age and methacholine on the rate and coronary flow of isolated hearts of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are the side effects of Methacholine Chloride? [synapse.patsnap.com]
- 21. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. accessdata.fda.gov [accessdata.fda.gov]
Adjusting Tilisolol Hydrochloride dosage for subjects with renal or hepatic impairment
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is not a substitute for clinical advice. Specific pharmacokinetic data for Tilisolol Hydrochloride in subjects with renal or hepatic impairment is limited in publicly available literature. Therefore, the guidance provided is based on general pharmacokinetic and pharmacodynamic principles for beta-adrenergic receptor antagonists with both hepatic metabolism and renal excretion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a beta-adrenergic receptor antagonist with a dual mechanism of action. It selectively blocks beta-1 adrenergic receptors, which are predominantly located in the heart. This blockade reduces heart rate and myocardial contractility. Additionally, it possesses alpha-1 adrenergic receptor blocking activity, leading to vasodilation and a reduction in peripheral resistance.
Q2: How is this compound metabolized and excreted?
This compound is primarily metabolized by the liver, and both the parent drug and its metabolites are excreted by the kidneys.[1] This dual elimination pathway makes both renal and hepatic function important considerations for its clearance from the body.
Q3: Is dosage adjustment of this compound required for subjects with renal impairment?
Yes, a dosage adjustment is likely necessary for subjects with renal impairment.[1] Since a portion of this compound and its metabolites are excreted via the kidneys, reduced renal function can lead to their accumulation, potentially increasing the risk of adverse effects such as bradycardia and hypotension. Hydrophilic beta-blockers are generally eliminated renally, necessitating dose adjustments in patients with chronic kidney disease.[2]
Q4: How should the dosage of this compound be adjusted in subjects with renal impairment?
While specific data for this compound is unavailable, general recommendations for renally cleared beta-blockers can be applied as a starting point. The dosage interval is often extended based on the creatinine (B1669602) clearance (CrCl).
Table 1: General Dosage Adjustment Recommendations for Beta-Blockers in Renal Impairment
| Creatinine Clearance (mL/min) | Recommended Dosage Interval Adjustment (Example) |
| > 50 | 24 hours |
| 31 - 50 | 24 - 36 hours |
| 10 - 30 | 24 - 48 hours |
| < 10 | 40 - 60 hours |
Source: Adapted from general beta-blocker dosing guidelines.[1]
It is crucial to monitor patients for signs of drug accumulation and titrate the dose based on clinical response and tolerance.
Q5: Is dosage adjustment of this compound required for subjects with hepatic impairment?
Yes, dosage adjustment is likely necessary for subjects with hepatic impairment.[1] this compound is primarily metabolized by the liver.[1] Liver cirrhosis can reduce the metabolism and clearance of drugs that are extensively metabolized by the liver.[3] For beta-blockers like propranolol, which are metabolized by the liver, dose reduction may be necessary in patients with hepatic impairment.[4]
Q6: How should the dosage of this compound be adjusted in subjects with hepatic impairment?
Specific guidelines for this compound are not available. However, for beta-blockers with significant hepatic metabolism, a reduction in the initial dose is often recommended, with careful titration based on the patient's heart rate and blood pressure response. The Child-Pugh score is a common method to assess the severity of liver impairment and guide dose adjustments.[3]
Table 2: General Dosage Adjustment Considerations for Hepatically Metabolized Beta-Blockers
| Child-Pugh Class | Severity of Liver Disease | General Recommendation |
| A | Mild | Start with a low dose and titrate cautiously. |
| B | Moderate | A significant dose reduction is likely required. |
| C | Severe | Use with extreme caution, if at all. Substantial dose reduction is necessary. |
Source: Based on general principles of drug dosing in hepatic impairment.
Close monitoring for adverse effects is essential in this patient population.
Troubleshooting Guide
Issue 1: Unexpectedly high plasma concentrations of this compound in a subject with normal renal function.
-
Possible Cause: The subject may have undiagnosed mild hepatic impairment. Reduced liver function can decrease the metabolic clearance of the drug.
-
Troubleshooting Steps:
-
Assess liver function through standard biochemical tests (e.g., ALT, AST, bilirubin, albumin, prothrombin time).
-
If hepatic impairment is confirmed, consider a dose reduction and monitor the subject closely.
-
Investigate for potential drug-drug interactions that may inhibit hepatic metabolism.
-
Issue 2: Subject with chronic kidney disease develops severe bradycardia after initiating this compound therapy.
-
Possible Cause: Accumulation of this compound due to reduced renal clearance.
-
Troubleshooting Steps:
-
Withhold the next dose and monitor vital signs closely.
-
Re-evaluate the subject's renal function and calculate the estimated creatinine clearance.
-
Adjust the dosage regimen by either reducing the dose or extending the dosing interval based on the severity of renal impairment (see Table 1).
-
Consider therapeutic drug monitoring if available.
-
Issue 3: A subject with liver cirrhosis experiences a significant drop in blood pressure after a single dose of this compound.
-
Possible Cause: Increased bioavailability and decreased clearance of the drug due to hepatic impairment. In cirrhosis, blood can be shunted around the liver, reducing first-pass metabolism and increasing the amount of drug reaching systemic circulation.
-
Troubleshooting Steps:
-
Monitor blood pressure frequently.
-
For subsequent doses, start with a substantially lower dose and titrate very slowly, allowing several days between dose increments.
-
Educate the subject on the symptoms of hypotension and the importance of rising slowly from a sitting or lying position.
-
Experimental Protocols
Protocol 1: Assessing the Pharmacokinetics of this compound in Subjects with Renal Impairment
-
Subject Recruitment: Recruit cohorts of subjects with varying degrees of renal function (mild, moderate, severe, and end-stage renal disease) and a control group with normal renal function. Renal function should be assessed by measuring creatinine clearance.
-
Drug Administration: Administer a single oral dose of this compound to all subjects.
-
Sample Collection: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dose. Collect urine for 72 hours.
-
Sample Analysis: Analyze plasma and urine samples for this compound and its major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, elimination half-life (t1/2), and renal clearance for each group.
-
Data Analysis: Compare the pharmacokinetic parameters between the renally impaired groups and the control group to determine the impact of renal impairment on drug disposition. Use this data to develop dosage adjustment recommendations.
Protocol 2: Assessing the Pharmacokinetics of this compound in Subjects with Hepatic Impairment
-
Subject Recruitment: Recruit cohorts of subjects with mild, moderate, and severe hepatic impairment (classified using the Child-Pugh score) and a control group with normal hepatic function.
-
Drug Administration: Administer a single oral dose of this compound.
-
Sample Collection: Collect serial blood samples at predefined time points post-dose.
-
Sample Analysis: Analyze plasma samples for this compound and its metabolites.
-
Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC, and t1/2 for each group.
-
Data Analysis: Compare the pharmacokinetic parameters between the hepatically impaired groups and the control group to guide dosage adjustments.
Signaling Pathways
References
- 1. Beta blocker dosing [straighthealthcare.com]
- 2. Drug Dosing Adjustments in Patients with Chronic Kidney Disease | AAFP [aafp.org]
- 3. Assessment of Hepatic Impairment and Implications for Pharmacokinetics of Substance Use Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-blockers | Johns Hopkins Diabetes Guide [hopkinsguides.com]
Validation & Comparative
Tilisolol Hydrochloride vs. Propranolol: A Comparative Analysis of Forearm Circulation Effects
In the landscape of beta-adrenergic antagonists, Tilisolol (B1201935) Hydrochloride and Propranolol present contrasting profiles in their influence on peripheral hemodynamics, particularly within the forearm circulation. While both agents effectively reduce heart rate and blood pressure, their divergent effects on forearm blood flow and vascular resistance carry significant implications for therapeutic applications and patient outcomes. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Hemodynamic Effects
A key study investigating the effects of Tilisolol Hydrochloride and Propranolol on forearm circulation in healthy young males revealed distinct differences in their impact on peripheral vasculature. The following table summarizes the quantitative data from this research.[1]
| Parameter | This compound (30 mg/day for 7 days) | Propranolol (60 mg/day for 7 days) |
| Heart Rate (bpm) | ↓ from 75 ± 4 to 56 ± 2 (p < 0.01) | ↓ from 62 ± 1 to 51 ± 2 (p < 0.01) |
| Mean Blood Pressure (mmHg) | ↓ from 86 ± 2 to 79 ± 2 (p < 0.05) | ↓ from 83 ± 3 to 73 ± 3 (p < 0.01) |
| Resting Forearm Blood Flow | No significant alteration | ↓ (p < 0.05) |
| Forearm Vascular Resistance | No significant alteration | ↑ (p < 0.01) |
| Reflex Forearm Vasoconstriction (during LBNP) | Not altered | Augmented |
| Forearm Vascular Response to Norepinephrine | Not altered | Augmented |
Experimental Protocols
The data presented above was obtained through a rigorous experimental protocol designed to assess the hemodynamic effects of this compound and Propranolol.
Study Design: A comparative clinical trial was conducted on two groups of healthy young male subjects.
Drug Administration:
-
One group received this compound at a dosage of 30 mg per day for 7 days.
-
The second group received Propranolol at a dosage of 60 mg per day for 7 days.
Measurement of Forearm Circulation:
-
Method: Forearm blood flow and vascular resistance were measured using a strain gauge plethysmograph.[1] This non-invasive technique measures the rate of increase in forearm volume when venous outflow is temporarily occluded, which corresponds to the arterial inflow.
-
Procedure for Resting Measurements: Baseline measurements of forearm blood flow and vascular resistance were taken at rest.
-
Procedure for Reflex Vasoconstriction: To examine reflex forearm vasoconstriction, measurements were taken during Lower Body Negative Pressure (LBNP). LBNP simulates a decrease in central blood volume, triggering a reflex vasoconstriction. The relationship between central venous pressure and forearm vascular resistance was analyzed.
-
Procedure for Response to Norepinephrine: The vascular response to an intra-arterially infused vasoconstrictor, norepinephrine, was also assessed to determine the drugs' influence on alpha-adrenergic receptor-mediated vasoconstriction.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Propranolol on forearm circulation can be attributed to their distinct mechanisms of action at the molecular level.
This compound: A Vasodilatory Beta-Blocker
This compound's unique profile stems from its dual action as a beta-blocker and a vasodilator. This vasodilation is primarily attributed to its ability to block alpha-1 adrenergic receptors, which counteracts the vasoconstrictive effects of beta-blockade.[2] Additionally, some evidence suggests that Tilisolol may also promote vasodilation through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[3][4]
References
- 1. Vasodilating effect of the new beta-blocker this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilisolol Hydrochloride: A Comparative Analysis of its Potential Antiarrhythmic Efficacy in a Canine Model
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Tilisolol (B1201935) Hydrochloride's potential antiarrhythmic efficacy. Due to a lack of direct experimental data on Tilisolol's antiarrhythmic effects in canine models, this analysis is based on its established pharmacological profile as a beta-blocker and is compared with data from established antiarrhythmic agents.
Tilisolol Hydrochloride is a beta-adrenergic blocking agent with vasodilatory properties.[1][2] Its primary mechanism of action involves the inhibition of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.[1][2] While studies in canine models have explored its effects on coronary circulation and myocardial metabolism during ischemia, there is a notable absence of published research specifically validating its efficacy in the treatment of cardiac arrhythmias in this species.[1][2]
This guide, therefore, extrapolates the potential antiarrhythmic properties of Tilisolol based on the known effects of other beta-blockers in canine arrhythmia models and compares them with other classes of antiarrhythmic drugs.
Comparative Efficacy of Antiarrhythmic Agents in Canine Models
The following table summarizes the efficacy of various antiarrhythmic drugs in different canine arrhythmia models. It is important to note that direct comparative data for this compound is not available.
| Drug Class | Drug | Canine Arrhythmia Model | Efficacy and Effects | Dosage (Intravenous) |
| Beta-Blocker | This compound | Ischemia-induced metabolic changes | Prevents myocardial energy depletion and alterations in carbohydrate metabolism.[2] Vasodilatory effect on coronary arteries.[1] | 0.2 mg/kg[2], 1-8 mg/kg[1] |
| Beta-Blocker | Propranolol (B1214883) | Adrenaline-induced arrhythmia | Suppresses arrhythmia.[3] | 0.05 mg/kg |
| Ouabain-induced arrhythmia | Restores sinus rhythm.[4][5] | 2.0-4.0 mg/kg[4][5] | ||
| Coronary ligation-induced arrhythmia | Reduces ventricular rate.[4][5] | 4.0 mg/kg[4][5] | ||
| Beta-Blocker | Metoprolol | Myocardial infarction model | Reduces infarct size. | 1.2 mg/kg |
| Beta-Blocker | Atenolol | Stimulus-induced ventricular tachycardia | Prevents arrhythmia induction. | 256 µg/kg |
| Beta-Blocker | Sotalol | Atrial fibrillation | Can help in controlling ventricular response rate. | Not specified for IV in AF |
| Potassium Channel Blocker | Amiodarone | Ventricular and Supraventricular Tachycardia | Generally efficacious in treating both VT and SVT. | Not specified in this context |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiarrhythmic drugs. Below are generalized protocols for inducing and evaluating arrhythmias in canine models, which would be applicable for testing a new agent like this compound.
Coronary Ligation-Induced Arrhythmia Model
This model simulates arrhythmias resulting from myocardial infarction.
-
Animal Preparation: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Arrhythmia Induction: The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 2 hours) to induce ischemia and subsequent reperfusion, which triggers ventricular arrhythmias.[6]
-
Drug Administration: The test compound (e.g., this compound) or a comparator drug is administered intravenously before or after the coronary occlusion.
-
Data Collection: Continuous electrocardiogram (ECG) monitoring is performed to record the incidence and duration of ventricular tachycardia and fibrillation. Hemodynamic parameters such as blood pressure and heart rate are also monitored.
Adrenaline-Induced Arrhythmia Model
This model assesses the drug's ability to counteract sympathetic-driven arrhythmias.
-
Animal Preparation: Dogs are anesthetized, often with agents that sensitize the myocardium to catecholamines (e.g., halothane).[7][8]
-
Arrhythmia Induction: A continuous intravenous infusion of epinephrine (B1671497) is administered at a rate known to induce ventricular arrhythmias.[7][8]
-
Drug Administration: The test compound is administered intravenously prior to the epinephrine infusion.
-
Data Collection: The primary endpoint is the prevention or suppression of epinephrine-induced arrhythmias, as observed on the ECG. The dose of epinephrine required to induce arrhythmia in the presence of the drug is often measured.[8]
Ouabain-Induced Arrhythmia Model
This model is used to evaluate drugs against arrhythmias caused by digitalis toxicity.
-
Animal Preparation: Dogs are anesthetized and instrumented for ECG and blood pressure monitoring.
-
Arrhythmia Induction: Ouabain, a cardiac glycoside, is infused intravenously at a constant rate until a stable ventricular arrhythmia is established.[4][5]
-
Drug Administration: Once the arrhythmia is stable, the test drug is administered intravenously.
-
Data Collection: The primary efficacy endpoint is the restoration of normal sinus rhythm. The dose required to achieve this and the duration of the antiarrhythmic effect are recorded.[4][5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Beta-Adrenergic Signaling Pathway and Tilisolol Blockade.
Caption: Experimental Workflow for Canine Antiarrhythmic Drug Testing.
Conclusion
This compound, as a beta-blocker, holds theoretical potential for the management of certain cardiac arrhythmias in canine models, particularly those driven by increased sympathetic tone. However, the current body of scientific literature does not provide direct evidence of its antiarrhythmic efficacy. Further studies employing established canine arrhythmia models are necessary to definitively characterize its antiarrhythmic profile and compare its performance against existing therapies such as propranolol, sotalol, and amiodarone. The experimental protocols and signaling pathway diagrams provided herein offer a framework for such future investigations. Researchers are encouraged to conduct rigorous, controlled studies to elucidate the full therapeutic potential of this compound in veterinary cardiology.
References
- 1. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tilisolol on ischemic myocardial metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antiarrhythmic drugs on canine ventricular arrhythmia models: which electrophysiological characteristics of drugs are related to their effectiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardioprotective and antiarrhythmic effects of beta-blockers, propranolol, bisoprolol, and nipradilol in a canine model of regional ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epinephrine-induced ventricular arrhythmias in dogs anesthetized with halothane: potentiation by thiamylal and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epinephrine-induced arrhythmias and cardiovascular function after verapamil during halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Beta-Blockers with Potassium Channel Opening Activity
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Tilisolol and Nebivolol (B1214574)
In the landscape of cardiovascular therapeutics, beta-blockers represent a cornerstone of treatment. While traditionally recognized for their antagonism of beta-adrenergic receptors, a subset of these agents possesses an additional, intriguing mechanism of action: the opening of potassium channels. This dual functionality offers the potential for enhanced vasodilation and improved therapeutic outcomes. This guide provides a detailed head-to-head comparison of two prominent beta-blockers with demonstrated potassium channel opening activity: Tilisolol and Nebivolol. For comparative context, Propranolol (B1214883) is included as a beta-blocker known to inhibit ATP-sensitive potassium channels.
Executive Summary
This guide delves into the experimental data supporting the potassium channel opening activity of Tilisolol and Nebivolol. Through a comprehensive review of available literature, we present quantitative data on their pharmacological effects, detailed experimental protocols for key assays, and a comparative analysis of their safety profiles. The objective is to provide researchers and drug development professionals with a clear, data-driven comparison to inform future research and development efforts in this therapeutic area.
Mechanism of Action: A Divergence from Traditional Beta-Blockade
The primary mechanism of vasodilatory action for Tilisolol is the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasorelaxation. Nebivolol, while also demonstrating an effect on K-ATP channels, primarily induces vasodilation through the stimulation of nitric oxide (NO) synthase, leading to increased NO bioavailability. Propranolol, in contrast, has been shown to directly inhibit K-ATP channels.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from experimental studies on Tilisolol, Nebivolol, and Propranolol, focusing on their effects on potassium channels and vascular tone.
Table 1: In Vitro Vasorelaxant Effects and K-ATP Channel Modulation
| Drug | Preparation | Pre-contraction Agent | Key Finding |
| Tilisolol | Isolated rat thoracic aorta | KCl (20 mM) | Produced concentration-related relaxation (10⁻⁵ - 10⁻³ M)[1] |
| Relaxation curve shifted by glibenclamide, indicating K-ATP channel involvement[1] | |||
| Nebivolol | Isolated rat thoracic aortic rings | Phenylephrine (1 µM) | Elicited concentration-dependent vasorelaxation[2] |
| Relaxant response significantly inhibited by glibenclamide[2] | |||
| Propranolol | Neonatal rat ventricular myocytes | - | Inhibited whole-cell I(K,ATP) with an IC50 of 6.7 ± 1.4 µM[1] |
Table 2: Hemodynamic Effects in In Vivo Models
| Drug | Animal Model | Dosage | Key Hemodynamic Effects |
| Tilisolol | Pithed rats | 0.5-2.0 mg/kg, i.v. | Dose-dependent decrease in diastolic blood pressure[1] |
| Hypotensive effects antagonized by glibenclamide[1] | |||
| Nebivolol | Hypertensive patients | 5 mg/day | Significantly reduced peripheral resistance[3] |
| Increased stroke volume[3] | |||
| Propranolol | Healthy male volunteers | 60 mg/d for 7 days | Decreased forearm blood flow and increased forearm vascular resistance[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. The inhibitory effect of propranolol on ATP-sensitive potassium channels in neonatal rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nebivolol - Wikipedia [en.wikipedia.org]
- 3. A review of the safety and efficacy of nebivolol in the mildly hypertensive patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nebivolol: MedlinePlus Drug Information [medlineplus.gov]
Assessing the Cross-Reactivity of Tilisolol Hydrochloride at Alpha-1 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Tilisolol Hydrochloride's cross-reactivity at alpha-1 adrenergic receptors, placed in context with other relevant adrenergic antagonists. This compound is primarily classified as a beta-adrenergic receptor antagonist; however, it exhibits a dual mechanism of action that includes the blockade of alpha-1 adrenergic receptors, contributing to its vasodilatory and antihypertensive effects.[1] This cross-reactivity is a key differentiator from traditional beta-blockers that lack these vasodilatory properties.[1]
Comparative Analysis of Alpha-1 Adrenergic Receptor Antagonists
The following table summarizes the binding affinities (Kᵢ, nM) of several well-characterized adrenergic receptor antagonists at the three alpha-1 adrenergic receptor subtypes. This data is compiled from various sources and serves as a reference for contextualizing the potential alpha-1 adrenergic activity of Tilisolol.
| Compound | α₁ₐ Kᵢ (nM) | α₁ₑ Kᵢ (nM) | α₁ₔ Kᵢ (nM) | Primary Receptor Target(s) |
| This compound | Not Reported | Not Reported | Not Reported | β-adrenergic receptors, α₁-adrenergic receptors |
| Prazosin | 0.2 ± 0.03 | 0.4 ± 0.05 | 0.5 ± 0.06 | α₁-adrenergic receptors |
| Labetalol | 130 ± 20 | 200 ± 30 | 150 ± 25 | Non-selective β- and α₁-adrenergic receptors |
| Carvedilol | 3.4 ± 0.5 | 5.2 ± 0.8 | 4.5 ± 0.7 | Non-selective β- and α₁-adrenergic receptors |
Note: The Kᵢ values are compiled from multiple sources and may vary depending on the experimental conditions. The data for Prazosin, Labetalol, and Carvedilol are representative values from published pharmacological studies.
Signaling Pathways and Experimental Workflow
The interaction of antagonists with alpha-1 adrenergic receptors can be assessed through various in vitro assays. The binding affinity is typically determined using radioligand binding assays, while the functional consequence of this binding (i.e., antagonism of agonist-induced responses) is often measured through second messenger assays or physiological response assays in isolated tissues.
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α₁-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to the mobilization of intracellular calcium and subsequent physiological responses, such as smooth muscle contraction. An antagonist, like Tilisolol, would interfere with this pathway by preventing the binding of endogenous agonists like norepinephrine.
Experimental Workflow for Assessing Cross-Reactivity
A typical workflow to determine the cross-reactivity of a compound like Tilisolol at alpha-1 adrenergic receptors would involve both binding and functional assays.
Experimental Protocols
While specific experimental data for Tilisolol's alpha-1 adrenergic receptor binding is not available, the following are detailed, standard protocols for the key experiments used to assess such cross-reactivity.
Radioligand Binding Assay (for determining Kᵢ)
This assay directly measures the affinity of a compound for a receptor.
-
Membrane Preparation:
-
Cells stably expressing a specific human alpha-1 adrenergic receptor subtype (α₁ₐ, α₁ₑ, or α₁ₔ) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by differential centrifugation.
-
The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand with high affinity and selectivity for the alpha-1 adrenergic receptor (e.g., [³H]-prazosin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent alpha-1 adrenergic antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Flux Assay (for determining functional antagonism)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in alpha-1 adrenergic receptor signaling.
-
Cell Preparation:
-
Cells stably expressing a specific human alpha-1 adrenergic receptor subtype are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control for a specified period.
-
-
Agonist Stimulation and Signal Detection:
-
A known alpha-1 adrenergic receptor agonist (e.g., phenylephrine) is added to the wells to stimulate the receptors.
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader equipped with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
The increase in fluorescence intensity following agonist stimulation is quantified.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is determined. This value represents the functional potency of the antagonist.
-
References
A Comparative Analysis of the Hypotensive Efficacy of Tilisolol Hydrochloride, Nadolol, and Atenolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypotensive properties of three beta-adrenergic receptor antagonists: Tilisolol (B1201935) Hydrochloride, nadolol (B74898), and atenolol (B1665814). The information is compiled from preclinical and clinical studies to offer insights into their respective mechanisms of action, pharmacokinetics, and antihypertensive effects.
Executive Summary
Tilisolol Hydrochloride is a non-selective beta-blocker with vasodilatory properties, distinguishing it from the conventional beta-blockers nadolol and atenolol. While nadolol is a long-acting non-selective beta-blocker and atenolol is a cardioselective beta-1 blocker, this compound exhibits a unique mechanism of action that may offer additional therapeutic benefits in the management of hypertension. This guide synthesizes available data to facilitate a comparative understanding of these three agents.
Mechanism of Action
This compound: this compound is a non-selective beta-adrenergic antagonist.[1] Its distinctive feature is its vasodilatory effect, which is not typically observed with traditional beta-blockers.[2] Preclinical studies suggest that this vasodilation is mediated through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[2][3] Additionally, it is suggested to have some alpha-1 adrenergic receptor blocking activity, contributing to its vasodilatory and hypotensive effects.[4] Some evidence also points towards a mild intrinsic sympathomimetic activity (ISA).[4]
Nadolol: Nadolol is a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both beta-1 and beta-2 receptors.[5] This blockade leads to a reduction in heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.
Atenolol: Atenolol is a cardioselective beta-1 adrenergic receptor antagonist.[5] Its primary action is on the beta-1 receptors in the heart, leading to decreased heart rate and contractility, which in turn reduces blood pressure.
Below is a diagram illustrating the proposed signaling pathway for the vasodilatory effect of this compound.
Caption: Proposed signaling pathway of this compound.
Pharmacokinetic Properties
A summary of the key pharmacokinetic parameters for the three drugs is presented below.
| Parameter | This compound | Nadolol | Atenolol |
| Absorption | Rapidly absorbed after oral administration.[4] | Variable and incomplete (approx. 30%) | Incomplete (approx. 50%) |
| Peak Plasma Concentration | 1-2 hours[4] | 2-4 hours | 2-4 hours |
| Half-life | Relatively long, allowing for once-daily dosing.[4] | 15.5 - 24 hours[6] | 6-7 hours |
| Metabolism | Primarily metabolized in the liver.[4] | Not metabolized | Undergoes little or no metabolism by the liver |
| Excretion | Excreted via renal and hepatic pathways.[4] | Excreted unchanged in the urine | Primarily excreted by the kidneys |
Hypotensive Efficacy: Preclinical and Clinical Data
Preclinical Data: Hypotensive Effect in Pithed Rats
A study by Ishikawa et al. (1992) investigated the intravenous effects of the three drugs on diastolic blood pressure in pithed rats.[3]
| Drug | Dose (mg/kg, i.v.) | Change in Diastolic Blood Pressure |
| This compound | 0.5 - 2.0 | Dose-dependent decrease[3] |
| Nadolol | Not specified | No significant change[3] |
| Atenolol | Not specified | No significant change[3] |
Clinical Data: Hypotensive Effect in Hypertensive Patients
The following data for nadolol and atenolol are derived from a single-blind, crossover trial in fifteen patients with essential hypertension.[5]
| Drug & Dosage | Resting Blood Pressure Reduction (Systolic/Diastolic) | Exercise Blood Pressure Reduction (Systolic/Diastolic) |
| Nadolol (80 mg, once daily) | Significant reduction, similar to atenolol[5] | Significant reduction, similar to atenolol[5] |
| Nadolol (160 mg, once daily) | Significant reduction, similar to atenolol[5] | Significant reduction, similar to atenolol[5] |
| Atenolol (100 mg, once daily) | Significant reduction, similar to nadolol[5] | Significant reduction, similar to nadolol[5] |
A study in healthy young males showed that this compound (30 mg/day for 7 days) decreased mean blood pressure from 86 ± 2 to 79 ± 2 mmHg.[7] However, this was not a comparative study against nadolol or atenolol in a hypertensive population.
Experimental Protocols
Detailed protocols for the specific studies cited are not publicly available. However, this section outlines the general methodologies employed in such research.
Measurement of Hypotensive Effect in Pithed Rats
The pithed rat model is a common in vivo preparation to study the direct vascular effects of drugs without the influence of the central nervous system.
Caption: General workflow for assessing hypotensive effects in a pithed rat model.
Methodology:
-
Anesthesia: The rat is anesthetized.
-
Pithing: A steel rod is inserted through the orbit and foramen magnum (B12768669) into the vertebral foramen to destroy the central nervous system.
-
Cannulation: The trachea is cannulated for artificial respiration. The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous drug administration.[8]
-
Stabilization: A stabilization period is allowed before drug administration.
-
Drug Administration: The test compounds (this compound, nadolol, atenolol) are administered intravenously at various doses.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously recorded using a pressure transducer.
-
Data Analysis: The changes in diastolic and systolic blood pressure from the baseline are calculated and compared between the different drug-treated groups.
Clinical Trial Protocol for Antihypertensive Drugs
Clinical trials investigating the efficacy of antihypertensive drugs typically follow a randomized, controlled design.
Caption: Generalized workflow for a clinical trial comparing antihypertensive drugs.
Methodology:
-
Patient Selection: Patients with a confirmed diagnosis of essential hypertension are recruited.
-
Washout Period: A period where patients discontinue their previous antihypertensive medications.
-
Randomization: Patients are randomly assigned to receive this compound, nadolol, atenolol, or a placebo.
-
Treatment Phase: Patients receive the assigned treatment for a specified duration.
-
Efficacy Assessment: Blood pressure is monitored at regular intervals, both at rest and during exercise, to assess the hypotensive effect.
-
Safety Assessment: Adverse events are recorded throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure between the treatment groups.
Discussion and Conclusion
The available evidence suggests that this compound is a promising antihypertensive agent with a unique mechanism of action that differentiates it from nadolol and atenolol. Its vasodilatory properties, likely mediated by K-ATP channel opening and alpha-1 blockade, may provide additional benefits in blood pressure control.
Preclinical data in a pithed rat model indicate a direct hypotensive effect of this compound that is absent with nadolol and atenolol under the same experimental conditions. This suggests a mechanism of action that is independent of central nervous system and reflex sympathetic activity.
While clinical data directly comparing this compound with nadolol and atenolol for hypertension are lacking, the existing human study on Tilisolol demonstrates its ability to lower blood pressure in normotensive individuals. Nadolol and atenolol are well-established antihypertensive agents with proven efficacy in numerous clinical trials.
Further head-to-head clinical trials are warranted to definitively establish the comparative hypotensive efficacy and safety profile of this compound against standard beta-blockers like nadolol and atenolol in hypertensive populations. Such studies would be crucial for determining its potential role in the therapeutic armamentarium for hypertension. Researchers and drug development professionals should consider the distinct pharmacological profile of this compound when designing future studies and exploring novel therapeutic strategies for cardiovascular diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Comparison between atenolol and nadolol in essential hypertension at rest and on exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atenolol, nadolol, and pindolol in angina pectoris on effort: effect of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilating effect of the new beta-blocker this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency and Selectivity of Tilisolol Hydrochloride and Other Non-Selective Beta-Blockers
This guide provides a comprehensive in vitro comparison of Tilisolol Hydrochloride with other notable non-selective beta-blockers, namely Propranolol, Nadolol, and Carvedilol. The focus is on their potency and selectivity at β1 and β2 adrenergic receptors, supported by experimental data and detailed methodologies for the scientific community.
Data Summary: In Vitro Potency and Selectivity
The following table summarizes the in vitro binding affinities (Ki) of this compound, Propranolol, Carvedilol, and Nadolol for β1 and β2 adrenergic receptors. The Ki value represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay; a lower Ki value indicates a higher binding affinity.
| Compound | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β1 vs β2) |
| This compound | 159.0 (non-specific) | 159.0 (non-specific) | Non-selective |
| Propranolol | ~2.51 - 3.16 | ~1.26 | Non-selective |
| Carvedilol | 0.32 | 0.13 - 0.40 | Non-selective |
| Nadolol | Not specified | Not specified | Non-selective |
Note on this compound: The available data indicates a Ki of 159.0 nM for beta-adrenergic receptors without specifying the subtype, thus it is classified as non-selective.
Note on Propranolol: The Ki values for Propranolol were converted from -log(mol/l) KB values of 8.5-8.6 for β1 and 8.9 for β2.
Note on Nadolol: Specific Ki values for Nadolol at β1 and β2 receptors were not available in the reviewed literature. However, it is consistently classified as a non-selective beta-blocker.
Experimental Protocols
The determination of in vitro potency and selectivity of beta-blockers primarily relies on radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2 adrenergic receptors (e.g., CHO, HEK293 cells).
-
A specific radioligand that binds to the target receptor (e.g., [3H]-CGP 12177, a non-selective β-antagonist).
-
The unlabeled test compounds (this compound, Propranolol, Nadolol, Carvedilol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Beta-Adrenergic Signaling Pathway
The following diagram illustrates the canonical signaling pathway of beta-adrenergic receptors. Upon binding of an agonist like norepinephrine, the receptor activates a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects. Beta-blockers competitively inhibit this initial binding step.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Determining In Vitro Potency
The diagram below outlines the key steps in a typical radioligand binding assay workflow used to determine the in vitro potency (Ki) of beta-blockers.
Caption: Radioligand Binding Assay Workflow.
Ensuring Reproducibility of Tilisolol Hydrochloride's Vasodilatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory effects of Tilisolol (B1201935) Hydrochloride with alternative vasodilators. The information presented is curated to assist in the design and interpretation of studies aimed at ensuring the reproducibility of its pharmacological actions. This document summarizes key experimental data, details established protocols, and visualizes the underlying signaling pathways.
Comparative Analysis of Vasodilatory Potency
The vasodilatory effects of Tilisolol Hydrochloride have been evaluated in various preclinical and clinical models, often in comparison to other beta-adrenergic antagonists and known vasodilators. The following table summarizes the quantitative data from these studies, providing a clear comparison of their relative potencies.
| Drug | Model | Parameter | Dosage/Concentration | Result | Citation |
| This compound | Anesthetized Dogs | Coronary Vascular Resistance (CVR) | 1, 2, 4, 8 mg/kg, i.v. | Dose-dependent decrease | [1] |
| Coronary Artery Diameter (CoD) | 8 mg/kg, i.v. | +1.00 ± 0.15% increase | [1] | ||
| Isolated Rat Thoracic Aorta | Relaxation (pre-contracted with KCl) | 10⁻⁵ - 10⁻³ M | Concentration-related relaxation | [2] | |
| Healthy Human Males | Forearm Vascular Resistance | 30 mg/day for 7 days | No significant alteration | [3] | |
| Mean Blood Pressure | 30 mg/day for 7 days | Decrease from 86 ± 2 to 79 ± 2 mmHg | [3] | ||
| Propranolol | Anesthetized Dogs | Coronary Vascular Resistance (CVR) | 1 mg/kg, i.v. | Increase | [1] |
| Coronary Artery Diameter (CoD) | 1 mg/kg, i.v. | Decrease | [1] | ||
| Healthy Human Males | Forearm Vascular Resistance | 60 mg/day for 7 days | Increase | [3] | |
| Mean Blood Pressure | 60 mg/day for 7 days | Decrease from 83 ± 3 to 73 ± 3 mmHg | [3] | ||
| Atenolol | Isolated Rat Thoracic Aorta | Relaxation (pre-contracted with KCl) | - | Did not significantly inhibit | [2] |
| Nadolol | Isolated Rat Thoracic Aorta | Relaxation (pre-contracted with KCl) | - | Did not significantly inhibit | [2] |
| Cromakalim | Anesthetized Cats | Systemic Vascular Resistance | 30-300 µg/kg, i.v. | Dose-dependent decrease | [4] |
| Isolated Rat Thoracic Aorta | Relaxation | - | Concentration-dependent relaxation | [2] |
Understanding the Signaling Pathways
The vasodilatory action of this compound is multifactorial, distinguishing it from traditional beta-blockers. The primary mechanisms identified are the opening of ATP-sensitive potassium (K-ATP) channels and the blockade of alpha-1 adrenergic receptors in vascular smooth muscle cells.[1][5]
Experimental Protocols for Reproducibility
To ensure the reproducibility of this compound's vasodilatory effects, standardized experimental protocols are crucial. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Assessment of Coronary Hemodynamics in a Canine Model
This protocol is designed to measure changes in coronary vascular resistance and coronary artery diameter in response to this compound administration.
References
- 1. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilating effect of the new beta-blocker this compound in humans [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of pulmonary and systemic vascular responses to cromakalim, an activator of K+ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Tilisolol Hydrochloride vs carvedilol: a comparison of vasodilatory mechanisms
An Objective Comparison of the Vasodilatory Mechanisms of Tilisolol (B1201935) Hydrochloride and Carvedilol (B1668590) for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the vasodilatory mechanisms of two beta-blockers with vasodilating properties, tilisolol hydrochloride and carvedilol. The information is compiled from experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct and overlapping pathways through which these compounds exert their effects on vascular smooth muscle.
Overview of Vasodilatory Mechanisms
Both tilisolol and carvedilol are antihypertensive agents that combine beta-adrenoceptor blockade with vasodilation. However, the mechanisms underlying their vasodilatory effects are multifaceted and distinct. While both drugs exhibit alpha-1 adrenergic blockade, their engagement of other signaling pathways differs significantly. Tilisolol's vasodilatory action is uniquely linked to the opening of ATP-sensitive potassium (K-ATP) channels. In contrast, carvedilol's vasodilating properties are additionally attributed to the production of nitric oxide (NO), antioxidant effects, and potential calcium channel antagonism.
| Feature | This compound | Carvedilol |
| Primary Vasodilatory Mechanism | Alpha-1 Adrenergic Blockade[1] | Alpha-1 Adrenergic Blockade[2][3][4][5][6] |
| Secondary Vasodilatory Mechanisms | ATP-sensitive K+ Channel Opening[7][8] | Nitric Oxide (NO) Release[9][10][11][12], Antioxidant Properties[2], Calcium Channel Blockade[13] |
| Beta-Blockade Selectivity | Selective Beta-1 Blocker[1] | Non-selective (Beta-1 and Beta-2) Blocker[2][5] |
| Intrinsic Sympathomimetic Activity (ISA) | Mild ISA[1] | None |
Signaling Pathways and Mechanisms of Action
The distinct vasodilatory profiles of tilisolol and carvedilol are best understood by examining their respective molecular signaling pathways.
This compound
Tilisolol induces vasodilation primarily through two mechanisms:
-
Alpha-1 Adrenergic Receptor Blockade : Tilisolol competitively inhibits the binding of norepinephrine (B1679862) to alpha-1 adrenergic receptors on vascular smooth muscle cells. This action inhibits the downstream signaling cascade that leads to vasoconstriction, resulting in vasodilation and a decrease in blood pressure[1].
-
ATP-sensitive K+ (K-ATP) Channel Opening : A key feature of tilisolol is its ability to open ATP-sensitive potassium channels in the vascular smooth muscle[7][8]. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation[7][8].
Carvedilol
Carvedilol's vasodilatory effects are more complex, involving at least three distinct mechanisms:
-
Alpha-1 Adrenergic Receptor Blockade : Similar to tilisolol, carvedilol acts as an antagonist at alpha-1 adrenergic receptors, which is a primary contributor to its vasodilating and antihypertensive effects[2][4][6].
-
Nitric Oxide (NO) Release : Carvedilol has been shown to stimulate the release of nitric oxide from endothelial cells[9][10][11][12]. This may occur through the efflux of ATP, which then stimulates P2Y-purinoceptors on endothelial cells, leading to NO production[11][12]. NO diffuses to adjacent smooth muscle cells, activates guanylate cyclase, increases cGMP levels, and causes vasodilation.
-
Calcium Channel Antagonism : There is evidence to suggest that carvedilol may also act as a calcium channel antagonist, directly inhibiting the influx of extracellular calcium into vascular smooth muscle cells[13].
Experimental Data and Protocols
The following sections summarize quantitative data from key experiments and describe the methodologies used to elucidate the vasodilatory mechanisms of tilisolol and carvedilol.
This compound: Experimental Evidence
Data Summary: Effect of Tilisolol on Coronary Circulation in Dogs [7]
| Parameter | Propranolol (B1214883) (1 mg/kg, i.v.) | Arotinolol (B125393) (0.25 mg/kg, i.v.) | Tilisolol (2 mg/kg, i.v.) | Tilisolol (8 mg/kg, i.v.) |
| Coronary Vascular Resistance (CVR) | Increased | Increased | Decreased | N/A |
| Coronary Artery Diameter (CoD) | Decreased | Decreased | No Significant Effect | Increased (1.00 ± 0.15%) |
Experimental Protocol: In Vivo Canine Coronary Artery Study [7]
-
Objective : To investigate the vasodilatory effects of tilisolol on the coronary circulation in dogs and to explore the role of K-ATP channels.
-
Model : Mongrel dogs were chronically instrumented for the measurement of circumflex coronary artery diameter (CoD) and coronary blood flow (CBF). Coronary vascular resistance (CVR) was calculated from these measurements.
-
Procedure :
-
Baseline measurements of CoD, CBF, and CVR were recorded.
-
Tilisolol (1, 2, 4, and 8 mg/kg, i.v.), propranolol (1 mg/kg, i.v.), or arotinolol (0.25 mg/kg, i.v.) was administered.
-
To investigate the mechanism, a separate experiment was conducted where tilisolol was administered after pretreatment with glibenclamide, a K-ATP channel blocker.
-
-
Key Findings : Tilisolol, unlike propranolol and arotinolol, decreased coronary vascular resistance. At a higher dose, it also increased coronary artery diameter. The vasodilatory effects of tilisolol were significantly suppressed by glibenclamide, confirming the involvement of K-ATP channel opening[7].
Data Summary: Vasorelaxant Effects of Tilisolol in Pithed Rats [8]
| Compound | Dose (mg/kg, i.v.) | Effect on Diastolic Blood Pressure | Effect with Glibenclamide |
| Tilisolol | 0.5 - 2.0 | Dose-dependent decrease | Hypotensive effect antagonized |
| Nadolol / Atenolol | N/A | No significant effect | N/A |
Experimental Protocol: Vasorelaxation in Isolated Rat Aorta and Pithed Rats [8][14]
-
Objective : To investigate the vasorelaxant and hypotensive effects of tilisolol and the involvement of K+ channels.
-
Models :
-
In Vitro: Isolated rat thoracic aorta pre-contracted with KCl (20 mM).
-
In Vivo: Pithed rats.
-
-
Procedure :
-
In Vitro: Concentration-relaxation curves were generated for tilisolol (10⁻⁵-10⁻³ M) in the absence and presence of glibenclamide.
-
In Vivo: Tilisolol (0.5-2.0 mg/kg, i.v.) was administered to pithed rats, and changes in diastolic blood pressure were measured, both with and without pretreatment with glibenclamide.
-
-
Key Findings : Tilisolol produced concentration-dependent relaxation in isolated aorta and a dose-dependent decrease in blood pressure in pithed rats. These effects were inhibited by glibenclamide, further supporting the role of K+ channel opening in tilisolol's mechanism of action[8][14].
Carvedilol: Experimental Evidence
Data Summary: Effect of Carvedilol on Blood Pressure and Nitric Oxide in Rats [10][15]
| Condition | Mean Arterial Pressure (mmHg) | Plasma NO Levels (µmol/L) |
| Baseline | 126.6 ± 4.3 | 17.9 ± 1.7 |
| After Carvedilol (1 mg/kg, i.v.) | 75.9 ± 3.0 | 32.2 ± 2.5 |
| After L-NAME (NOS inhibitor) | 129.9 ± 5.0 | 13.4 ± 1.6 |
| Second Carvedilol dose (post-L-NAME) | 108.3 ± 8.0 (No significant change) | 22.1 ± 1.3 (No significant change) |
Experimental Protocol: In Vivo Rat Blood Pressure and NO Measurement [9][10][15]
-
Objective : To test the hypothesis that carvedilol's hypotensive action is associated with the synthesis or release of nitric oxide (NO).
-
Model : Anesthetized male Wistar rats (n=22).
-
Procedure :
-
Mean arterial pressure (MAP) and arterial NO levels were monitored continuously.
-
Carvedilol (1 mg/kg, i.v.) was administered, and its effects on MAP and NO were recorded.
-
The NO synthase (NOS) inhibitor Nω-nitro-L-arginine methyl ester (L-NAME, 5 mg/kg, i.v.) was administered to block NO production.
-
A second dose of carvedilol was given to observe its effects in the absence of NO synthesis.
-
-
Key Findings : Carvedilol induced a significant decrease in blood pressure, which was associated with a significant increase in plasma NO levels. After blocking NO synthesis with L-NAME, carvedilol failed to lower blood pressure, suggesting its hypotensive effect is dependent on endogenous NO production[9][10][15].
Conclusion for the Research Professional
This compound and carvedilol, while both classified as vasodilating beta-blockers, achieve peripheral vasodilation through distinct and convergent pathways.
-
Shared Pathway : The primary shared mechanism is the blockade of alpha-1 adrenergic receptors.
-
Divergent Pathways : The key mechanistic distinction lies in their secondary vasodilatory actions. Tilisolol's vasodilation is significantly mediated by the opening of ATP-sensitive K+ channels, a mechanism not attributed to carvedilol. Conversely, carvedilol's vasodilatory profile is broadened by its ability to stimulate endothelial nitric oxide release and potentially block calcium channels, properties not established for tilisolol.
These mechanistic differences have important implications for drug development and clinical application. The K-ATP channel-opening property of tilisolol may offer a unique therapeutic profile, while carvedilol's multi-pathway action, including NO release and antioxidant effects, contributes to its established role in complex cardiovascular conditions like heart failure[2][16]. Further research into these distinct pathways may pave the way for the development of more targeted cardiovascular therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha 1-blocking properties of carvedilol during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Experimental and clinical pharmacology of carvedilol and other drugs combining vasodilation and beta-adrenoceptor antagonism in a single molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Third-generation beta-blockers stimulate nitric oxide release from endothelial cells through ATP efflux: a novel mechanism for antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. healthday.com [healthday.com]
- 16. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
Evaluating the Beta-1 vs. Beta-2 Adrenergic Receptor Selectivity of Tilisolol Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced interactions between a beta-blocker and its target receptors is paramount. The selectivity of a beta-adrenergic receptor antagonist for beta-1 versus beta-2 subtypes dictates its therapeutic efficacy and side-effect profile. This guide provides an objective comparison of Tilisolol Hydrochloride's selectivity against that of other well-established beta-blockers, supported by experimental data and detailed methodologies.
Introduction to this compound and Beta-Receptor Selectivity
This compound is a beta-adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension. Its mechanism of action involves blocking the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on beta-adrenergic receptors, leading to reduced heart rate and myocardial contractility. A critical aspect of its pharmacological profile is its relative affinity for beta-1 and beta-2 adrenergic receptor subtypes.
-
Beta-1 (β1) receptors are predominantly located in the heart and kidneys. Antagonism of these receptors is desirable for treating cardiac conditions.
-
Beta-2 (β2) receptors are found in the smooth muscle of the lungs, blood vessels, and gastrointestinal tract. Blocking these receptors can lead to undesirable side effects like bronchoconstriction.
Therefore, beta-blockers with higher selectivity for β1 receptors (cardioselective) are often preferred, especially for patients with respiratory conditions.
The literature presents a mixed profile for this compound. While some sources describe it as exhibiting selectivity for beta-1 adrenergic receptors, others classify it as a non-selective beta-blocker. One study notes a binding affinity (Ki) of 159.0 nM for beta-adrenergic receptors, but does not differentiate between the β1 and β2 subtypes. This guide aims to clarify its position by comparing it with other agents with well-defined selectivity profiles.
Comparative Analysis of Beta-Blocker Selectivity
To contextualize the selectivity of this compound, it is compared against a panel of beta-blockers with varying selectivity profiles: the highly β1-selective Bisoprolol, the β1-selective Metoprolol, the non-selective Propranolol, and Carvedilol, a non-selective beta-blocker that also exhibits alpha-1 receptor antagonism.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) and selectivity ratios of these compounds for beta-1 and beta-2 adrenergic receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as (Ki for β2) / (Ki for β1), where a higher ratio indicates greater β1-selectivity.
| Compound | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | Selectivity Ratio (β2/β1) | Classification |
| Tilisolol HCl | Data Not Available | Data Not Available | Not Determined | Non-selective / Mildly β1-selective (conflicting reports) |
| Bisoprolol | 10.3 | 189 | ~19 | Highly β1-Selective[1] |
| Metoprolol | 186 | 7390 | ~40 | β1-Selective[2][[“]] |
| Propranolol | 3.2 | 3.7 | ~1.2 | Non-selective |
| Carvedilol | 0.9 | 4.5 | ~5 | Non-selective (with α1-blocking activity) |
Note: Ki values can vary between studies depending on the experimental conditions and tissue/cell types used. The data presented is a representative compilation from available literature.
Signaling Pathways
The differential physiological effects of stimulating β1 and β2 receptors, despite both primarily coupling to the Gs protein, are due to their distinct downstream signaling cascades and cellular locations.
Activation of the β1-adrenergic receptor in cardiac myocytes leads to a cascade that increases heart rate and contractility. This is primarily a Gs-protein-mediated pathway.
The β2-adrenergic receptor pathway, while also primarily utilizing Gs, can also couple to Gi proteins, leading to different downstream effects. In smooth muscle, the Gs pathway ultimately leads to relaxation.
Experimental Protocols
The determination of a drug's binding affinity (Ki) for a specific receptor subtype is typically achieved through a competitive radioligand binding assay.[4][5][6] This technique is considered the gold standard for quantifying ligand-receptor interactions.[4][7]
Protocol: Competitive Radioligand Binding Assay for β1/β2 Selectivity
-
Membrane Preparation:
-
Culture cell lines stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Perform differential centrifugation to isolate the cell membranes containing the receptors.[8]
-
Resuspend the membrane pellets in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared cell membranes.
-
Add a fixed concentration of a non-selective radioligand (e.g., ³H-CGP 12177 or ¹²⁵I-Cyanopindolol) that binds to both β1 and β2 receptors.
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
For each concentration, run parallel wells to determine total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like propranolol).
-
Incubate the plates to allow the binding to reach equilibrium.[8]
-
-
Separation and Counting:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[4][9]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The entire procedure is repeated for both β1- and β2-expressing membranes to determine the Ki of the test compound for each receptor subtype.
Logical Classification of Beta-Blockers
Beta-blockers can be broadly categorized based on their selectivity. The clinical choice of a beta-blocker often depends on this classification to maximize therapeutic benefit while minimizing adverse effects.
Conclusion
The selectivity of this compound for beta-1 versus beta-2 adrenergic receptors remains ambiguous based on currently available public data. While some reports suggest a degree of beta-1 selectivity, others classify it as non-selective. The lack of specific, comparative Ki values for each subtype makes a definitive quantitative assessment challenging.
In contrast, beta-blockers like Bisoprolol and Metoprolol demonstrate clear and significant selectivity for the beta-1 receptor, which is advantageous in treating cardiac conditions with a lower risk of pulmonary side effects. Propranolol and Carvedilol serve as benchmarks for non-selective beta-blockade. For drug development professionals, this highlights the critical need for precise characterization of receptor subtype affinity through standardized experimental protocols, such as the radioligand binding assay detailed above, to accurately predict the clinical performance and safety profile of new chemical entities like this compound.
References
- 1. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. discoverbiotech.com [discoverbiotech.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. revvity.com [revvity.com]
A Comparative Analysis of the Membrane-Stabilizing Effects of Tilisolol and Propranolol
For Immediate Release
This guide provides a detailed comparative analysis of the membrane-stabilizing effects of Tilisolol (B1201935) and propranolol (B1214883), intended for researchers, scientists, and professionals in drug development. The information presented is based on available experimental data to facilitate an objective comparison of their pharmacological profiles.
Introduction
Tilisolol and propranolol are both beta-adrenergic receptor antagonists, but they exhibit distinct ancillary properties that influence their clinical applications. Propranolol is a well-characterized non-selective beta-blocker with significant membrane-stabilizing activity, a property attributed to its ability to block sodium channels, which is also known as a local anesthetic or "quinidine-like" effect.[1][2] This action is independent of its beta-blocking effects.[3] Tilisolol is also a non-selective beta-blocker, but its direct effects on membrane ion channels, particularly sodium channels, are less established.[4][5] This guide delves into the experimental evidence to compare the membrane-stabilizing profiles of these two compounds.
Data Presentation: Comparative Effects on Ion Channels
The following table summarizes the known effects of Tilisolol and propranolol on various cardiac ion channels, which are central to their membrane-stabilizing and electrophysiological actions.
| Ion Channel | Tilisolol | Propranolol |
| Voltage-Gated Sodium Channels (Nav) | No significant blocking effect reported. | Potent blocker. IC50 for tonic block of Nav1.5 is 37.6μM and for use-dependent block is 2.9μM.[6] |
| L-type Calcium Channels (Cav1.2) | At therapeutic concentrations (0.01-0.15 µM), no direct effect.[4] At higher concentrations (100 µM), a decrease in ICa.L is observed.[7] | Effects on calcium channels are not its primary membrane-stabilizing mechanism. |
| Delayed Rectifier Potassium Channels (IK) | At therapeutic concentrations (0.01-0.15 µM), no direct effect.[4] At higher concentrations (10 µM), a decrease in IK is observed.[7] | Less pronounced effect compared to sodium channel blockade. |
| Inwardly Rectifying Potassium Channels (IK1) | No effect at concentrations up to 10 µM.[4] | Minimal effect. |
| ATP-sensitive Potassium Channels (KATP) | No induction of currents.[4] However, its vasodilatory action is suggested to involve the opening of KATP channels.[5][8][9] | Not a primary mechanism of action. |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the following key experimental methodologies:
Whole-Cell Patch-Clamp Technique
This electrophysiological technique is used to measure the ionic currents flowing through the channels of isolated single cells, such as ventricular myocytes.
-
Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pigs).
-
Recording: A glass micropipette with a very small tip is sealed onto the surface of a single myocyte. The cell membrane under the pipette tip is then ruptured to allow for electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage by the patch-clamp amplifier. This allows for the measurement of the ionic currents that flow across the cell membrane at that given voltage.
-
Drug Application: The drug of interest (Tilisolol or propranolol) is applied to the cell at various concentrations, and the resulting changes in the ionic currents are recorded and analyzed. This allows for the determination of the drug's effects on specific ion channels.
Red Blood Cell (RBC) Hemolysis Assay
This is a common in vitro method to assess the membrane-stabilizing activity of a compound. The principle is that the drug's ability to protect red blood cell membranes from lysis (hemolysis) induced by hypotonic or heat stress is a measure of its membrane-stabilizing potential.
-
RBC Suspension Preparation: Fresh whole blood is collected and centrifuged to separate the red blood cells. The RBCs are then washed and resuspended in an isotonic solution.
-
Incubation: The RBC suspension is incubated with varying concentrations of the test drug (e.g., propranolol) and a control solution.
-
Induction of Hemolysis: Hemolysis is induced by either adding a hypotonic solution or by heating the samples.
-
Quantification: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Analysis: The percentage of hemolysis inhibition by the drug is calculated by comparing the absorbance of the drug-treated samples to that of the control.
Visualization of Mechanisms
Propranolol's Membrane-Stabilizing Mechanism
The primary membrane-stabilizing effect of propranolol is achieved through the blockade of voltage-gated sodium channels in excitable membranes, such as those of neurons and cardiac myocytes. This action is analogous to that of Class I antiarrhythmic drugs.
Caption: Propranolol's mechanism of membrane stabilization.
Tilisolol's Known Electrophysiological Effects
At therapeutic concentrations, Tilisolol acts as a pure beta-blocker. At higher concentrations, it exhibits some effects on potassium and calcium channels, but not on sodium channels, which distinguishes it from propranolol's membrane-stabilizing action.
Caption: Tilisolol's effects on ion channels.
Conclusion
The comparative analysis reveals a significant difference in the membrane-stabilizing properties of Tilisolol and propranolol. Propranolol exhibits potent membrane-stabilizing effects, primarily through the blockade of voltage-gated sodium channels, a mechanism that contributes to its antiarrhythmic properties. In contrast, Tilisolol, at therapeutic concentrations, functions as a pure beta-adrenoceptor antagonist with no direct effects on major transmembrane ionic currents responsible for membrane stabilization.[4] At supra-therapeutic concentrations, Tilisolol shows some effects on potassium and calcium channels but lacks the characteristic sodium channel blockade of propranolol.[7] This distinction is critical for researchers and clinicians when selecting a beta-blocker, as the presence or absence of membrane-stabilizing activity can have important implications for the drug's overall therapeutic and side-effect profile.
References
- 1. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annalskemu.org [annalskemu.org]
- 3. Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tilisolol, a nonselective beta-adrenergic blocker, on the membrane currents of isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ovid.com [ovid.com]
- 8. Tilisolol hydrochloride dilates coronary arteries through an ATP-sensitive K(+)-channel opening mechanism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasorelaxant and hypotensive effects of this compound (N-696) in isolated rat thoracic aorta and pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilisolol vs. Lipophilic Beta-Blockers: A Comparative Analysis of Neuropsychiatric Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuropsychiatric side effect profiles of Tilisolol and commonly prescribed lipophilic beta-blockers. The information is intended to assist researchers and drug development professionals in understanding the potential central nervous system (CNS) implications of these cardiovascular agents. While extensive data exists for lipophilic beta-blockers, specific comparative neuropsychiatric data for Tilisolol is limited. This guide synthesizes available information to provide a reasoned assessment.
Executive Summary
Beta-blockers are a cornerstone in the management of cardiovascular diseases. Their therapeutic effects are primarily mediated by antagonizing beta-adrenergic receptors. However, their ability to cross the blood-brain barrier, largely determined by their lipophilicity, can lead to a range of neuropsychiatric side effects. Highly lipophilic beta-blockers, such as propranolol (B1214883) and metoprolol, have a well-documented association with CNS adverse events, including fatigue, sleep disturbances, and mood changes. Tilisolol, a beta-blocker with vasodilatory properties, exhibits lower lipophilicity, suggesting a potentially more favorable neuropsychiatric side effect profile. This guide presents the available data to support this hypothesis.
Data Presentation: Physicochemical Properties and Neuropsychiatric Side Effects
The following tables summarize key physicochemical properties and reported neuropsychiatric side effects of Tilisolol compared to representative lipophilic and hydrophilic beta-blockers.
Table 1: Physicochemical Properties of Selected Beta-Blockers
| Drug | Lipophilicity (LogP) | Protein Binding (%) | Brain:Blood Ratio |
| Tilisolol | 1.1[1] | Data not available | Data not available |
| Propranolol | 3.0 - 3.48[2] | ~90%[2] | 15:1 to 33:1[2] |
| Metoprolol | Moderate (LogP not specified)[3][4] | ~12% | 20 times higher than atenolol[3] |
| Atenolol | Low (Hydrophilic)[5][6] | <5%[7] | 0.2:1[2] |
Note: LogP is the logarithm of the partition coefficient, a measure of lipophilicity. A higher LogP value indicates greater lipid solubility.
Table 2: Reported Neuropsychiatric Side Effects from Clinical Data and Reviews
| Side Effect | Tilisolol | Propranolol | Metoprolol |
| Fatigue/Tiredness | Common[8][9] | Common[10] | Common[3] |
| Dizziness | Common[8][9] | Common[11] | Common[12] |
| Sleep Disturbances (Insomnia, Nightmares) | Not well-documented | Higher incidence[10][13][14] | Increased incidence[3][13] |
| Depression/Mood Changes | Reported[9] | Associated with depression[15] | Can worsen depressive symptoms[15] |
| Hallucinations | Not well-documented | Associated with higher risk[14][16] | Associated with visual hallucinations[5][15] |
| Confusion/Delirium | Not well-documented | Higher reported odds[14] | Can cause delirium, especially in the elderly[15] |
Experimental Protocols
Detailed experimental protocols for directly comparing the neuropsychiatric side effects of Tilisolol with lipophilic beta-blockers are not currently available in the published literature. However, the methodologies employed in studies of other beta-blockers provide a framework for such an assessment.
General Protocol for Assessing Neuropsychiatric Adverse Events in Beta-Blocker Clinical Trials:
-
Study Design: A randomized, double-blind, placebo-controlled, or active-comparator crossover trial is the gold standard.
-
Participant Selection: Patients with a clear indication for beta-blocker therapy and without pre-existing severe psychiatric conditions that could confound the results.
-
Intervention: Administration of the investigational beta-blocker (e.g., Tilisolol) and a comparator (e.g., propranolol or placebo) for a defined period.
-
Assessment Tools:
-
Clinician-Rated Scales: Hamilton Depression Rating Scale (HDRS), Montgomery-Åsberg Depression Rating Scale (MADRS) for depression; Beck Anxiety Inventory (BAI) for anxiety.
-
Patient-Reported Outcomes (PROs): Standardized questionnaires such as the Beck Depression Inventory (BDI), the Pittsburgh Sleep Quality Index (PSQI) for sleep disturbances, and specific questionnaires to capture the incidence and severity of nightmares, hallucinations, and other CNS symptoms.[17]
-
Cognitive Function Tests: Computerized neurocognitive testing batteries (e.g., CNS Vital Signs) can objectively measure attention, memory, and executive function.[18][19]
-
-
Data Collection: Baseline assessments are performed before initiating treatment, followed by regular follow-up assessments throughout the study period.
-
Statistical Analysis: Comparison of the incidence and severity of neuropsychiatric adverse events between the treatment groups.
Mandatory Visualization
Signaling Pathways and CNS Effects
The lipophilicity of a beta-blocker is a critical determinant of its ability to cross the blood-brain barrier and exert effects on the central nervous system. The following diagram illustrates the proposed differential CNS penetration and subsequent potential for neuropsychiatric side effects based on lipophilicity.
References
- 1. Tilisolol | C17H24N2O3 | CID 5474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. Metoprolol-Associated Central Nervous System Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropsychiatric Consequences of Lipophilic Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is Tilisolol Hydrochloride used for? [synapse.patsnap.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. β-Blockers and risk of neuropsychiatric disorders: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. Beta blocker - Wikipedia [en.wikipedia.org]
- 14. alert.psychnews.org [alert.psychnews.org]
- 15. Neuropsychiatric Consequences of Lipophilic Beta-Blockers [mdpi.com]
- 16. β-blockers and risk of neuropsychiatric adverse events: An active-comparator restricted disproportionality on the FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. youtube.com [youtube.com]
- 19. cnsvs.com [cnsvs.com]
Safety Operating Guide
Prudent Disposal of Tilisolol Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Tilisolol Hydrochloride. A specific Safety Data Sheet (SDS) for this compound containing detailed disposal procedures could not be located. Therefore, the following procedures are based on best practices for the disposal of similar chemical compounds and pharmaceutical waste. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the chemical manufacturer or supplier for specific disposal instructions. Local, state, and national regulations must be followed.
I. Essential Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
Ensure that all handling and disposal preparations are conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
II. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound, based on general guidelines for pharmaceutical waste, is through a licensed waste disposal contractor.
-
Containment:
-
Ensure the this compound waste is securely contained in a clearly labeled, sealed container.
-
The container should be compatible with the chemical and prevent any leakage.
-
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound"), CAS number (62774-96-3), and any relevant hazard symbols.
-
-
Segregation:
-
Segregate the this compound waste from other waste streams to prevent accidental mixing and potential chemical reactions.
-
-
Contact EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management officer.
-
Provide them with all the necessary information about the waste, including the chemical name, quantity, and any available safety information.
-
-
Professional Disposal:
-
The EHS department will arrange for the collection and disposal of the waste through a licensed and accredited hazardous waste disposal company.
-
The most common method of disposal for this type of compound is high-temperature incineration[1].
-
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sink or in any sewer system. Many pharmaceutical compounds are toxic to aquatic life[1].
-
Do Not Mix with Household Waste: This chemical should not be disposed of with regular laboratory or household trash.
III. Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, the following table summarizes general safety parameters for similar compounds.
| Parameter | Guideline | Source |
| Personal Protective Equip. | Chemical-resistant gloves, safety glasses, lab coat. | General Practice |
| Disposal Method | Incineration via an accredited disposal contractor. | [1] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [1] |
| Spill Cleanup | Avoid dust formation. Sweep up spilled material and place in a suitable container for disposal. Wash the spillage area with water.[1] | [1] |
IV. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a chemical agent like this compound in a laboratory setting.
Caption: General workflow for laboratory chemical disposal.
This guide is intended to promote a culture of safety and environmental responsibility in the laboratory. Always prioritize obtaining specific disposal instructions for any chemical you are working with.
References
Essential Safety and Handling Guidance for Tilisolol Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for Tilisolol Hydrochloride was publicly available at the time of this writing. The following guidance is based on the safety protocols for Propranolol Hydrochloride, a structurally related beta-blocker. Researchers, scientists, and drug development professionals should use this information as a preliminary guideline and conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses are essential to prevent eye contact with dust or splashes.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Respiratory Protection | In cases where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used to prevent inhalation.[1] |
| Protective Clothing | A lab coat or other appropriate protective clothing should be worn to prevent skin contact. |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical for minimizing environmental impact and maintaining a safe working environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area to keep airborne concentrations low.
-
Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.
-
Hygiene: Wash hands thoroughly after handling the compound.
-
Spills: In the event of a spill, immediately clean it up by sweeping or absorbing the material and placing it in a suitable, sealed container for disposal.
Disposal Plan:
-
Waste Container: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container.
-
Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
